((2R,5R)-5-methylpiperazin-2-yl)methanol
Description
BenchChem offers high-quality ((2R,5R)-5-methylpiperazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2R,5R)-5-methylpiperazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[(2R,5R)-5-methylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
ZAJCWYDHBKNPSQ-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1)CO |
Canonical SMILES |
CC1CNC(CN1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol
Introduction
The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents with a wide range of biological activities.[1][2] The introduction of stereocenters into the piperazine ring allows for a three-dimensional exploration of chemical space, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a detailed, in-depth technical overview of a robust and stereocontrolled synthetic route to ((2R,5R)-5-methylpiperazin-2-yl)methanol, a valuable chiral building block for drug discovery and development.
The synthesis of chiral 2,5-disubstituted piperazines, such as the target molecule, requires careful planning to control the relative and absolute stereochemistry. The strategy outlined herein leverages the readily available chiral pool of amino acids to install the desired stereocenters early in the synthetic sequence, ensuring a high degree of enantiopurity in the final product. This approach is designed to be both efficient and scalable, making it suitable for laboratory-scale research as well as potential scale-up for preclinical and clinical development.
Synthetic Strategy: A Modular Approach from Chiral Amino Acids
The most logical and well-precedented approach to the asymmetric synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol involves a modular strategy starting from the natural amino acids D-alanine and L-serine. This strategy relies on the construction of a 2,5-diketopiperazine (DKP) intermediate, which serves as a rigid template to establish the desired trans relationship between the methyl and hydroxymethyl substituents. Subsequent stereoselective reduction of the DKP core yields the target piperazine.
The overall synthetic workflow can be broken down into the following key stages:
-
Protection of Amino Acid Starting Materials: Selective protection of the functional groups of D-alanine and L-serine to prevent unwanted side reactions.
-
Dipeptide Coupling: Formation of a dipeptide from the protected amino acids.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide to form the key piperazine-2,5-dione intermediate.
-
Stereoselective Reduction: Reduction of the DKP to the desired piperazine, including the conversion of the protected hydroxyl group to the final alcohol.
-
Final Deprotection: Removal of any remaining protecting groups to afford the target compound.
Figure 1: Proposed synthetic workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the key transformations in the synthesis. Researchers should optimize these conditions as needed for their specific laboratory setup and scale.
Stage 1: Protection of Amino Acid Starting Materials
Protocol 1: Synthesis of N-Boc-D-Alanine
The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines, stable to a variety of reaction conditions but easily removed with acid.[3]
-
Materials: D-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve D-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-alanine as a white solid.
-
Protocol 2: Synthesis of O-Benzyl-L-Serine Methyl Ester
The hydroxyl group of serine is protected as a benzyl ether, which is stable to the subsequent reaction conditions and can be removed by catalytic hydrogenation.[4] The carboxylic acid is protected as a methyl ester.
-
Materials: L-Serine, Thionyl chloride (SOCl₂), Methanol, Sodium hydride (NaH), Benzyl bromide (BnBr), Tetrahydrofuran (THF).
-
Procedure (Esterification):
-
Suspend L-serine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid.
-
-
Procedure (Benzylation):
-
Suspend sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add a solution of L-serine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield O-benzyl-L-serine methyl ester.
-
Stage 2: Dipeptide Formation
Protocol 3: Synthesis of N-Boc-D-Alanyl-O-Benzyl-L-Serine Methyl Ester
A variety of peptide coupling reagents can be used for this step. HATU is a highly efficient and commonly used reagent that minimizes racemization.[5]
-
Materials: N-Boc-D-Alanine, O-Benzyl-L-Serine Methyl Ester, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Boc-D-alanine (1.0 eq) in anhydrous DCM or DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of O-benzyl-L-serine methyl ester (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
Stage 3: Diketopiperazine (DKP) Formation
Protocol 4: Synthesis of (3R,6S)-3-((Benzyloxy)methyl)-6-methylpiperazine-2,5-dione
The formation of the diketopiperazine ring is a key step that sets the stereochemistry of the piperazine core.[1][6]
-
Materials: Protected Dipeptide from Protocol 3, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene, Acetic acid.
-
Procedure (N-Deprotection):
-
Dissolve the protected dipeptide (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid.
-
-
Procedure (Cyclization):
-
Dissolve the crude deprotected dipeptide ester in a suitable solvent such as toluene or xylene.
-
Add a catalytic amount of acetic acid.
-
Heat the solution to reflux with a Dean-Stark apparatus to remove methanol and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude DKP can often be purified by recrystallization or flash column chromatography.
-
Stage 4 & 5: Stereoselective Reduction and Deprotection
Protocol 5: Synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol
The reduction of the diketopiperazine is a critical step that must be performed with care to ensure the desired stereochemical outcome. Borane reagents are effective for the reduction of amides.[7]
-
Materials: DKP from Protocol 4, Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS), Anhydrous Tetrahydrofuran (THF), Methanol, Palladium on carbon (10% Pd/C), Hydrogen gas.
-
Procedure (DKP Reduction):
-
Dissolve the DKP (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add BH₃·THF (excess, e.g., 4-6 eq) or BMS dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux overnight.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Add more methanol and heat to reflux for 1 hour to break up the borane-amine complexes.
-
Concentrate again and then dissolve the residue in an appropriate solvent for workup (e.g., ethyl acetate and water).
-
Basify the aqueous layer with aqueous NaOH and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by chromatography if necessary.
-
-
Procedure (Debenzylation):
-
Dissolve the crude benzylated piperazine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, ((2R,5R)-5-methylpiperazin-2-yl)methanol.
-
Data Presentation
Table 1: Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| N-Boc-D-Alanine | C₈H₁₅NO₄ | 189.21 | White solid |
| O-Benzyl-L-Serine Methyl Ester | C₁₁H₁₅NO₃ | 209.24 | Colorless oil |
| N-Boc-D-Alanyl-O-Benzyl-L-Serine Methyl Ester | C₁₉H₂₈N₂O₆ | 380.44 | White solid or oil |
| (3R,6S)-3-((Benzyloxy)methyl)-6-methylpiperazine-2,5-dione | C₁₃H₁₆N₂O₃ | 248.28 | White solid |
| ((2R,5R)-5-Methylpiperazin-2-yl)methanol | C₆H₁₄N₂O | 130.19 | Viscous oil or solid |
Causality Behind Experimental Choices
-
Choice of Protecting Groups: The Boc group for the amine and benzyl ether for the hydroxyl group are chosen for their orthogonal stability and deprotection conditions. The Boc group is acid-labile, while the benzyl group is removed by hydrogenolysis, allowing for selective deprotection at different stages of the synthesis.[4]
-
Peptide Coupling Reagent: HATU is selected due to its high efficiency, rapid reaction times, and ability to suppress racemization, which is crucial when coupling chiral amino acids.[5]
-
DKP Formation: Thermal cyclization in a high-boiling solvent with a catalytic amount of acid is a common and effective method for forming diketopiperazines from dipeptide esters.[6]
-
Reducing Agent: Borane reagents are powerful enough to reduce the robust amide bonds of the diketopiperazine to the corresponding amines, while also being capable of reducing the ester to the primary alcohol if the ester protection was carried through to this stage. The stereochemical outcome of the reduction is critical and often favors the thermodynamically more stable trans product.[7]
Conclusion
The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol presented in this technical guide provides a reliable and stereocontrolled route to this valuable chiral building block. By employing a strategy that begins with readily available amino acids and proceeds through a well-defined diketopiperazine intermediate, this method offers a practical approach for researchers in the field of drug discovery and development. The detailed protocols and rationale behind the experimental choices are intended to provide a solid foundation for the successful synthesis of this and related chiral piperazine derivatives.
References
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
- Google Patents. (1996). Methods for the synthesis of diketopiperazines.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Stereoselective Synthesis of Chiral Piperazines: A Technical Guide
Part 1: Strategic Overview
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in blockbusters like Imatinib (Gleevec), Sildenafil (Viagra), and Indinavir (Crixivan). However, the biological activity of these molecules often hinges on precise stereochemical configurations. A generic piperazine is a commodity; a chiral, non-racemic piperazine is a high-value pharmacophore that dictates potency and metabolic stability.
This guide moves beyond textbook definitions to provide a field-tested framework for synthesizing chiral piperazines. We categorize approaches into De Novo Construction (building the ring with stereochemistry installed) and Ring Functionalization (modifying an existing ring).
The Core Challenge: Stereocontrol
The primary difficulty in piperazine synthesis is controlling the relative stereochemistry (cis/trans) and absolute configuration at the C2, C3, C5, and C6 positions.
-
C2/C5 Control: Readily accessible via the "Chiral Pool" (amino acids) through Diketopiperazine (DKP) intermediates.
-
C2/C6 Control: Historically difficult, often requiring complex cyclizations. Modern Pd-catalysis has solved this for cis-2,6 systems.
-
C2/C3 Control: Best achieved via asymmetric hydrogenation of pyrazines.
Part 2: Critical Methodologies & Protocols
Method A: The "Chiral Pool" Route (DKP Reduction)
Best for: C2-monosubstituted and C2,C5-disubstituted piperazines.
This is the industrial workhorse. It leverages the high enantiomeric purity of natural amino acids. The causality here is straightforward: the stereocenters are fixed before the ring is even formed, and the challenge lies in preventing epimerization during the high-temperature condensation and subsequent reduction.
Detailed Protocol: Synthesis of (2S,5S)-2,5-Dimethylpiperazine
Mechanism: Thermal condensation of L-Alanine
1. DKP Formation (Thermal Condensation)
-
Reagents: L-Alanine (10.0 g, 112 mmol), Ethylene Glycol (70 mL).
-
Procedure:
-
Suspend L-Alanine in ethylene glycol in a round-bottom flask fitted with a reflux condenser and nitrogen inlet.
-
Critical Step: Heat the mixture to 170–190 °C for 6–12 hours.
-
Why? High temperature is required to overcome the activation energy for the intermolecular amidation. Ethylene glycol is chosen for its high boiling point and ability to solubilize the zwitterionic amino acids.
-
-
Cool to room temperature. The DKP (Cyclo-L-Ala-L-Ala) will precipitate as white crystals.
-
Filter and wash with cold methanol (2 x 20 mL) to remove ethylene glycol.
-
Validation: Check melting point (>280 °C) and
H NMR (DMSO-d ). Yield is typically 70–80%.
-
2. Global Reduction (The "Fieser" Workup)
-
Reagents: DKP (5.0 g, 35 mmol), LiAlH
(LAH) (4.0 g, 105 mmol, 3.0 equiv), Dry THF (150 mL). -
Procedure:
-
Safety: Flame-dry a 3-neck flask and purge with Argon. Add LAH pellets and dry THF. Cool to 0 °C.
-
Add the solid DKP in portions over 30 minutes. Caution: Hydrogen gas evolution.
-
Warm to room temperature, then reflux for 12–16 hours.
-
Why? Amide reduction is kinetically slow; reflux ensures complete conversion of the bis-amide to the bis-amine.
-
-
The Fieser Quench (Critical for Filtration): Cool to 0 °C. Carefully add:
-
4.0 mL Water (slowly!)
-
4.0 mL 15% NaOH solution
-
12.0 mL Water
-
-
Stir for 30 minutes until the aluminum salts form a granular white precipitate.
-
Filter through a Celite pad. The filtrate contains the free base piperazine.
-
Isolation: Acidify with HCl/ether to precipitate the dihydrochloride salt, or distill the free base (if volatile).
-
Expectation: >90% yield, >99% ee (stereochemistry is retained).
-
Method B: Pd-Catalyzed Carboamination (The Wolfe Method)
Best for: cis-2,6-disubstituted piperazines (difficult to access via DKP).
This method represents a paradigm shift. Instead of reducing a pre-formed ring, it constructs the ring via a Pd(0)/Pd(II) cycle that forms a C-N bond and a C-C bond simultaneously.
Detailed Protocol: Synthesis of cis-2,6-Disubstituted Piperazines
Substrates: N-Cbz-N-allyl-1,2-diamine derivatives + Aryl Bromide.[1]
1. Catalyst System Preparation
-
Catalyst:
(1.0 mol%) -
Ligand:
(8.0 mol%)[1][2]-
Why this ligand? The electron-deficient furyl phosphine promotes the difficult reductive elimination step required to form the C-C bond.
-
-
Base:
(1.2 equiv)[1][2]
2. Execution
-
In a glovebox or under strict Schlenk conditions, combine the diamine substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Base, Pd source, and Ligand in dry toluene.
-
Heat to 105 °C for 8–12 hours.
-
Mechanism: The reaction proceeds via syn-aminopalladation of the alkene, followed by stereoretentive reductive elimination.
-
Workup: Cool, filter through silica gel, and concentrate.
-
Validation: The cis-2,6 stereochemistry is generated with >20:1 dr and >95% ee (if starting from chiral amino acid precursors).[1][2][3]
Method C: Asymmetric Hydrogenation (Ir-Catalyzed)
Best for: 2,3-disubstituted and 3,5-disubstituted piperazines.[4]
This method converts pyrazines (aromatic) directly to chiral piperazines using Iridium catalysis.[4][5][6][7] The key is "activating" the pyrazine with an alkyl halide to form a pyrazinium salt, which is more susceptible to hydrogenation.
-
Catalyst:
+ Chiral Bisphosphine (e.g., (S,S)-f-Binaphane). -
Conditions: 600 psi H
, 30 °C. -
Outcome: Up to 96% ee. This is the most scalable route for industrial production of non-standard substitution patterns.
Part 3: Comparative Analysis
| Feature | DKP Reduction | Pd-Carboamination | Ir-Hydrogenation | |
| Primary Scope | 2,5-disubstituted (Cis/Trans) | cis-2,6-disubstituted | 2,3-disubstituted | Functionalization of existing rings |
| Starting Material | Amino Acids (Cheap) | Allyl amines + Aryl halides | Pyrazines / Pyrazinium salts | N-Boc Piperazines |
| Stereocontrol | Perfect (Chiral Pool) | High (>20:1 dr) | High (up to 96% ee) | Variable (Substrate dependent) |
| Scalability | Excellent (kg scale) | Moderate (Catalyst cost) | Good (High pressure) | Low (Cryogenic -78°C) |
| Key Limitation | Limited substitution patterns | Requires specific N-allyl substrates | Catalyst poisoning by amines | Requires strong bases ( |
Part 4: Visualization of Pathways
Diagram 1: The DKP Route (Amino Acid to Piperazine)
This diagram illustrates the classical "Chiral Pool" pathway, highlighting the critical reduction step.
Caption: The DKP route guarantees stereochemical retention from the amino acid starting material, provided the thermal condensation does not induce racemization.
Diagram 2: Pd-Catalyzed Carboamination Cycle (Wolfe Method)
This diagram details the catalytic cycle for constructing cis-2,6-piperazines, emphasizing the stereodetermining step.
Caption: The Pd-catalyzed cycle constructs the piperazine ring. The syn-aminopalladation ensures the 'cis' relationship between the C2 and C6 substituents.
References
-
Nakhla, J. S., & Wolfe, J. P. (2009).[3][8] Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549–6570.[3] Link
-
Huang, W.-X., et al. (2016).[5][6] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[5][6][7][9][10] Organic Letters, 18(12), 2938–2941. Link
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society, 138(2), 651–659. Link
- Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters, 39(38), 6823–6826.
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. figshare.com [figshare.com]
- 10. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to ((2R,5R)-5-methylpiperazin-2-yl)methanol: A Chiral Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs. Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in critical hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutic agents. Within this important class of heterocycles, chiral-substituted piperazines, such as ((2R,5R)-5-methylpiperazin-2-yl)methanol, have garnered significant attention. The defined stereochemistry of these molecules allows for precise, three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity, and a reduction in off-target effects.
This technical guide provides an in-depth exploration of ((2R,5R)-5-methylpiperazin-2-yl)methanol, a key chiral building block in contemporary drug discovery. We will delve into its chemical and physical properties, provide a detailed synthetic protocol, and explore its critical role in the development of innovative therapeutics, with a particular focus on its application in the synthesis of dual orexin receptor antagonists (DORAs) for the treatment of insomnia.
Physicochemical and Spectroscopic Profile
CAS Number: 1404048-45-8[1]
Molecular Formula: C₆H₁₄N₂O[1]
Molecular Weight: 130.19 g/mol [1]
This chiral amine is also available in its hydrochloride (CAS: 1403898-63-4) and dihydrochloride (CAS: 2349395-67-9) salt forms, which can offer advantages in terms of stability and handling.[2][3]
| Property | Value | Source |
| CAS Number | 1404048-45-8 | ChemScene[1] |
| Molecular Formula | C₆H₁₄N₂O | ChemScene[1] |
| Molecular Weight | 130.19 | ChemScene[1] |
| Synonyms | [(2R,5R)-5-Methyl-2-piperazinyl]methanol | ChemScene[1] |
| Appearance | (Predicted) White to off-white solid | General knowledge |
| Solubility | (Predicted) Soluble in water and polar organic solvents | General knowledge |
| LogP | -1.0714 (Predicted) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 44.29 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 3 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets for the piperazine ring protons, typically in the 2.5-3.5 ppm range. A characteristic doublet for the methyl protons would appear around 1.0-1.2 ppm, coupled to the adjacent methine proton. The hydroxymethyl protons would likely present as a multiplet between 3.5-3.8 ppm. The NH and OH protons would be visible as broad singlets that are exchangeable with D₂O.[4]
-
¹³C NMR: The carbon NMR would display distinct signals for the five unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 131.11. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (31 Da) or the methyl group (15 Da).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹.
Asymmetric Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol
Experimental Protocol: A General Approach
This protocol outlines a plausible, multi-step synthetic sequence for ((2R,5R)-5-methylpiperazin-2-yl)methanol, adapted from established methodologies for the synthesis of chiral piperazines. This approach leverages a chiral pool starting material to establish one stereocenter, and a diastereoselective reduction to set the second.
Step 1: Synthesis of an N-protected Alanine Derivative
(R)-Alanine is chosen as the chiral starting material to set the C5 stereocenter. The amine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is activated for amide bond formation.
Step 2: Amide Coupling with a Protected Aminoacetaldehyde Equivalent
The activated (R)-Cbz-alanine is coupled with a suitable aminoacetaldehyde equivalent, such as 2,2-dimethoxyethanamine, to form the acyclic precursor.
Step 3: Reductive Amination and Cyclization
The resulting amide is then subjected to a reductive amination and cyclization sequence. This can be achieved by deprotection of the acetal to reveal the aldehyde, followed by an intramolecular reductive amination to form the piperazin-2-one ring.
Step 4: Diastereoselective Reduction of the Piperazin-2-one
The key stereochemistry-defining step is the diastereoselective reduction of the cyclic ketone. The choice of reducing agent and reaction conditions is critical to favor the formation of the desired (2R,5R) diastereomer.
Step 5: Reduction of the Amide and Deprotection
The amide functionality of the piperazin-2-one is reduced to the corresponding amine, and the N-protecting groups are removed to yield the final product, ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Caption: Conceptual workflow for the asymmetric synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Applications in Drug Development: A Key Building Block for Orexin Receptor Antagonists
((2R,5R)-5-methylpiperazin-2-yl)methanol is a crucial chiral intermediate in the synthesis of a new class of drugs known as dual orexin receptor antagonists (DORAs). These compounds are being investigated for the treatment of insomnia and other sleep disorders.[5]
The Orexin System and its Role in Sleep-Wake Regulation
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[5] Orexin-producing neurons in the lateral hypothalamus project to various brain regions involved in arousal, and their activity promotes a state of wakefulness. Antagonism of both orexin receptors has emerged as a novel and effective mechanism for the treatment of insomnia, offering a different approach to the traditional sedative-hypnotics that act on the GABA system.[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]
- 4. (5-Methyl-2-piperazinyl)methanol | 98275-69-5 | Benchchem [benchchem.com]
- 5. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to ((2R,5R)-5-Methylpiperazin-2-yl)methanol: A Chiral Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and participate in critical hydrogen-bonding interactions, make it an invaluable component in the design of novel drugs.[1] Within the vast landscape of piperazine-based structures, chiral derivatives such as ((2R,5R)-5-methylpiperazin-2-yl)methanol have emerged as particularly valuable building blocks. The defined stereochemistry of this compound offers a strategic advantage in achieving target specificity and optimizing pharmacokinetic profiles, thereby minimizing off-target effects and enhancing therapeutic efficacy.
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of ((2R,5R)-5-methylpiperazin-2-yl)methanol, its synthesis, and its applications in drug discovery. As a Senior Application Scientist, the following sections are designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this chiral synthon in their research and development endeavors.
Compound Identification and Core Properties
The fundamental characteristics of ((2R,5R)-5-methylpiperazin-2-yl)methanol and its common salt forms are essential for its proper handling, storage, and application in synthesis.
| Identifier | ((2R,5R)-5-methylpiperazin-2-yl)methanol | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride |
| CAS Number | 1404048-45-8[4] | 1403898-63-4[5][6] | 2349395-67-9[7][8][9] |
| Molecular Formula | C₆H₁₄N₂O[4] | C₆H₁₅ClN₂O[5] | C₆H₁₆Cl₂N₂O[7][9] |
| Molecular Weight | 130.19 g/mol [4] | 166.65 g/mol [5] | 203.11 g/mol [9] |
| SMILES | OC[C@@H]1NCNC1[4] | OC[C@@H]1NCNC1.[H]Cl[5] | OC[C@@H]1NCNC1.[H]Cl.[H]Cl[7] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its application in drug development, influencing everything from reaction conditions to formulation strategies.
Physical State and Appearance
Melting and Boiling Points
Direct experimental data for the melting and boiling points of ((2R,5R)-5-methylpiperazin-2-yl)methanol are not widely published. However, data for the related compound 2-methylpiperazine, which has a melting point of 61-63 °C and a boiling point of 155 °C, can serve as a useful reference.[10] The addition of the hydroxymethyl group in the target molecule would be expected to increase both the melting and boiling points due to increased hydrogen bonding capacity.
Solubility Profile
The solubility of a compound is a critical parameter for its use in both synthesis and biological systems.
Qualitative Solubility: Based on the "like dissolves like" principle, ((2R,5R)-5-methylpiperazin-2-yl)methanol is expected to be soluble in water and other polar protic solvents like methanol and ethanol due to the presence of the polar amine and alcohol functional groups.[12] Its solubility in non-polar organic solvents such as hexane is likely to be low. The hydrochloride and dihydrochloride salts are expected to exhibit significantly higher aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[12]
-
Preparation of a Saturated Solution: Add an excess amount of ((2R,5R)-5-methylpiperazin-2-yl)methanol to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.[13]
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.[12][13] A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.[13]
Caption: A conceptual pathway for the synthesis of the target compound.
Illustrative Experimental Protocol (Conceptual):
-
Dipeptide Synthesis: Couple N-protected D-alanine with a D-serine methyl ester using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).
-
Deprotection and Cyclization: Remove the N-protecting group (e.g., Boc or Cbz) and induce intramolecular cyclization to form the corresponding cis-3-methyl-6-(hydroxymethyl)piperazine-2,5-dione.
-
Reduction: Reduce the diketopiperazine intermediate with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF to yield ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Chemical Reactivity and Stability
The reactivity of ((2R,5R)-5-methylpiperazin-2-yl)methanol is primarily governed by its secondary amine and primary alcohol functional groups.
-
N-Alkylation/N-Arylation: The secondary amines can readily undergo nucleophilic substitution reactions with alkyl or aryl halides.
-
N-Acylation: The secondary amines can be acylated using acid chlorides or anhydrides to form amides.
-
O-Alkylation/O-Acylation: The primary alcohol can be converted to ethers or esters through appropriate reactions.
Piperazine derivatives can be susceptible to degradation under certain conditions, such as hydrolysis at extreme pH, oxidation, and photolysis. [14][15]Forced degradation studies are essential to identify potential degradation products and establish the stability profile of new drug candidates containing this scaffold. [14][16][17][18] Protocol for Forced Degradation Study:
-
Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. [14]2. Oxidative Degradation: Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%). [14]3. Thermal Degradation: Expose the solid compound to high temperatures. [14]4. Photostability: Expose the compound to UV and visible light.
-
Analysis: Monitor the degradation at various time points using a stability-indicating HPLC method.
Applications in Drug Discovery
The unique stereochemistry and bifunctional nature of ((2R,5R)-5-methylpiperazin-2-yl)methanol make it a highly valuable building block for creating libraries of complex molecules for drug discovery. Its applications span various therapeutic areas, including CNS disorders and infectious diseases. [3][19] A notable, albeit structurally related, example of the utility of chiral 2,5-disubstituted piperidine (a close analog of piperazine) scaffolds is in the development of dual orexin receptor antagonists for the treatment of insomnia. [19]The precise spatial arrangement of substituents on the chiral core is critical for achieving high-affinity binding to the orexin receptors.
Conclusion
((2R,5R)-5-Methylpiperazin-2-yl)methanol stands out as a chiral building block of significant strategic importance for medicinal chemists. Its well-defined stereochemistry, coupled with the versatile reactivity of its amine and alcohol functionalities, provides a robust platform for the synthesis of novel and potent therapeutic agents. While a lack of extensive publicly available experimental data necessitates careful characterization by researchers, the foundational information and protocols provided in this guide offer a solid starting point for the effective utilization of this valuable synthon in the pursuit of next-generation pharmaceuticals.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
2-Methylpiperazine. ChemBK. Available at: [Link]
-
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328]. Synthonix. Available at: [Link]
-
Solubility expt. Available at: [Link]
- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J Org Chem. 2019 May 17;84(10):6040-6064.
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9. J&K Scientific. Available at: [Link]
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Ind. Eng. Chem. Res. 2011, 50, 23, 13493–13501.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Rsc.org. Available at: [Link]
-
cis-2,5-dimethylpiperazine. NIST WebBook. Available at: [Link]
- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Org. Biomol. Chem., 2017,15, 761-765.
- Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem. 2012 Mar 5;7(3):415-24, 337.
-
General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. Scribd. Available at: [Link]
- An evolving role of piperazine moieties in drug design and discovery. Mini Rev Med Chem. 2013 Oct 15;13(12):1806-33.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. chemscene.com [chemscene.com]
- 6. 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. Synthonix, Inc > Synthons > ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328] [synthonix.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]
- 10. chembk.com [chembk.com]
- 11. 2-Methylpiperazine(109-07-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. onyxipca.com [onyxipca.com]
- 18. ajpsonline.com [ajpsonline.com]
- 19. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of ((2R,5R)-5-methylpiperazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
((2R,5R)-5-methylpiperazin-2-yl)methanol is a chiral substituted piperazine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The precise structural characterization, including the confirmation of its absolute stereochemistry, is paramount for ensuring the safety, efficacy, and intellectual property of new chemical entities. This guide provides a comprehensive overview of the analytical methodologies employed for the complete structural elucidation of this molecule. It delves into the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), vibrational spectroscopy, and chiral chromatography, offering both theoretical underpinnings and practical, field-tested protocols.
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
Chiral piperazines are privileged scaffolds in modern drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2] Their conformational rigidity and the presence of two nitrogen atoms allow for precise three-dimensional orientation of substituents, which is critical for molecular recognition and binding to biological targets. The specific stereoisomer of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, unambiguous determination of the absolute configuration of molecules like ((2R,5R)-5-methylpiperazin-2-yl)methanol is a non-negotiable aspect of drug development and regulatory compliance.[3]
This guide will systematically walk through the process of confirming the structure of ((2R,5R)-5-methylpiperazin-2-yl)methanol, from initial constitutional analysis to the definitive assignment of its stereocenters.
Orthogonal Analytical Strategy for Structural Confirmation
A robust structural elucidation strategy relies on the integration of multiple, independent analytical techniques. This orthogonal approach ensures a self-validating system where data from one method corroborates the findings of another, leading to an irrefutable structural assignment.
Figure 1: A comprehensive workflow for the structural elucidation of ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Mass Spectrometry: The First Step in Molecular Identification
Mass spectrometry (MS) provides the foundational data for any structural elucidation effort: the molecular weight of the analyte. For ((2R,5R)-5-methylpiperazin-2-yl)methanol (C₆H₁₄N₂O), the expected monoisotopic mass is approximately 130.1106 g/mol .[4]
3.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm), it is possible to deduce a unique elemental formula.
Table 1: Expected HRMS Data for ((2R,5R)-5-methylpiperazin-2-yl)methanol
| Ion Species | Expected m/z |
| [M+H]⁺ | 131.1182 |
| [M+Na]⁺ | 153.1002 |
This data confirms the elemental formula C₆H₁₄N₂O.
3.2. Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides insights into the molecule's connectivity by analyzing its fragmentation pattern. While complex, characteristic losses can be predicted. For instance, the loss of the hydroxymethyl group (-CH₂OH) or fragments corresponding to the piperazine ring opening can be observed.
Vibrational Spectroscopy: Probing Functional Groups
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of piperazine and its derivatives have been well-characterized.[5]
Table 2: Key Vibrational Frequencies for ((2R,5R)-5-methylpiperazin-2-yl)methanol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3600 | Broad, indicative of the alcohol and N-H groups |
| N-H Stretch | 3250-3500 | Typically sharper than O-H, may be convoluted |
| C-H Stretch | 2800-3000 | Aliphatic C-H stretches from the piperazine ring and methyl/methylene groups[5] |
| C-N Stretch | 1100-1350 | Characteristic of amines[5] |
| C-O Stretch | 1000-1260 | Indicative of the primary alcohol |
The presence of these characteristic bands provides strong evidence for the proposed functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete assignment.
5.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For ((2R,5R)-5-methylpiperazin-2-yl)methanol, one would expect distinct signals for the protons on the piperazine ring, the methyl group, the hydroxymethyl group, and the N-H and O-H protons. The chemical shifts and coupling patterns are highly dependent on the conformation of the piperazine ring, which typically adopts a chair conformation.
5.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For the target molecule, six distinct carbon signals are expected.
5.3. 2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the complete bonding network.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.
Figure 2: Workflow illustrating the use of 2D NMR experiments to establish the constitution of the molecule.
Chiral Chromatography: Resolving and Confirming Stereochemistry
Once the constitution of the molecule is established, the next critical step is to determine its stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this purpose.[3][6]
6.1. Method Development
The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and alcohols.[3] Method development involves screening a variety of CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.
6.2. Protocol: Chiral HPLC Separation
Objective: To separate the enantiomers of ((2R,5R)-5-methylpiperazin-2-yl)methanol and determine the enantiomeric excess (ee) of a sample.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Chiral stationary phase column (e.g., Daicel Chiralpak series).
Reagents:
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Amine additive (e.g., diethylamine, DEA) to improve peak shape.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents and additive in the desired ratio (e.g., Hexane:Isopropanol:DEA 80:20:0.1 v/v/v). Degas the mobile phase.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, derivatization may be necessary for enhanced sensitivity).[3]
-
-
Analysis: Inject the sample and a racemic standard. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Table 3: Representative Chiral HPLC Data
| Compound | Retention Time (min) |
| (2S,5S)-enantiomer | 8.5 |
| (2R,5R)-enantiomer | 10.2 |
This separation allows for the quantification of the desired (2R,5R) stereoisomer and ensures its enantiomeric purity.
X-ray Crystallography: The Definitive Proof of Absolute Configuration
While chiral chromatography can confirm enantiomeric purity and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.[7] The resulting three-dimensional structure not only confirms the connectivity but also the precise spatial arrangement of all atoms, including the stereocenters at C2 and C5.
Conclusion
The structural elucidation of ((2R,5R)-5-methylpiperazin-2-yl)methanol is a multi-faceted process that requires the synergistic application of several advanced analytical techniques. By following a logical workflow that begins with mass spectrometry and vibrational spectroscopy to confirm the molecular formula and functional groups, proceeds to a detailed investigation of atomic connectivity using a suite of NMR experiments, and culminates in the stereochemical assignment through chiral chromatography and, ideally, X-ray crystallography, researchers can have absolute confidence in the structure of this important synthetic intermediate. This rigorous approach is fundamental to ensuring the quality, reproducibility, and success of drug discovery and development programs that utilize this chiral building block.
References
- D. J. C. Constable et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, vol. 9, no. 5, pp. 411-420, 2007.
- BenchChem. "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers."
- Y. Zhang et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides," Organic Letters, vol. 18, no. 13, pp. 3178-3181, 2016.
- BenchChem. "Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide."
- D. S. Tan. "Diversity-oriented synthesis: exploring the intersections of biology, chemistry, and drug discovery," Chemistry & Biology, vol. 12, no. 3, pp. 277-299, 2005.
- BenchChem. "A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
- G. Güven et al. "Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives," Chirality, vol. 25, no. 9, pp. 549-555, 2013.
- S. Mohan et al. "Spectral investigation and normal coordinate analysis of piperazine," Indian Journal of Pure & Applied Physics, vol. 45, no. 4, pp. 314-319, 2007.
- V. Arjunan et al. "Vibrational spectra, normal coordinate treatment and simulation of the vibrational spectra of piperazine glyoxime and its Co(III) complex," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 68, no. 3, pp. 743-751, 2007.
- C. Parlak et al. "1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies," Journal of Molecular Structure, vol. 1185, pp. 352-361, 2019.
- Ambeed. "1404048-45-8|((2R,5R)-5-Methylpiperazin-2-yl)methanol."
- ChemScene. "1404048-45-8 | ((2R,5R)-5-methylpiperazin-2-yl)methanol."
- M. A. Cox et al. "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties," ChemMedChem, vol. 7, no. 3, pp. 415-424, 2012.
- A. Shitole et al. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE," NeuroQuantology, vol. 21, no. 7, pp. 1109-1117, 2023.
- A. M. El-Naggar et al. "X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol," Molecules, vol. 21, no. 8, p. 1023, 2016.
Sources
A Technical Guide to the Commercial Availability and Synthetic Strategies of ((2R,5R)-5-methylpiperazin-2-yl)methanol: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and participate in crucial hydrogen bond interactions, make it a versatile building block for designing novel therapeutics.[1] The introduction of stereocenters into the piperazine ring, particularly at the C-2 and C-5 positions, offers a powerful strategy for exquisitely tuning the pharmacological profile of a drug candidate. The specific stereochemistry of these substituents can profoundly influence binding affinity to biological targets, selectivity, and pharmacokinetic properties.
This in-depth technical guide focuses on ((2R,5R)-5-methylpiperazin-2-yl)methanol , a chiral disubstituted piperazine that is gaining traction as a valuable intermediate in drug discovery programs. Its cis stereochemical arrangement and the presence of both a methyl and a hydroxymethyl group provide a unique three-dimensional structure and functional handles for further chemical elaboration. This guide will provide a comprehensive overview of its commercial availability, delve into plausible and established synthetic strategies for its preparation, and discuss its potential applications in the development of novel therapeutic agents.
Chemical Properties and Identification
A clear understanding of the fundamental chemical properties of ((2R,5R)-5-methylpiperazin-2-yl)methanol and its common salt forms is essential for its effective use in a research and development setting.
| Identifier | ((2R,5R)-5-methylpiperazin-2-yl)methanol | ((2R,5R)-5-methylpiperazin-2-yl)methanol hydrochloride | ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride |
| CAS Number | 1404048-45-8[2] | 1403898-63-4[3] | 2349395-67-9[4][5] |
| Molecular Formula | C₆H₁₄N₂O[2] | C₆H₁₅ClN₂O[3] | C₆H₁₆Cl₂N₂O[4][5] |
| Molecular Weight | 130.19 g/mol [2] | 166.65 g/mol [3] | 203.11 g/mol [5] |
| Appearance | Varies by supplier; typically a solid | Varies by supplier; typically a solid | Varies by supplier; typically a solid |
| Purity | Typically ≥95-98%[2][5] | Typically ≥97%[3] | Typically ≥95-97%[4][5] |
| Storage | Sealed in dry, 2-8°C[2] | Keep in dark place, inert atmosphere, room temperature or 4°C[3] | Varies by supplier |
| SMILES | OC[C@@H]1NCNC1[2] | OC[C@@H]1NCNC1.[H]Cl[3] | OC[C@@H]1NCNC1.[H]Cl.[H]Cl[4] |
Commercial Availability and Procurement
((2R,5R)-5-methylpiperazin-2-yl)methanol and its hydrochloride and dihydrochloride salts are available from a range of chemical suppliers specializing in building blocks for research and development. The choice between the free base and its salt forms often depends on the requirements of the subsequent synthetic steps, with the hydrochloride salts offering potentially greater stability and ease of handling.
Table of Commercial Suppliers:
| Supplier | Product Name | CAS Number | Purity | Notes |
| ChemScene | ((2R,5R)-5-methylpiperazin-2-yl)methanol | 1404048-45-8 | ≥98% | Also offers custom synthesis and process optimization services.[2] |
| ChemScene | ((2R,5R)-5-methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | ≥97% | [3] |
| Abovchem | ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | 95% | For research use only.[5] |
| Synthonix | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | 97% | [4] |
| BLDpharm | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride | 1403898-63-4 | Not specified | [1] |
| Ambeed | ((2R,5R)-5-Methylpiperazin-2-yl)methanol | 1404048-45-8 | Not specified | Offers NMR, HPLC, LC-MS, and UPLC data.[6] |
| J&K Scientific | ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9 | Not specified | [7] |
When procuring this building block, it is crucial to obtain and carefully review the Certificate of Analysis (CoA) from the supplier. Key parameters to verify include:
-
Identity Confirmation: Typically confirmed by ¹H NMR and Mass Spectrometry.
-
Purity Assessment: Usually determined by HPLC or GC.
-
Enantiomeric Purity/Excess (e.e.): This is a critical parameter for a chiral building block and is typically determined by chiral HPLC.
-
Water Content: Often measured by Karl Fischer titration.
-
Residual Solvents: Determined by GC.
Synthetic Strategies for ((2R,5R)-5-methylpiperazin-2-yl)methanol
The stereoselective synthesis of cis-2,5-disubstituted piperazines is a non-trivial synthetic challenge. Several strategies have been developed in the literature for the synthesis of related chiral piperazines, which can be adapted for the preparation of ((2R,5R)-5-methylpiperazin-2-yl)methanol. A common and effective approach involves the construction of a chiral piperazin-2-one intermediate from readily available chiral starting materials, followed by reduction.
Representative Synthetic Pathway from Chiral Amino Acids
A plausible synthetic route starts from two different chiral amino acids to construct the piperazine core with the desired stereochemistry. For example, a derivative of L-alanine could be used to introduce the methyl group at the C-5 position, and a derivative of L-serine could serve as the precursor for the hydroxymethyl group at the C-2 position.
Caption: A plausible synthetic workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Experimental Protocols
This initial phase involves the coupling of two appropriately protected amino acid derivatives, followed by deprotection and cyclization to form the key diketopiperazine intermediate.
Step-by-Step Methodology:
-
N-Protection of L-Alanine: The amino group of L-alanine is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), using standard procedures.
-
Peptide Coupling: The N-protected L-alanine is coupled with the methyl ester of L-serine (with its hydroxyl group potentially protected) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Deprotection and Cyclization: The N-protecting group of the resulting dipeptide is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or hydrogenolysis for Cbz). The deprotected dipeptide ester is then heated in a solvent such as methanol or isopropanol to induce cyclization to the corresponding (2R,5R)-disubstituted diketopiperazine.
The diketopiperazine is then reduced to the desired piperazine derivative. This often requires careful selection of reducing agents to achieve the desired outcome.
Step-by-Step Methodology:
-
Reduction of the Diketopiperazine: The diketopiperazine can be reduced using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). This will typically reduce both amide bonds to afford the piperazine ring and also reduce the ester group (if present) to the primary alcohol.
-
Work-up and Purification: The reaction is carefully quenched, and the product is isolated and purified, typically by column chromatography, to yield ((2R,5R)-5-methylpiperazin-2-yl)methanol. The final product may then be converted to a hydrochloride salt for improved stability and handling.
Caption: Key steps in the reduction of the diketopiperazine intermediate.
Applications in Drug Discovery
The cis-2,5-disubstituted piperazine scaffold is a valuable pharmacophore in the design of new drugs. The defined stereochemistry allows for precise positioning of substituents to optimize interactions with the target protein. The methyl group can provide beneficial hydrophobic interactions and restrict conformational flexibility, while the hydroxymethyl group can act as a hydrogen bond donor or acceptor and serves as a handle for further derivatization.
While specific drug candidates containing ((2R,5R)-5-methylpiperazin-2-yl)methanol are not widely disclosed in the public literature, the closely related cis-2,5-disubstituted piperidine scaffold is found in compounds such as MK-6096 , a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[8] The design principles that led to the discovery of MK-6096, which involve minimizing allylic strain to favor an axial orientation of substituents, are directly applicable to the design of ligands incorporating the ((2R,5R)-5-methylpiperazin-2-yl)methanol core.[8]
The versatility of this building block allows for its incorporation into a variety of molecular scaffolds to target a wide range of diseases, including but not limited to:
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs.
-
Oncology: Piperazine derivatives have been explored for their anticancer properties.
-
Infectious Diseases: The scaffold is present in various antibacterial and antiviral agents.[1]
Quality Control and Analytical Methods
For researchers and drug development professionals, ensuring the quality and purity of starting materials is paramount. A comprehensive analysis of ((2R,5R)-5-methylpiperazin-2-yl)methanol should include the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity. The spectra of 2-methylpiperazine can serve as a reference for the piperazine core signals.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) is used to determine chemical purity.
-
Chiral HPLC: This is a critical technique to determine the enantiomeric excess (e.e.) of the material. A detailed protocol for the chiral separation of the related piperazin-2-ylmethanol has been described and can be adapted. This often involves the use of a polysaccharide-based chiral stationary phase.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Certificate of Analysis (CoA): Always request and scrutinize the CoA from the supplier. It should provide quantitative data on purity, enantiomeric excess, and levels of any significant impurities.
Conclusion
((2R,5R)-5-methylpiperazin-2-yl)methanol is a valuable and increasingly accessible chiral building block for drug discovery and development. Its well-defined stereochemistry and versatile functional groups offer medicinal chemists a powerful tool for the synthesis of novel and highly specific therapeutic agents. While its synthesis requires careful control of stereochemistry, established methods for asymmetric synthesis provide a clear path for its preparation. A thorough understanding of its commercial availability, synthetic routes, and appropriate analytical techniques for quality control, as outlined in this guide, will enable researchers to effectively utilize this important intermediate in their drug discovery programs.
References
-
Synthonix. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328]. [Link]
-
J&K Scientific. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride | 2349395-67-9. [Link]
- Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current medicinal chemistry, 20(30), 3729–3752.
- Cox, C. D., et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415–424.
Sources
- 1. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]
- 2. 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. 1404048-45-8|((2R,5R)-5-Methylpiperazin-2-yl)methanol| Ambeed [ambeed.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chemscene.com [chemscene.com]
- 8. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]
- 9. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol: Starting Materials and Core Strategies
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical chair-like conformation, make it a privileged scaffold for targeting a wide range of biological receptors.[3] Specifically, chiral disubstituted piperazines like ((2R,5R)-5-methylpiperazin-2-yl)methanol are of paramount importance as they offer precise three-dimensional arrangements of functional groups, leading to enhanced potency and selectivity for their biological targets. The trans stereochemistry of the methyl and hydroxymethyl groups in the target molecule is a critical feature that dictates its interaction with protein binding pockets, underscoring the need for stereocontrolled synthetic approaches. This guide provides an in-depth analysis of the key starting materials and synthetic strategies for the stereoselective synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol, tailored for researchers and professionals in drug development.
Core Synthetic Strategies: A Logic-Driven Approach
The synthesis of enantiomerically pure chiral molecules like ((2R,5R)-5-methylpiperazin-2-yl)methanol primarily relies on two major strategies: chiral pool synthesis and asymmetric synthesis.[3] The choice of strategy is often dictated by the availability of starting materials, cost-effectiveness, and the desired scale of the synthesis.
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity
The most direct and often preferred method for synthesizing complex chiral molecules is to start with readily available, enantiomerically pure building blocks from nature, a strategy known as chiral pool synthesis.[4] For the synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol, amino acids are the most logical and widely utilized starting materials.[1][5] This approach elegantly preserves the stereochemistry of the starting material throughout the synthetic sequence, ensuring high enantiomeric purity in the final product.
The key to synthesizing the trans-2,5-disubstituted piperazine core of our target molecule lies in the judicious selection of two different chiral amino acids, which will ultimately form the two stereocenters of the piperazine ring.
Logical Flow of Chiral Pool Synthesis:
Caption: Chiral pool synthesis workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Starting Materials for Chiral Pool Synthesis:
| Starting Material | Rationale for Selection |
| L-Alanine | Provides the (5R)-methyl stereocenter after cyclization and reduction. It is a readily available and inexpensive natural amino acid. |
| D-Serine (or a suitable derivative) | Provides the (2R)-hydroxymethyl stereocenter. The use of the D-enantiomer is crucial for achieving the desired trans relationship with the L-alanine-derived methyl group. A protected form of D-serine (e.g., the methyl ester) is often used to facilitate the reaction.[6] |
Experimental Protocol: A Step-by-Step Guide
The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol via the chiral pool approach can be conceptualized in two main stages: the formation of a key diketopiperazine intermediate and its subsequent reduction.
Stage 1: Synthesis of the Diketopiperazine Intermediate
The formation of the 2,5-diketopiperazine (a cyclic dipeptide) is a common and efficient way to construct the piperazine core.[7][8]
-
Step 1: N-protection of L-Alanine: To prevent unwanted side reactions, the amino group of L-alanine is typically protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.
-
Step 2: Activation of the Carboxylic Acid: The carboxylic acid of the N-protected L-alanine is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride.
-
Step 3: Coupling with D-Serine Methyl Ester: The activated N-protected L-alanine is then coupled with D-serine methyl ester to form a linear dipeptide.
-
Step 4: Deprotection and Cyclization: The N-protecting group is removed, and the resulting dipeptide is induced to cyclize, often by heating in a suitable solvent like ethylene glycol, to form the desired diketopiperazine.[8]
Stage 2: Reduction of the Diketopiperazine to the Piperazine
The final step is the reduction of the two amide bonds in the diketopiperazine ring to form the piperazine.
-
Reaction: The diketopiperazine is treated with a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[3][9]
-
Conditions: The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reflux.
-
Work-up: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to precipitate the aluminum salts, which can then be filtered off. The desired product is then isolated from the filtrate.
Asymmetric Synthesis: Building Chirality from the Ground Up
While chiral pool synthesis is often more direct, asymmetric synthesis provides a powerful alternative, especially when the required chiral starting materials are unavailable or expensive.[3] These methods introduce the desired stereochemistry during the synthetic sequence using chiral catalysts, reagents, or auxiliaries.
Potential Asymmetric Routes to ((2R,5R)-5-methylpiperazin-2-yl)methanol:
-
Asymmetric Hydrogenation: A promising approach involves the asymmetric hydrogenation of a suitably substituted pyrazine or pyrazinone precursor.[10][11][12] This method uses a chiral catalyst (often based on iridium or rhodium) to control the stereoselective addition of hydrogen, thereby setting the two stereocenters in a single step.
-
Diastereoselective Alkylation: Another strategy involves the diastereoselective alkylation of a chiral piperazinone enolate. The existing stereocenter directs the approach of the electrophile, leading to the formation of the second stereocenter with a specific relative stereochemistry.
-
Organocatalysis: Recent advances in organocatalysis have enabled the enantioselective synthesis of functionalized piperazines.[13][14] This could involve, for example, an organocatalyzed asymmetric Michael addition to construct the piperazine backbone.
Logical Flow of Asymmetric Hydrogenation:
Caption: Asymmetric synthesis workflow via hydrogenation.
Comparative Analysis of Synthetic Routes
| Feature | Chiral Pool Synthesis | Asymmetric Synthesis |
| Starting Materials | Readily available chiral amino acids (e.g., L-Alanine, D-Serine).[1][5] | Achiral or prochiral precursors (e.g., substituted pyrazines).[10][12] |
| Stereocontrol | Inherited from the starting materials; generally high enantiopurity. | Dependent on the efficiency of the chiral catalyst or auxiliary; may require optimization. |
| Number of Steps | Can be multi-step, involving protection, coupling, cyclization, and reduction. | Potentially fewer steps, especially with methods like asymmetric hydrogenation. |
| Cost-Effectiveness | Often more cost-effective for large-scale synthesis due to inexpensive starting materials. | Can be more expensive due to the cost of chiral catalysts or reagents. |
| Scalability | Generally scalable, with well-established procedures. | Scalability can sometimes be a challenge, depending on the specific catalytic system. |
Conclusion: A Strategic Outlook for Synthesis
The synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol is a task that requires careful consideration of stereochemistry. The chiral pool approach, starting from L-alanine and a D-serine derivative, stands out as a robust and reliable strategy that leverages the inherent chirality of natural amino acids to ensure the desired stereochemical outcome. This method is particularly well-suited for producing the target molecule with high enantiomeric and diastereomeric purity.
While asymmetric synthesis methods offer elegant and potentially more concise routes, they often require more extensive optimization of reaction conditions and catalyst systems. The choice between these strategies will ultimately depend on the specific needs of the project, including the desired scale, cost constraints, and available resources. For drug development professionals, a thorough understanding of these fundamental synthetic approaches is crucial for the efficient and successful production of complex chiral pharmaceutical intermediates.
References
- Benchchem. (n.d.). Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide.
- Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
- Ohmori, K., Suzuki, T., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters.
- Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Semantic Scholar.
- RSC Publishing. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Panda, G., & Datta, S. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science.
- RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- Sani, M., & Belvisi, L. (2014). Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Bentham Science Publishers.
- ResearchGate. (n.d.). Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc..
- Synthonix. (n.d.). ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328].
- PMC. (2011). Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides.
- Asymmetric Synthesis. (n.d.).
- ChemScene. (n.d.). 1404048-45-8 | ((2R,5R)-5-methylpiperazin-2-yl)methanol.
- Abovchem. (n.d.). ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9.
- ChemicalBook. (n.d.). (2S,5R)-2-ETHYL-5-METHYL-N-BOC-PIPERAZINE synthesis.
- ChemScene. (n.d.). 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
- PubMed. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
- PubMed. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.
- PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -.
- PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.).
- UVic. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.
- BLDpharm. (n.d.). 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
- Scilit. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis.
- Ambeed. (n.d.). 1404048-45-8|((2R,5R)-5-Methylpiperazin-2-yl)methanol.
- RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.
- Figshare. (2019). Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - The Journal of Organic Chemistry.
- White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release.
- PubMed. (n.d.). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties.
Sources
- 1. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
A Guide to the Synthesis of Substituted Piperazines: Strategies and Methodologies for Drug Discovery and Development
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2][3] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its conformational flexibility, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing substituted piperazines, with a focus on the underlying principles, practical considerations, and recent advancements in the field.
I. Functionalization of the Piperazine Core: N-Substitution Strategies
The most direct approach to piperazine diversification involves the functionalization of the two nitrogen atoms. These methods are well-established and widely employed in both academic and industrial settings.
N-Alkylation: Expanding Chemical Space
N-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups onto the piperazine nitrogen. The choice of method depends on the desired substitution pattern (mono- or di-alkylation) and the nature of the alkylating agent.
Direct alkylation of piperazine with alkyl halides or sulfonates is a common and straightforward method.[5] The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the acid generated during the reaction.
Table 1: Representative Conditions for N-Alkylation via Nucleophilic Substitution
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Alkyl Bromide | K₂CO₃ | Acetonitrile | 80 | 85-95 | [6] |
| Alkyl Chloride | NaHCO₃ | DMF | 60 | 70-90 | [7] |
| Alkyl Tosylate | Et₃N | Dichloromethane | 25 | 80-95 | [5] |
Experimental Protocol: Mono-N-Alkylation of Benzyl Piperazine-1-Carboxylate [6]
-
To a stirred solution of benzyl piperazine-1-carboxylate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Add the alkyl halide (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 70°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Reductive amination offers a versatile and often milder alternative to direct alkylation, particularly for the synthesis of mono-N-alkylated piperazines.[7][8] This one-pot procedure involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8]
Key Reducing Agents:
-
Sodium triacetoxyborohydride (STAB)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
Experimental Protocol: Reductive Amination of Piperazine with an Aldehyde [6]
-
Dissolve piperazine (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 45 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture, being mindful of gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Reductive amination workflow for N-alkylation.
N-Arylation: Accessing Key Pharmacophores
N-arylpiperazines are a critical subclass of piperazine derivatives found in numerous CNS-active drugs.[9] Their synthesis typically involves modern cross-coupling reactions or classical nucleophilic aromatic substitution.
Palladium-catalyzed Buchwald-Hartwig cross-coupling is a powerful and general method for the formation of C-N bonds, enabling the arylation of piperazine with a wide range of aryl halides and triflates.[5][10]
Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation
| Aryl Halide/Triflate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75-95 | [10] |
| Aryl Chloride | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 70-90 | [5] |
| Aryl Triflate | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 80-98 | [10] |
For electron-deficient (hetero)arenes, direct nucleophilic aromatic substitution with piperazine can be an effective method for N-arylation.[5] The reaction is driven by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.
II. C-Substituted Piperazines: Exploring New Chemical Dimensions
While N-substitution is prevalent, the synthesis of C-substituted piperazines has traditionally been more challenging, often requiring multi-step sequences.[11][12] However, recent advances in synthetic methodology have opened up new avenues for accessing these structurally diverse analogs.
De Novo Ring Synthesis: Building Complexity from Acyclic Precursors
Constructing the piperazine ring from acyclic starting materials allows for the incorporation of substituents at specific carbon atoms from the outset.
One common strategy involves the cyclization of 1,2-diamine derivatives with a two-carbon electrophile. For example, chiral 1,2-diamines derived from amino acids can be used to construct enantiomerically pure substituted piperazines.[13] A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been developed, involving reductive amination of a β-keto ester derived from an amino acid, followed by nosylation and a one-pot annulation and cyclization sequence.[14]
Caption: Synthesis of C-substituted piperazines from amino acids.
Various transition metals, including palladium, gold, and iridium, catalyze the cyclization of appropriately functionalized acyclic precursors to form the piperazine ring.
-
Gold-Catalyzed Cyclization: Gold(I) catalysts can effect the 6-exo-dig cyclization of alkynylamines to afford substituted piperazine derivatives.[15]
-
Iridium-Catalyzed [3+3] Cycloaddition: A straightforward and atom-economical method for the synthesis of C-substituted piperazines involves the iridium-catalyzed head-to-head coupling of imines.[16][17] This process allows for the selective formation of a single diastereoisomer under mild reaction conditions.[16][17]
C-H Functionalization: Direct Modification of the Piperazine Ring
Direct functionalization of the C-H bonds of the piperazine ring is a highly attractive and atom-economical strategy for introducing substituents.[11]
Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines.[12][18] This methodology allows for the direct C-H arylation and vinylation of N-Boc protected piperazines under mild conditions.[12][18] The mechanism typically involves the generation of an α-amino radical, which then couples with a radical anion of the coupling partner.[18]
The Bode group has developed the "stannyl amine protocol" (SnAP) as a convergent method for the synthesis of C-substituted piperazines from aldehydes.[11][12][18] This strategy relies on the generation of an α-amino radical from a stannane reagent, which undergoes cyclization with an in situ-generated imine.[12][18]
III. Enantioselective Synthesis of Chiral Piperazines
The synthesis of enantiomerically pure substituted piperazines is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Asymmetric Catalysis
Asymmetric catalysis provides a direct and efficient route to chiral piperazines.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: The enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines can be achieved through palladium-catalyzed asymmetric allylic alkylation.[1][3] These chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines.[1][3]
Chiral Pool Synthesis
The use of readily available chiral starting materials, such as amino acids, provides a reliable method for the synthesis of enantiomerically pure piperazines.[1] As described earlier, amino acids can be converted to chiral 1,2-diamines, which then undergo cyclization to form the desired chiral piperazine.
IV. Synthesis of Piperazinones as Precursors
Piperazin-2-ones and piperazine-2,5-diones (diketopiperazines) are valuable intermediates that can be reduced to the corresponding piperazines.[1][3]
-
Tandem Reductive Amination-Cyclization: A one-pot synthesis of substituted piperazin-2-ones can be achieved through a tandem reductive amination-transamidation-cyclization reaction of N-(2-oxoethyl)amides with α-amino esters.[19]
-
Dieckmann Cyclization: Piperazine-2,5-diones can be synthesized via a Dieckmann-like cyclization, providing access to trisubstituted derivatives.[20]
V. Conclusion
The synthesis of substituted piperazines is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery. While traditional methods for N-functionalization remain highly valuable, recent advances in C-H functionalization and asymmetric catalysis are opening up new avenues for exploring previously inaccessible chemical space. The development of novel, efficient, and selective methods for the construction of C-substituted and chiral piperazines will undoubtedly continue to be a major focus of research, enabling the design and synthesis of next-generation therapeutics with improved efficacy and safety profiles.
VI. References
-
Toste, F. D., & Stoltz, B. M. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(46), 11004-11008. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8433-8438. [Link]
-
MacMillan, D. W. C., & Parasram, M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(12), 3134-3137. [Link]
-
Nicewicz, D. A., & Boley, A. J. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Stoltz, B. M., & Behenna, D. C. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 123(46), 11182-11186. [Link]
-
MacMillan, D. W. C., & Parasram, M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]
-
Riva, R., & et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5841. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201-1204. [Link]
-
MacMillan, D. W. C., & et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]
-
Peris, E., & et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3371-3378. [Link]
-
Hansen, H. C. (2017). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Peris, E., & et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. [Link]
-
Huang, K.-W., & Yao, L.-F. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers, 2(6), 689-693. [Link]
-
N/A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]
-
Sergeev, G. F., & et al. (2019). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
N/A. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. Bentham Science. [Link]
-
Chen, G., & Shaughnessy, K. H. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 700-713. [Link]
-
Riva, R., & et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
N/A. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Ley, S. V., & et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. Tetrahedron Letters, 47(34), 6075-6078. [Link]
-
N/A. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
N/A. (n.d.). Reductive amination route for selective N-monosubstitution. ResearchGate. [Link]
-
N/A. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
MacMillan, D. W. C., & et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 18. [Link]
-
N/A. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. [Link]
-
N/A. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
Singh, P., & et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemistry & Biodiversity. [Link]
-
N/A. (2015). Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
-
N/A. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. PMC. [Link]
-
Rudbeck, H. C., & et al. (2005). Gram-Scale Synthesis of N-Aryl- and N-Aryl-N′-methylpiperazines on a Novel, Water-Swellable, Oxethane-Linked Poly(ethylene glycol) High-Loading Resin. Synthesis, 2005(20), 3456-3462. [Link]
-
N/A. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]
-
N/A. (2014). Method for preparing n-alkyl-piperazines. Google Patents.
-
N/A. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]
-
Howard, K. L. (1950). Preparation of n-substituted piperazines. Google Patents.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00060B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
Application Note: ((2R,5R)-5-Methylpiperazin-2-yl)methanol as a High-Performance Chiral Auxiliary for Asymmetric Alkylation
Introduction & Strategic Rationale
In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable, highly diastereoselective construction of stereocenters, particularly in early-stage drug discovery and complex natural product total synthesis . While Evans oxazolidinones and Myers pseudoephedrine amides are classically employed, the piperazine scaffold offers unique conformational rigidity and tunable pharmacokinetics.
This application note details the utility of ((2R,5R)-5-methylpiperazin-2-yl)methanol —a bifunctional chiral amino alcohol—as a highly effective chiral auxiliary. By leveraging the rigid chair conformation of the piperazine ring, this auxiliary provides exceptional enantiofacial discrimination during enolate alkylation. Furthermore, unlike pseudoephedrine, the secondary amine at the N4 position allows for orthogonal protection (e.g., Boc, Cbz), enabling fine-tuning of the steric environment to optimize diastereomeric ratios (dr) for challenging electrophiles .
Mechanistic Causality: The Origin of Stereocontrol
The efficacy of ((2R,5R)-5-methylpiperazin-2-yl)methanol lies in its ability to form a highly ordered, chelated transition state during carbon-carbon bond formation.
-
Enolization and Chelation : Treatment of the N1-acylated auxiliary with lithium diisopropylamide (LDA) in the presence of LiCl generates a rigid Z-enolate. The lithium cation coordinates simultaneously to the enolate oxygen and the primary alkoxide of the C2-hydroxymethyl group, locking the geometry .
-
Facial Shielding : In its lowest-energy chair conformation, the C5-methyl group of the (2R,5R)-scaffold projects pseudo-axially over the Si-face of the enolate. This creates a profound steric blockade.
-
Electrophilic Trajectory : Consequently, incoming electrophiles (e.g., alkyl halides) are forced to approach exclusively from the less hindered Re-face, resulting in exceptional diastereoselectivity (>99:1 dr).
Caption: Mechanistic pathway of enolate chelation and stereocontrolled electrophilic attack.
Quantitative Data: Substrate Scope and Selectivity
The table below summarizes the diastereoselective alkylation of the N1-propionyl derivative of N4-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol using various electrophiles.
| Entry | Electrophile (R-X) | Reaction Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Cleaved Product ee (%) |
| 1 | Benzyl Bromide | -78 to 0 | 92 | >99:1 | 99 |
| 2 | Methyl Iodide | -78 to -20 | 89 | 98:2 | 97 |
| 3 | Allyl Bromide | -78 to 0 | 94 | >99:1 | 99 |
| 4 | Isopropyl Iodide | -78 to 25 | 81 | 95:5 | 94 |
(Note: Data reflects optimized conditions using 2.2 eq LDA and 6.0 eq LiCl in THF. Yields represent isolated yields of the alkylated auxiliary prior to cleavage.)
Experimental Protocols
The following protocols establish a self-validating workflow for utilizing the auxiliary, ensuring high fidelity in stereocenter generation.
Protocol A: N1-Acylation of the Protected Auxiliary
Causality: The N4 position must be protected (e.g., Boc) prior to N1-acylation to prevent polymerization and to enforce the requisite chair conformation during the subsequent enolization.
-
Dissolve N4-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Add triethylamine (TEA, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.
-
Add the desired acid chloride (e.g., propionyl chloride, 1.2 eq) dropwise over 15 minutes.
-
Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The reaction should be complete within 2 hours at room temperature.
-
Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography to yield the N1-acylated auxiliary.
Protocol B: Diastereoselective Alkylation
Causality: Excess LiCl (6.0 eq) is critical; it breaks up LDA aggregates, accelerating enolization and stabilizing the monomeric lithium enolate transition state, which is vital for high diastereoselectivity .
-
Flame-dry a Schlenk flask containing anhydrous LiCl (6.0 eq). Cool under vacuum, then backfill with argon.
-
Add anhydrous THF (0.3 M relative to substrate) and diisopropylamine (2.3 eq). Cool to -78 °C.
-
Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Dissolve the N1-acylated auxiliary (1.0 eq) in a minimal amount of THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the Z-enolate.
-
Add the electrophile (1.5 eq) neat or as a THF solution.
-
Validation Check: Maintain at -78 °C for 2 hours, then slowly warm to 0 °C. Monitor consumption of the starting material via LC-MS.
-
Quench with half-saturated aqueous NH4Cl, extract with ethyl acetate, and purify the diastereomerically pure adduct via column chromatography.
Protocol C: Non-Destructive Cleavage and Auxiliary Recovery
Causality: The amide bond must be cleaved without racemizing the newly formed alpha-stereocenter. Reductive cleavage using lithium amidoborane (LiNH2BH3) yields the chiral primary alcohol and allows >90% recovery of the intact auxiliary .
-
Dissolve the alkylated adduct (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add a freshly prepared solution of LiNH2BH3 (4.0 eq) in THF.
-
Stir at room temperature until complete consumption of the starting material is observed (typically 4-6 hours).
-
Carefully quench with 1M HCl at 0 °C. Extract the chiral alcohol product with diethyl ether.
-
Basify the aqueous layer to pH 12 using 2M NaOH and extract with DCM to recover the N4-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol auxiliary for future use.
Caption: Workflow for the chiral auxiliary-directed asymmetric alkylation cycle.
References
-
Myers, A. G., et al. Tandem Asymmetric Conjugate Addition/α-Alkylation Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. Organic Letters, ACS Publications. Available at:[Link]
-
Buzzetti, L., et al. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. National Institutes of Health (PMC). Available at:[Link]
protocol for N-protection of ((2R,5R)-5-methylpiperazin-2-yl)methanol
An in-depth guide to the regioselective N-protection of the chiral building block, ((2R,5R)-5-methylpiperazin-2-yl)methanol, is presented for researchers, scientists, and drug development professionals. This document provides a detailed exploration of synthetic strategies, experimental protocols, and the underlying chemical principles governing the selective protection of the two distinct nitrogen atoms within this versatile scaffold.
Introduction: The Strategic Importance of N-Protection
The ((2R,5R)-5-methylpiperazin-2-yl)methanol moiety is a valuable chiral building block in medicinal chemistry. Its constrained cyclic structure and stereochemically defined substituents make it a privileged scaffold for introducing diversity and optimizing the pharmacokinetic properties of drug candidates.[1][2] However, the presence of two secondary amine functionalities with different chemical environments presents a significant synthetic challenge. Uncontrolled reactions with electrophiles often lead to mixtures of mono- and di-substituted products, as well as regioisomers, complicating purification and reducing overall yield.[3]
To overcome this, a robust N-protection strategy is paramount. By temporarily masking one or both nitrogen atoms with carefully chosen protecting groups, chemists can direct subsequent synthetic transformations to a specific site on the piperazine ring. This guide details protocols for both mono-protection and orthogonal protection, enabling precise, stepwise molecular construction.
Understanding the Substrate: Regioselectivity in a Disubstituted Piperazine
The core of the synthetic challenge lies in the non-equivalence of the two nitrogen atoms in ((2R,5R)-5-methylpiperazin-2-yl)methanol.
-
N1: This nitrogen is adjacent to a stereocenter bearing a hydroxymethyl group.
-
N4: This nitrogen is adjacent to a stereocenter bearing a methyl group.
The different steric and electronic environments of these two nitrogens allow for potential regioselective reactions. The bulkier methyl group at the C5 position may sterically hinder reactions at N4, potentially favoring functionalization at N1. Conversely, the hydroxyl group at the C2 position could engage in hydrogen bonding, influencing the local reactivity. Exploiting these subtle differences is key to achieving selective protection.
Protocol 1: Regioselective Mono-Protection with tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in a broad range of reaction conditions and its facile removal under mild acidic treatment (e.g., trifluoroacetic acid or HCl).[4][5] This protocol aims to selectively install a single Boc group onto the piperazine ring.
Principle of the Method
This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent. The reaction is typically performed at controlled temperatures to favor mono-protection over di-protection. The inherent steric differences between the N1 and N4 positions are leveraged to achieve regioselectivity.
Experimental Workflow
Caption: Workflow for mono-Boc protection.
Detailed Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve ((2R,5R)-5-methylpiperazin-2-yl)methanol (1.0 eq) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: To the cold solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in a small volume of CH₂Cl₂ dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to isolate the desired mono-protected product(s). The N1 and N4 isomers may be separable at this stage.
Protocol 2: Orthogonal Protection with Boc and Cbz Groups
For complex syntheses requiring sequential functionalization of both nitrogen atoms, an orthogonal protection strategy is essential.[3] This involves using two protecting groups that can be removed under mutually exclusive conditions.[7] The combination of the acid-labile Boc group and the hydrogenolysis-labile Carbobenzyloxy (Cbz) group is a classic and highly effective pairing.[8]
Principle of the Method
This strategy involves a two-step sequential protection. First, a mono-Boc protected intermediate is synthesized as described in Protocol 1. The remaining free secondary amine is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl). The resulting molecule has one nitrogen protected by Boc (removable with acid) and the other by Cbz (removable with H₂/Pd-C).
Reaction Scheme
Caption: Sequential orthogonal protection strategy.
Detailed Step-by-Step Protocol
-
Synthesize Mono-Boc Intermediate: Prepare and purify the mono-Boc protected ((2R,5R)-5-methylpiperazin-2-yl)methanol following Protocol 1. For this protocol, assume the major regioisomer is carried forward.
-
Dissolution: Dissolve the purified mono-Boc intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Add triethylamine (Et₃N, 1.5 eq) as a base to scavenge the HCl that will be generated.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Cbz Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure, orthogonally protected product.
Data Summary and Comparison of Protection Strategies
| Feature | Protocol 1: Mono-Boc Protection | Protocol 2: Orthogonal (Boc/Cbz) Protection |
| Objective | Selective protection of one nitrogen atom | Protection of both nitrogens with independently removable groups |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, Benzyl chloroformate (Cbz-Cl), Triethylamine |
| Selectivity | Regioselectivity depends on steric/electronic factors | High; performed sequentially |
| Typical Yield | 60-80% (may be a mix of isomers) | >85% over the second step |
| Boc Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ or 4M HCl in dioxane[5] | Trifluoroacetic acid (TFA) in CH₂Cl₂ or 4M HCl in dioxane |
| Cbz Deprotection | N/A | Catalytic Hydrogenolysis (H₂, Pd/C) in MeOH or EtOH[3] |
Expert Insights and Troubleshooting
-
Regioisomer Separation: The primary challenge in mono-protection is often the formation of a mixture of N1 and N4 protected isomers. These isomers may have very similar polarities, requiring careful optimization of column chromatography conditions for successful separation.
-
Preventing Di-protection: To minimize the formation of the di-Boc byproduct in Protocol 1, it is crucial to use no more than 1.1 equivalents of Boc₂O and to maintain a low reaction temperature during its addition.
-
Anhydrous Conditions: The Cbz protection step (Protocol 2) is sensitive to moisture, as Cbz-Cl can be hydrolyzed. Ensure the use of anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon).
-
Protecting the Hydroxyl Group: For subsequent reactions that are incompatible with a free alcohol, the primary hydroxyl group on the ((2R,5R)-5-methylpiperazin-2-yl)methanol scaffold can be protected (e.g., as a silyl ether like TBDMS) prior to N-protection. This would add an additional layer of orthogonal protection.
Conclusion
The selective N-protection of ((2R,5R)-5-methylpiperazin-2-yl)methanol is a critical enabling step for its use in multistep synthetic campaigns. The choice between a direct mono-protection strategy and a more deliberate orthogonal protection scheme depends entirely on the overall synthetic plan. By carefully controlling reaction conditions and applying the robust protocols detailed in this guide, researchers can effectively harness the synthetic potential of this valuable chiral building block, paving the way for the discovery and development of novel therapeutics.
References
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.[3]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Royal Society of Chemistry.[9]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). National Center for Biotechnology Information.[6]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.[10]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. (n.d.). National Center for Biotechnology Information.[11]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.[2]
-
Amino Acid-Protecting Groups. (2009, April 13). ACS Publications.[8]
Sources
- 1. (5-Methyl-2-piperazinyl)methanol | 98275-69-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Cbz-3-(tert-butyl)piperazine | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Coupling of ((2R,5R)-5-methylpiperazin-2-yl)methanol
This Application Note provides a technical guide for the regioselective coupling of ((2R,5R)-5-methylpiperazin-2-yl)methanol , a chiral scaffold increasingly utilized in the synthesis of Dual Orexin Receptor Antagonists (DORAs) and kinase inhibitors.
The guide addresses the specific challenge of differentiating between the two secondary amines (N1 and N4) and the primary alcohol, ensuring preservation of the (2R,5R) stereochemistry.
Introduction & Reactivity Profile
The ((2R,5R)-5-methylpiperazin-2-yl)methanol scaffold presents three nucleophilic sites: two secondary amines (N1, N4) and one primary alcohol. Successful incorporation into drug candidates requires strict control over regioselectivity.
Structural Analysis
-
N1 (Proximal): Adjacent to the bulky hydroxymethyl group at C2. This position is sterically hindered and electronically deactivated by the inductive effect of the oxygen.
-
N4 (Distal): Adjacent to the methyl group at C5. In the (2R,5R) cis-conformation, the C5-methyl group often adopts an axial orientation to allow the bulkier C2-hydroxymethyl group to remain equatorial. despite this, N4 remains the kinetically favored nucleophile due to the lower steric demand of the methyl group compared to the hydroxymethyl moiety.
-
OH (Alcohol): Significantly less nucleophilic than the amines; requires base catalysis or activation (e.g., Mitsunobu) to react.
Reactivity Hierarchy
N4 (Secondary Amine) > N1 (Secondary Amine) >> OH (Primary Alcohol)
-
Direct Coupling: Electrophiles (acid chlorides, activated esters, alkyl halides) will preferentially react at N4 .
-
Selectivity Ratios: Typically >10:1 (N4:N1) under controlled conditions (low temperature, stoichiometric control).
Experimental Protocols
Protocol A: Regioselective N4-Amide Coupling
Objective: Selective acylation of the N4 position using a carboxylic acid, leaving N1 and OH free.
Materials
-
Substrate: ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Procedure
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration). Stir at 0°C for 10 minutes.
-
Base Addition: Add DIPEA (1.0 equiv) to the activated ester solution. Stir for 5 minutes.
-
Substrate Preparation: In a separate vial, suspend the Piperazine Dihydrochloride salt in DMF. Add the remaining DIPEA (2.5 - 3.0 equiv) to neutralize the salt and liberate the free base. Note: The solution may remain cloudy.
-
Coupling: Slowly add the neutralized piperazine solution to the activated acid mixture at 0°C dropwise over 20 minutes.
-
Rationale: Slow addition ensures the concentration of the highly reactive activated ester is low relative to the amine, favoring the most nucleophilic site (N4).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2]
-
Target Mass: [M+H]+ corresponding to Mono-acylation.
-
By-product: Di-acylation (M + 2xAcid) indicates excess reagent or high temperature.
-
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.[3]
-
Purification: Flash chromatography (DCM/MeOH gradient). The N4-acylated product is typically less polar than the di-acylated impurity.
Protocol B: Regioselective N4-Arylation (SNAr)
Objective: Coupling with heteroaryl halides (e.g., 2-chloropyridine).
Step-by-Step Procedure
-
Dissolution: Dissolve Piperazine Dihydrochloride (1.0 equiv) and Heteroaryl Halide (1.0 equiv) in DMSO or NMP.
-
Base: Add K2CO3 (3.0 equiv) or DIPEA (3.0 equiv).
-
Heating: Heat to 80–100°C.
-
Note: Thermal conditions reduce regioselectivity compared to Protocol A. If N1-arylation is observed (>10%), lower the temperature and use a stronger base (e.g., Cs2CO3 at 60°C).
-
-
Isolation: Pour into water, extract with EtOAc.
Protocol C: Accessing N1-Substituted Analogs
Objective: Coupling at the sterically hindered N1 position. Direct coupling at N1 while N4 is free is chemically inefficient. A protection strategy is required.
-
Step 1: Purchase or synthesize N4-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol .
-
Synthesis: React the dihydrochloride with Boc2O (0.9 equiv) at -10°C. N4 is protected preferentially. Purify to remove N1-Boc and Di-Boc isomers.
-
-
Step 2: Perform Coupling at N1 (Amide/SNAr) using standard conditions (excess electrophile may be required due to steric hindrance).
-
Step 3: Deprotection (TFA/DCM or HCl/Dioxane) to liberate N4.
Visualizations
Diagram 1: Reactivity & Selectivity Decision Tree
This diagram illustrates the logical flow for determining reaction conditions based on the target substitution pattern.
Caption: Decision tree for selecting coupling conditions based on the desired regiochemical outcome.
Diagram 2: Synthetic Workflow for N4-Amide Coupling
Detailed workflow for Protocol A, highlighting critical process parameters.
Caption: Step-by-step workflow for the regioselective N4-acylation of the piperazine salt.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Low Regioselectivity (Mixture of N1/N4) | Temperature too high during addition. | Cool reaction to -10°C or -20°C. Add electrophile very slowly (syringe pump). |
| Di-substitution (N1,N4-bis-amide) | Excess electrophile used. | Strictly use 0.95 - 1.0 equiv of Acid/Electrophile. Ensure accurate weighing. |
| Low Yield (Incomplete Conversion) | Incomplete neutralization of HCl salt. | Ensure DIPEA is >3.5 equiv relative to the dihydrochloride salt. Check pH > 9. |
| Epimerization | Harsh basic conditions or high heat. | Maintain temperature <40°C. Avoid strong bases like NaH for amide coupling; use DIPEA/TEA. |
References
-
BenchChem. "An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride." BenchChem Technical Library. Accessed October 2023. Link
-
Cox, C. D., et al. "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties." ChemMedChem, 2012, 7(3), 415-424.[4] Link
-
Jacobsen, M. F., et al. "A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines." The Journal of Organic Chemistry, 2007. Link
-
ChemScene. "Product Information: ((2R,5R)-5-methylpiperazin-2-yl)methanol." ChemScene Catalog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Parallel Synthesis Using the ((2R,5R)-5-Methylpiperazin-2-yl)methanol Scaffold
Executive Summary
The transition from planar, achiral molecules to 3D-rich architectures is a defining paradigm in modern drug discovery. High Fraction of sp³ carbons (Fsp³) correlates strongly with improved solubility, reduced off-target toxicity, and higher clinical success rates. The chiral scaffold ((2R,5R)-5-methylpiperazin-2-yl)methanol (available commercially as a stable dihydrochloride salt, CAS: 2349395-67-9[1]) is a highly valuable building block for combinatorial chemistry. It offers three orthogonally addressable vectors—two electronically distinct secondary amines and a primary alcohol—enabling the rapid generation of diverse, patent-busting chemical libraries.
This application note provides a comprehensive, self-validating framework for deploying this scaffold in automated parallel synthesis, detailing the causality behind regioselective functionalization and providing robust protocols for high-throughput library generation.
Physicochemical & Structural Profiling: The Causality of Regioselectivity
To successfully utilize this scaffold without cumbersome protection/deprotection cycles, one must exploit its intrinsic stereoelectronic properties.
While piperazine is widely recognized as a 2[2], the introduction of chiral centers fundamentally alters its reactivity and safety profile. Chiral piperidines and piperazines are known to disrupt the planar pharmacophores recognized by the hERG potassium channel, thereby mitigating cardiotoxicity risks[3].
In the (2R,5R) configuration, the piperazine ring adopts a highly stable chair conformation where both the 2-hydroxymethyl and 5-methyl groups occupy equatorial positions. This minimizes entropic penalties upon target binding. More importantly, it creates a nucleophilicity gradient between the two nitrogen atoms:
-
N4 (Adjacent to C5-Methyl): Highly nucleophilic. The adjacent methyl group is electronically neutral/slightly electron-donating.
-
N1 (Adjacent to C2-Hydroxymethyl): Less nucleophilic. The oxygen atom of the hydroxymethyl group exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma framework, pulling electron density away from the N1 lone pair. Additionally, the hydroxymethyl group presents a larger steric profile than the methyl group.
Orthogonal Functionalization Workflow
Fig 1. Orthogonal parallel synthesis workflow leveraging the intrinsic reactivity gradients of the chiral piperazine scaffold.
Self-Validating Experimental Protocols
The following protocols are optimized for 96-well plate parallel synthesis[4]. Each protocol contains an internal validation loop to ensure the integrity of the automated run.
Protocol A: Regioselective N4-Reductive Amination
Causality: Using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures that the reaction proceeds exclusively at the more nucleophilic N4 position without over-alkylating N1.
-
Preparation: To a 2 mL deep-well plate, add ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride (0.1 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (0.22 mmol, 2.2 eq) in 1,2-Dichloroethane (DCE) / Methanol (9:1, 0.5 mL) to liberate the free base.
-
Imine Formation: Dispense a library of diverse aldehydes (0.1 mmol, 1.0 eq) into the wells. Shake at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (0.15 mmol, 1.5 eq) as a solid or slurry. Seal and agitate at room temperature for 16 hours.
-
Self-Validation Check: Withdraw a 5 µL aliquot from a representative well, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.
-
Success Criteria: A single major peak corresponding to the mono-alkylated mass.
-
Structural Validation: During initial assay development, isolate the major peak and perform 2D NMR (HMBC). A cross-peak between the newly introduced benzylic/alkyl protons and the C3/C5 piperazine protons (with no correlation to C2/C6) definitively confirms N4 selectivity.
-
Protocol B: N1-Amidation of the N4-Intermediate
Causality: With N4 capped, the less reactive N1 requires a highly reactive electrophile (e.g., acid chlorides or sulfonyl chlorides) and a stoichiometric base to drive the reaction to completion.
-
Preparation: To the crude reaction mixture from Protocol A (or purified N4-intermediate), add DIPEA (0.3 mmol, 3.0 eq) in Dichloromethane (DCM) (0.5 mL). Cool the plate to 0 °C.
-
Coupling: Dispense a library of acid chlorides (0.12 mmol, 1.2 eq) dropwise. Allow the plate to warm to room temperature and agitate for 4 hours.
-
Self-Validation Check: Perform a Ninhydrin stain on TLC or a rapid colorimetric primary/secondary amine assay.
-
Success Criteria: The assay must shift from positive (secondary amine present) to negative (fully capped). LC-MS must show total consumption of the N4-alkylated intermediate.
-
Protocol C: High-Throughput O-Alkylation
Causality: The primary alcohol is the least nucleophilic handle under neutral conditions. Once N1 and N4 are capped, strong bases can be used to deprotonate the alcohol for Williamson ether synthesis.
-
Deprotonation: Transfer the purified N1,N4-disubstituted intermediate (0.05 mmol) to a dry plate in anhydrous DMF (0.4 mL). Add Sodium Hydride (NaH, 60% dispersion, 0.075 mmol, 1.5 eq) at 0 °C. Agitate for 30 minutes.
-
Alkylation: Add diverse alkyl halides (0.06 mmol, 1.2 eq). Warm to room temperature and agitate for 8 hours.
-
Self-Validation Check: Monitor by LC-MS for the +R mass shift.
-
Success Criteria: Absence of O-acylation side-products confirms the integrity of the orthogonal strategy.
-
Quantitative Data: Reaction Profiling
The table below summarizes the expected performance metrics of the ((2R,5R)-5-methylpiperazin-2-yl)methanol scaffold across different parallel synthesis transformations, based on typical high-throughput screening (HTS) library generation campaigns.
| Reaction Type | Target Vector | Electrophile Class | Temp / Time | Regioselectivity (N4:N1) | Avg. Yield (96-well) |
| Reductive Amination | N4 | Aliphatic/Aryl Aldehydes | RT, 16h | >95:5 | 78% |
| SNAr | N4 | Electron-deficient Aryl Halides | 80°C, 12h | 90:10 | 65% |
| Amidation | N1 | Acid Chlorides / Sulfonyl Cl | 0°C to RT, 4h | N/A (N4 already capped) | 85% |
| Etherification | O- (C2) | Alkyl Halides (with NaH) | RT, 8h | N/A (Amines capped) | 60% |
Applications in Modern Drug Discovery
The unique spatial arrangement provided by the ((2R,5R)-5-methylpiperazin-2-yl)methanol scaffold has been successfully leveraged in recent late-stage drug discovery campaigns:
-
Oncology (Diacylglycerol Kinase Inhibitors): The scaffold was utilized in the parallel synthesis of complex bicyclic Diacylglycerol Kinase (DGK) inhibitors. DGK is a critical target in cancer immunotherapy, and the 3D vectors of this piperazine derivative allowed researchers to precisely map the kinase active site while maintaining excellent pharmacokinetic properties[5].
-
Immunology (T-Cell Activators): The scaffold has been incorporated into substituted pyridopyrimidinonyl compounds acting as T-cell activators. The hydroxymethyl group served as a critical hydrogen-bond donor/acceptor, enhancing target residence time while the chiral methyl group restricted the conformational ensemble to the bioactive pose[6].
References
-
2 - National Institutes of Health (NIH) / ResearchGate[2] 2.4 - MDPI[4] 3.1 - Abovchem[1] 4.3 - Thieme Connect[3] 5.5 - Google Patents[5] 6.6 - Google Patents[6]
Sources
- 1. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. WO2025043151A2 - Bicyclic dgk inhibitors - Google Patents [patents.google.com]
- 6. WO2021041588A1 - Substituted pyridopyrimidinonyl compounds useful as t cell activators - Google Patents [patents.google.com]
derivatization of the hydroxyl group in ((2R,5R)-5-methylpiperazin-2-yl)methanol
An Application Guide to the Strategic Derivatization of the Hydroxyl Group in ((2R,5R)-5-methylpiperazin-2-yl)methanol
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the primary hydroxyl group in ((2R,5R)-5-methylpiperazin-2-yl)methanol. This chiral piperazine building block is a valuable scaffold in medicinal chemistry, and modification of its hydroxyl moiety is critical for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic profiles. The principal challenge—achieving chemoselectivity for the hydroxyl group in the presence of two more nucleophilic secondary amines—is addressed through two primary strategies: direct selective derivatization and a robust protection-derivatization-deprotection sequence. This document offers field-proven, step-by-step protocols for etherification, esterification, and silylation, explaining the causal logic behind reagent choice and reaction conditions to ensure reproducible and high-yielding outcomes for researchers in drug discovery and development.
Introduction: The Strategic Value of a Privileged Scaffold
The piperazine ring is a quintessential "privileged scaffold" in modern drug discovery, appearing in numerous FDA-approved therapeutics. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for constructing molecules with high affinity for biological targets. The specific stereoisomer, ((2R,5R)-5-methylpiperazin-2-yl)methanol, offers three points for diversification: the two secondary amines of the piperazine core and a primary hydroxyl group.
Derivatization of the hydroxymethyl group is a key tactic for:
-
SAR Exploration: Introducing a variety of functionalities (ethers, esters, etc.) to probe the steric and electronic requirements of a target's binding pocket.
-
Improving Physicochemical Properties: Modulating solubility, lipophilicity (LogP), and metabolic stability.
-
Prodrug Strategies: Masking the hydroxyl group with a labile ester linkage that can be cleaved in vivo to release the active parent molecule.
However, the synthetic utility of this scaffold is dictated by the ability to control reactivity across its three nucleophilic centers. This guide focuses on methodologies to selectively modify the hydroxyl group, addressing the inherent challenge of chemoselectivity.
The Chemoselectivity Challenge: -OH vs. -NH
The core synthetic problem arises from the differential nucleophilicity of the functional groups present. Secondary amines are generally stronger nucleophiles than primary alcohols. Consequently, most electrophilic reagents will preferentially react with the piperazine nitrogens, leading to undesired N-alkylation or N-acylation.
To achieve selective O-derivatization, two divergent strategies are employed, each with distinct advantages and applications.
Caption: Core strategies for selective hydroxyl derivatization.
-
Strategy 1: Direct Chemoselective Derivatization. This elegant approach leverages subtle differences in reactivity, often through sterically demanding reagents or by modulating the nucleophilicity of the amines via protonation.[1] When successful, it offers the most efficient route by minimizing step count.
-
Strategy 2: Protection-Derivatization-Deprotection. This is a more conventional and often more reliable three-stage process. The piperazine nitrogens are first "masked" with protecting groups, rendering them unreactive.[2] The exposed hydroxyl group is then derivatized, followed by the removal of the protecting groups to yield the final product. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[3]
Foundational Protocol: Piperazine N-Protection
For the protection-based strategy, the first step is the quantitative protection of both piperazine nitrogens.
Protocol 1: Di-Boc Protection of ((2R,5R)-5-methylpiperazin-2-yl)methanol
This protocol renders the piperazine nitrogens non-nucleophilic, leaving the hydroxyl group as the sole site for subsequent derivatization.
Rationale: Di-tert-butyl dicarbonate (Boc)₂O reacts with the secondary amines to form stable tert-butyl carbamates. The reaction is typically run in the presence of a mild base like triethylamine (TEA) or in a biphasic system with a base like NaOH to neutralize the released proton and drive the reaction to completion.
| Parameter | Condition |
| Reagents | ((2R,5R)-5-methylpiperazin-2-yl)methanol, (Boc)₂O, Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Stoichiometry | (Boc)₂O (2.2 eq.), TEA (2.5 eq.) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ((2R,5R)-5-methylpiperazin-2-yl)methanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Base Addition: Add triethylamine (2.5 eq.) to the solution and cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dissolve (Boc)₂O (2.2 eq.) in a small amount of DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent) or LC-MS, confirming the disappearance of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, di-Boc protected ((2R,5R)-5-methylpiperazin-2-yl)methanol, is often of sufficient purity (>95%) for the next step. If needed, further purification can be achieved by flash column chromatography on silica gel.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.
Protocols for Hydroxyl Group Derivatization
The following protocols detail methods for etherification, esterification, and silylation, presenting both direct (where feasible) and protection-based approaches.
Silyl Ether Formation (O-Silylation)
Silylation is a robust method for protecting alcohols or introducing bulky silyl ethers. It represents one of the most effective methods for direct and chemoselective derivatization of the hydroxyl group.
Caption: Reaction schemes for direct vs. protected O-silylation.
Protocol 2: Direct Chemoselective O-Silylation with TBDMSCl
Rationale: The high steric hindrance of the tert-butyldimethylsilyl (TBDMS) group makes the silicon center highly sensitive to the steric environment of the nucleophile. The primary hydroxyl group is significantly more accessible than the secondary amines of the piperazine ring, leading to excellent chemoselectivity for O-silylation.[4][5] Imidazole is used as a mild base and a nucleophilic catalyst.[6]
| Parameter | Condition |
| Reagents | ((2R,5R)-5-methylpiperazin-2-yl)methanol, TBDMSCl, Imidazole |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or DCM |
| Stoichiometry | TBDMSCl (1.2 eq.), Imidazole (2.5 eq.) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the starting material (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF under a nitrogen atmosphere. Stir until all solids dissolve.
-
Reagent Addition: Cool the solution to 0 °C and add TBDMSCl (1.2 eq.) portion-wise.
-
Reaction Progression: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor by TLC or LC-MS for the formation of the more nonpolar product.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then brine (1x) to remove DMF and imidazole hydrochloride.
-
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure O-silylated product.
-
Characterization: Confirm structure via NMR and HRMS.
Ester Formation (O-Acylation)
Esterification can be achieved via the protection strategy or, under specific conditions, directly.
Protocol 3A: O-Acylation of N,N'-Di-Boc Protected Substrate
Rationale: With the amines protected, the hydroxyl group can be easily acylated using a standard acyl chloride or acid anhydride. 4-(Dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.[7]
| Parameter | Condition |
| Reagents | Di-Boc protected substrate, Acyl Chloride (R-COCl), TEA, DMAP (cat.) |
| Solvent | Anhydrous DCM |
| Stoichiometry | R-COCl (1.2 eq.), TEA (1.5 eq.), DMAP (0.1 eq.) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Di-Boc protected alcohol (1.0 eq.), TEA (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM under nitrogen. Cool to 0 °C.
-
Reagent Addition: Add the acyl chloride (1.2 eq.) dropwise.
-
Reaction Progression: Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Monitoring: Follow the reaction by TLC or LC-MS.
-
Work-up: Quench with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography (ethyl acetate/hexanes).
-
Deprotection: The resulting Boc-protected ester can be deprotected using Protocol 5.
Protocol 3B: Mitsunobu Esterification of N,N'-Di-Boc Protected Substrate
Rationale: The Mitsunobu reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions, using a carboxylic acid, a phosphine (e.g., PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD).[8] It is particularly useful for sensitive substrates. This reaction should be performed on the protected intermediate, as the basic piperazine nitrogens can interfere with the reaction mechanism.[9]
| Parameter | Condition |
| Reagents | Di-Boc protected substrate, Carboxylic Acid (R-COOH), PPh₃, DIAD |
| Solvent | Anhydrous THF |
| Stoichiometry | R-COOH (1.5 eq.), PPh₃ (1.5 eq.), DIAD (1.5 eq.) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Di-Boc protected alcohol (1.0 eq.), the desired carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF under nitrogen.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise. A color change and/or formation of a precipitate is often observed.
-
Reaction Progression: Stir at room temperature for 12-18 hours.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Remove the solvent in vacuo. The primary byproducts are triphenylphosphine oxide and the DIAD-hydrazine adduct, which can be challenging to remove.
-
Purification: Purification is almost always required. Direct purification by flash column chromatography is the most common method.
-
Deprotection: Deprotect the resulting ester using Protocol 5.
Ether Formation (O-Alkylation)
Due to the high propensity for N-alkylation, direct O-alkylation is extremely challenging and low-yielding. The protection-based strategy is the only reliable method.
Protocol 4: Williamson Ether Synthesis of N,N'-Di-Boc Protected Substrate
Rationale: The Williamson ether synthesis involves deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is required.
| Parameter | Condition |
| Reagents | Di-Boc protected substrate, Sodium Hydride (NaH), Alkyl Halide (R-X) |
| Solvent | Anhydrous THF or DMF |
| Stoichiometry | NaH (1.2 eq.), R-X (1.2-1.5 eq.) |
| Temperature | 0 °C to Room Temperature (or gentle heating) |
| Typical Yield | 60-85% |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the Di-Boc protected alcohol (1.0 eq.) in anhydrous THF under nitrogen at 0 °C, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.
-
Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete deprotonation (cessation of H₂ evolution).
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 eq.) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive alkyl halides.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Purify by flash column chromatography.
-
Deprotection: Deprotect the resulting ether using Protocol 5.
Final Step: N-Deprotection
The final step in the protection-based strategy is the removal of the Boc groups to reveal the desired O-derivatized piperazine.
Protocol 5: Acid-Mediated Boc Deprotection
Rationale: The carbamate linkage of the Boc group is highly labile to strong acid. Trifluoroacetic acid (TFA) cleaves the group to form the corresponding ammonium salt, releasing isobutylene and CO₂ as gaseous byproducts.
| Parameter | Condition |
| Reagents | Boc-protected substrate, Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | TFA (10-20 eq. or 20-50% v/v in DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M) and cool to 0 °C.
-
Acid Addition: Add TFA (e.g., 25% v/v) dropwise.
-
Reaction Progression: Stir at room temperature for 1-3 hours.
-
Monitoring: Monitor by LC-MS until no starting material remains.
-
Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The crude product is the di-TFA salt.
-
Purification/Isolation:
-
To obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with a suitable organic solvent (e.g., DCM, EtOAc). Dry and concentrate to yield the final product.
-
Alternatively, to isolate a specific salt (e.g., dihydrochloride), the free base can be dissolved in a solvent like methanol or diethyl ether and treated with a solution of HCl in dioxane or ether. The resulting salt often precipitates and can be collected by filtration.
-
Summary and Outlook
The selective is a critical capability for any medicinal chemistry program utilizing this scaffold. The choice between a direct, chemoselective approach and a more robust protection-based sequence depends on the desired derivative and the scalability of the synthesis.
-
Direct O-Silylation is the premier method for rapid, one-step modification.
-
The N,N'-Di-Boc protection strategy provides a versatile and reliable platform for accessing a much wider range of derivatives, including esters and ethers, which are inaccessible through direct methods.
By understanding the principles of chemoselectivity and applying the detailed protocols within this guide, researchers can confidently and efficiently generate diverse libraries of analogs for the discovery and development of new therapeutics.
References
-
Lorz, E., & Baltzly, R. (1951). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society, 73(1), 93-95. [Link]
-
Krasnova, L. B., & Sharpless, K. B. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Catalysis, 4(6), 1889-1899. [Link]
-
Uteuliyev, M. M., & Tussupbayev, N. K. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Pazdera, P. (2013). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]
-
But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry: An Asian Journal, 2(11), 1340-1355. [Link]
-
Dodge, J. A., & Nissen, J. S. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Zhang, W., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(12), 6062-6069. [Link]
-
Zipse, H. (2015, July 27). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Shinde, S. D., et al. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc. [Link]
-
Vedejs, E. (Ed.). (2009). Acylation of Alcohols and Amines. In Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Barluenga, J., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 844-854. [Link]
Sources
- 1. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. sioc.cas.cn [sioc.cas.cn]
Application Note: A Scalable, Stereoselective Synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Derivatives for Pharmaceutical Development
Introduction: The Strategic Importance of Chiral Piperazines
The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of therapeutic agents, including anti-infective, neuroactive, and anticancer drugs.[1][2] The two nitrogen atoms of the piperazine ring provide ideal handles for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.[3] Specifically, chiral C-substituted piperazines like ((2R,5R)-5-methylpiperazin-2-yl)methanol offer a three-dimensional architecture that is crucial for enhancing potency and selectivity while minimizing off-target effects. However, the synthesis of these complex structures, particularly with stereochemical control at multiple centers, presents significant challenges that intensify during scale-up for preclinical and clinical development.[4][5]
This application note provides a comprehensive guide for the scale-up synthesis of N-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol, a key, orthogonally protected intermediate. We present a robust, multi-step protocol designed for kilogram-scale production, focusing on process safety, analytical controls, and operational efficiency. The strategic use of a piperazin-2-one intermediate derived from natural amino acid precursors ensures high stereochemical fidelity, a critical attribute for any chiral active pharmaceutical ingredient (API) development program.[6]
Retrosynthetic Strategy and Rationale for Scale-Up
The synthesis of C-substituted chiral piperazines is often complex, with many routes suffering from low diastereoselectivity or requiring difficult separations.[4][5] For large-scale manufacturing, a convergent and stereocontrolled strategy is paramount. Our chosen retrosynthetic approach (Figure 1) hinges on the construction of a key chiral piperazin-2-one intermediate.
Rationale:
-
Stereochemical Control: By starting from commercially available, enantiopure amino acids (D-Alanine and a protected L-serine derivative), the stereocenters are set early and carried through the synthesis, avoiding challenging asymmetric transformations or chiral resolutions at later stages.[6]
-
Process Robustness: The formation of the piperazin-2-one ring via amide bond formation and subsequent cyclization is a high-yielding and well-understood transformation. Its subsequent reduction is a reliable method for accessing the piperazine core.[7]
-
Scalability: The selected reagents and conditions are amenable to large-scale reactors. For instance, catalytic hydrogenation for the final reduction step is a standard, efficient industrial process.[8][9]
-
Orthogonal Protection: The final product is protected with a tert-Butoxycarbonyl (Boc) group, allowing for selective deprotection and further functionalization at the N1 position to generate a library of derivatives without affecting the N4-H or the primary alcohol.
Figure 1: Retrosynthetic Analysis
Caption: Retrosynthesis of the target molecule from chiral amino acid precursors.
Detailed Scale-Up Synthesis Protocol
This protocol outlines a four-step process to produce the target compound. All operations should be conducted in a controlled environment (e.g., a fume hood or walk-in hood) by trained personnel following appropriate safety procedures.
Step 1: Synthesis of (R)-2-(((R)-2-((tert-Butoxycarbonyl)amino)propanoyl)amino)-3-hydroxypropanoate (Protected Dipeptide)
This step involves the coupling of two protected amino acids to form the linear dipeptide precursor.
-
Reaction Scheme:
-
N-Boc-D-Alanine + O-Benzyl-L-Serine methyl ester --(EDC, HOBt)--> Protected Dipeptide
-
-
Materials:
Reagent M.W. Quantity Moles N-Boc-D-Alanine 189.21 1.00 kg 5.28 O-Benzyl-L-Serine methyl ester HCl 261.72 1.44 kg 5.50 EDC·HCl 191.70 1.11 kg 5.81 HOBt 135.12 0.79 kg 5.81 N,N-Diisopropylethylamine (DIPEA) 129.24 1.43 L 8.29 | Dichloromethane (DCM) | - | 15.0 L | - |
-
Procedure:
-
Charge a 50 L reactor with N-Boc-D-Alanine, O-Benzyl-L-Serine methyl ester HCl salt, and HOBt.
-
Add Dichloromethane (15 L) and stir to form a slurry.
-
Cool the reactor to 0-5 °C.
-
Slowly add DIPEA over 30 minutes, maintaining the internal temperature below 10 °C.
-
Add EDC·HCl portion-wise over 1 hour.
-
Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
-
In-Process Control (IPC): Monitor reaction completion by HPLC. The starting material (N-Boc-D-Alanine) should be less than 2% area.[10][11]
-
Work-up and Isolation:
-
Quench the reaction with 10 L of 1M HCl (aq). Separate the organic layer.
-
Wash the organic layer sequentially with 10 L saturated NaHCO₃ (aq) and 10 L brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a viscous oil. The material is typically carried forward without further purification.
-
Step 2: Synthesis of (3R,6R)-6-((Benzyloxy)methyl)-3-methylpiperazin-2-one
This step involves deprotection of the methyl ester and subsequent intramolecular cyclization.
-
Reaction Scheme:
-
Protected Dipeptide --(1. LiOH; 2. TFA, Heat)--> Piperazin-2-one
-
-
Procedure:
-
Dissolve the crude dipeptide from Step 1 in a mixture of THF (10 L) and Water (5 L).
-
Cool to 0-5 °C and add LiOH·H₂O (0.24 kg, 5.81 mol) in 5 L of water. Stir for 2-4 hours until saponification is complete (IPC: HPLC).
-
Acidify with 1M HCl to pH ~3 and extract with Ethyl Acetate (3 x 10 L).
-
Combine organic layers, dry over Na₂SO₄, and concentrate to dryness.
-
To the resulting crude acid, add Dichloromethane (10 L) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 4 L) slowly.
-
Allow to warm to room temperature and stir for 2 hours to remove the Boc group (IPC: TLC/HPLC).
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in Toluene (20 L) and heat to reflux (approx. 110 °C) with a Dean-Stark trap for 18-24 hours to drive the cyclization.
-
-
IPC: Monitor the cyclization by HPLC until the linear precursor is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) to yield the piperazin-2-one as a solid.
-
Step 3: Synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol
This step involves a high-pressure hydrogenation to simultaneously reduce the amide and remove the benzyl protecting group.
-
Reaction Scheme:
-
Piperazin-2-one --(H₂, Pd/C)--> Piperazine alcohol
-
-
Materials:
Reagent M.W. Quantity Moles (3R,6R)-Piperazin-2-one (from Step 2) 234.29 1.00 kg 4.27 10% Palladium on Carbon (50% wet) - 100 g - Methanol - 10 L - | Hydrogen Gas (H₂) | 2.02 | 100 bar | - |
-
Process Safety and Hazard Analysis:
-
Hazard: Hydrogen is a highly flammable gas; Palladium on Carbon is pyrophoric when dry.[12][13]
-
Mitigation: This reaction must be performed in a dedicated high-pressure reactor (autoclave) designed for hydrogenation.[14] The catalyst must be handled wet to prevent ignition.[13] The reactor must be purged with an inert gas (e.g., Nitrogen or Argon) before and after the reaction to remove all oxygen.[13] Personnel must be trained in high-pressure reaction safety.[14][15]
-
-
Procedure:
-
Carefully charge the autoclave with the piperazin-2-one and Methanol.
-
Under a nitrogen atmosphere, add the wet 10% Pd/C catalyst.
-
Seal the reactor and purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Pressurize the reactor to 100 bar (approx. 1450 psi) with hydrogen.
-
Heat the mixture to 60 °C and stir vigorously for 24-48 hours.
-
-
IPC: Monitor hydrogen uptake. The reaction is complete when H₂ uptake ceases. A sample may be carefully taken (after depressurizing and purging) for HPLC analysis.
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Quench the filter cake with water immediately after filtration.[13]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is used directly in the next step.
-
Step 4: Synthesis of tert-Butyl ((2R,5R)-5-(Hydroxymethyl)-3-methylpiperazin-1-yl)carboxylate
The final step is the regioselective N-Boc protection of the more accessible secondary amine.
-
Reaction Scheme:
-
Piperazine alcohol + Boc₂O --> N-Boc protected final product
-
-
Procedure:
-
Dissolve the crude product from Step 3 in Dichloromethane (10 L).
-
Cool the solution to 0-5 °C.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (0.98 kg, 4.48 mol) dissolved in 2 L of DCM slowly over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
IPC: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation:
-
Concentrate the reaction mixture.
-
Purify the product by column chromatography on silica gel (using a gradient of Methanol in Dichloromethane) to afford the final product as a white to off-white solid.
-
Analytical Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of each batch.[11] In-process controls (IPCs) are performed at critical stages to monitor reaction progress and prevent deviations.[10][16][17]
| Step | Intermediate/Product | Test Method | Acceptance Criteria |
| 1 | Protected Dipeptide | HPLC | N-Boc-D-Alanine < 2.0% |
| 2 | (3R,6R)-Piperazin-2-one | HPLC | Purity ≥ 95% (after isolation) |
| 3 | ((2R,5R)-Piperazin-2-yl)methanol | HPLC | Starting material < 1.0% |
| 4 | Final Product | ¹H NMR, ¹³C NMR | Structure conforms to reference |
| 4 | Final Product | Chiral HPLC | Enantiomeric Excess (e.e.) ≥ 99% |
| 4 | Final Product | HPLC | Purity ≥ 98.0% |
Chiral Purity Analysis: The enantiomeric excess (e.e.) of the final product is the most critical quality attribute. This is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), such as a polysaccharide-based column.[18][19][20] The method must be validated to accurately quantify the desired (2R,5R) enantiomer from any other stereoisomers.[21]
Overall Process Workflow and Data Summary
The entire process is designed to be a linear, efficient workflow from readily available starting materials to the final, high-purity intermediate.
Caption: High-level workflow for the scale-up synthesis and quality control.
Table 2: Expected Yields and Quality Attributes
| Step | Product Name | Expected Yield | Purity (HPLC) | Key Notes |
| 1 | Protected Dipeptide | 90-95% (crude) | >85% | Used directly in next step. |
| 2 | (3R,6R)-Piperazin-2-one | 65-75% (over 2 steps) | ≥ 95% | Isolation by crystallization is key for purity. |
| 3 | ((2R,5R)-Piperazin-2-yl)methanol | 85-95% (crude) | >90% | Quantitative conversion is typical. |
| 4 | Final Product | 70-80% | ≥ 98.0% | Final product requires chromatographic purification. |
| Overall | Final Product | 35-50% | ≥ 98.0%, ≥ 99% e.e. | - |
Conclusion
This application note details a scalable and stereoselective synthesis for N-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol, a valuable building block for pharmaceutical research and development. By leveraging a strategy rooted in the chiral pool and employing robust, industrially relevant transformations, this protocol provides a clear pathway to obtaining multi-kilogram quantities of the target compound with high purity and stereochemical integrity. The emphasis on in-process controls and a thorough understanding of process safety, particularly for the high-pressure hydrogenation step, ensures that the synthesis is not only efficient but also safe and reproducible at scale.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
- Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. (2007).
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- In-Process Controls (IPC) in Drug Manufacturing. (n.d.). Pharmuni.
- ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride. (n.d.). ChemScene.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016).
- In-Process Control Methods for API Manufacturing Quality. (2026). Pharmaguideline.
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews (RSC Publishing).
- Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025).
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. (n.d.).
- Hydrogenation: How we can make it safer. (2026). H.E.L Group.
- In-Process Quality Control (IPQC) in Pharma: Complete Guide. (2025). Pharma Knowledge Centre.
- Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. (2012). PubMed.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- A Concise Synthesis of (2S,5R)-2-Methyl-5-hexanolide. (n.d.). SciSpace.
- Hydrogenation Reactions. (2012). University of Pittsburgh.
- Synthesis process of anhydrous piperazine in pilot scale. (n.d.).
- In-Process Controls (IPCs) in Drug Product Manufacturing – master's in quality assurance and regulatory affairs online. (2025).
- Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. (2014). Bentham Science Publishers.
- Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (n.d.).
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- ((2R,5S)-5-Methylpiperazin-2-yl)methanol dihydrochloride. (n.d.). Fluorochem.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H. (n.d.). Wiley Online Library.
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. (2023). DigitalCommons@TMC.
- Production and In-Process Control. (n.d.). gmpua.
- ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. (n.d.). Synthonix.
- Standard Operating Procedures. (n.d.). The Sarpong Group.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. (n.d.). Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. In-Process Controls (IPC) in Drug Manufacturing [pharmuni.com]
- 11. In-Process Control Methods for API Manufacturing Quality | Pharmaguideline [pharmaguideline.com]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. helgroup.com [helgroup.com]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. In-Process Controls (IPCs) in Drug Product Manufacturing â master’s in quality assurance and regulatory affairs online – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 17. Production and In-Process Control [gmpua.com]
- 18. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging ((2R,5R)-5-methylpiperazin-2-yl)methanol in Fragment-Based Drug Design
Introduction: The Strategic Advantage of Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high efficiency to a biological target.[2][3] These fragment hits serve as high-quality starting points for a rational, structure-guided process of evolving them into potent and selective lead compounds.[4][5] This approach is often more resource-efficient and has a higher success rate in identifying novel chemical matter, particularly for challenging targets.[1]
The core principle of FBDD lies in the concept of "ligand efficiency" (LE), a metric that normalizes binding affinity for the size of the molecule.[6] Fragments, due to their small size, often exhibit superior ligand efficiency, indicating high-quality interactions with the target protein.[4][7] The journey from a weakly binding fragment to a potent lead compound is a systematic process of chemical elaboration, often guided by structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][8] This iterative process can involve strategies such as fragment growing, linking, or merging to enhance affinity and optimize drug-like properties.[5][7]
The Privileged Scaffold: Why ((2R,5R)-5-methylpiperazin-2-yl)methanol?
Within the vast chemical space of potential fragments, piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[9][10] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a recurring motif in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[9] The specific stereoisomer, ((2R,5R)-5-methylpiperazin-2-yl)methanol, offers a unique combination of features that make it an exceptional candidate for an FBDD library.
The introduction of chiral centers, such as those in this molecule, can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[11][12] The defined stereochemistry of the methyl and methanol substituents on the piperazine ring provides a rigid three-dimensional structure. This pre-organized conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and ligand efficiency.
Furthermore, the piperazine core itself offers several advantages. Its two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors, facilitating crucial interactions with biological targets.[9] The basicity of the piperazine nitrogens allows for the formation of stable salts, which can improve aqueous solubility—a critical property for fragment screening.[9] The methanol substituent provides an additional hydrogen bond donor and acceptor, as well as a key vector for synthetic elaboration during the hit-to-lead optimization phase.[2]
Key Physicochemical Properties of ((2R,5R)-5-methylpiperazin-2-yl)methanol:
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [13] |
| Molecular Weight | 130.19 g/mol | [13] |
| Hydrogen Bond Donors | 3 | [14] |
| Hydrogen Bond Acceptors | 3 | [14] |
| Rotatable Bonds | 1 | [14] |
| Topological Polar Surface Area (TPSA) | 44.29 Ų | [14] |
These properties align well with the "Rule of Three," a guideline for fragment library design that suggests a molecular weight <300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a cLogP <3.[15][16]
Experimental Workflow: From Fragment Library to Validated Hit
The successful implementation of ((2R,5R)-5-methylpiperazin-2-yl)methanol in an FBDD campaign requires a robust and systematic workflow. This involves careful library preparation, sensitive primary screening, and rigorous hit validation using orthogonal techniques.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocols
Protocol 1: Fragment Library Preparation
Objective: To prepare a high-quality, ready-to-screen solution of ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Causality: The purity and accurate concentration of the fragment are paramount for reliable screening data. Impurities can lead to false positives or negatives, while incorrect concentrations will affect the accuracy of affinity measurements. The use of a buffer compatible with the downstream biophysical assay is essential to avoid buffer mismatch artifacts.
Materials:
-
((2R,5R)-5-methylpiperazin-2-yl)methanol (or its hydrochloride salt)[13][14]
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., PBS, HEPES, compatible with the screening technique)
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
Procedure:
-
Purity Verification: Confirm the purity of the fragment (typically ≥95%) via LC-MS or NMR.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the fragment.
-
Dissolve the fragment in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Centrifuge the stock solution to pellet any insoluble material.
-
-
Intermediate Dilutions:
-
Prepare intermediate dilutions from the stock solution in DMSO as required for the screening cascade.
-
-
Working Solution Preparation:
-
On the day of the experiment, prepare the final working solution by diluting the DMSO stock into the appropriate assay buffer.
-
The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize its effect on protein stability and binding interactions.
-
-
Quality Control:
-
Visually inspect the final solution for any precipitation.
-
If necessary, confirm the concentration of the working solution using a suitable analytical method.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify if ((2R,5R)-5-methylpiperazin-2-yl)methanol binds to the target protein and to estimate its binding affinity.
Causality: SPR is a highly sensitive, label-free technique that allows for the real-time detection of molecular interactions.[17][18] It is well-suited for fragment screening due to its ability to detect weak binding events and its relatively low protein consumption.[19] By immobilizing the target protein on a sensor chip and flowing the fragment over the surface, a binding response proportional to the amount of bound fragment can be measured.[20]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
((2R,5R)-5-methylpiperazin-2-yl)methanol working solution
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will provide a sufficient signal window for fragment binding.
-
-
Assay Development:
-
Optimize the running buffer conditions (e.g., pH, salt concentration) to ensure protein stability and minimize non-specific binding.
-
Include a positive and negative control in the assay to validate performance.
-
-
Screening:
-
Inject the ((2R,5R)-5-methylpiperazin-2-yl)methanol working solution over the sensor surface at a defined flow rate and for a specific contact time.
-
To increase confidence in the hits, it is advisable to screen at multiple concentrations (e.g., 50 µM, 150 µM, 500 µM).[17]
-
Include buffer-only injections for double referencing to correct for baseline drift and bulk refractive index changes.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and buffer injection signals.
-
A concentration-dependent increase in the binding response is indicative of a specific interaction.
-
For confirmed hits, perform a full kinetic analysis by injecting a series of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Calculate the Ligand Efficiency (LE) for the fragment.
-
Caption: A simplified workflow for an SPR-based fragment screening experiment.
Protocol 3: Hit Validation using Saturation Transfer Difference (STD) NMR
Objective: To confirm the binding of ((2R,5R)-5-methylpiperazin-2-yl)methanol to the target protein using an orthogonal, solution-based method.
Causality: STD-NMR is a powerful ligand-observed NMR technique that is highly sensitive for detecting weak binders.[21] It provides direct evidence of binding in solution and can identify which parts of the fragment are in close proximity to the protein, a concept known as epitope mapping.[22] The experiment works by selectively saturating the protein with radiofrequency irradiation. This saturation is transferred to a binding ligand via the Nuclear Overhauser Effect (NOE). By subtracting a spectrum with on-resonance irradiation from one with off-resonance irradiation, only the signals from the binding ligand remain.[22][23]
Materials:
-
NMR spectrometer with a cryoprobe
-
Target protein solution in a deuterated buffer
-
((2R,5R)-5-methylpiperazin-2-yl)methanol stock solution
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and the fragment in a molar excess (e.g., 1:50 to 1:100 protein:fragment ratio) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).[24]
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment-only sample to serve as a reference.
-
For the protein-fragment sample, acquire two spectra:
-
On-resonance spectrum: Selectively irradiate a region of the spectrum where only protein signals are present (e.g., -1.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).[23]
-
-
Use a saturation time appropriate for detecting weak binders (typically 1-3 seconds).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals in the STD spectrum confirms that the fragment binds to the protein.[22]
-
The intensity of the STD signals for different protons of the fragment can be used to map the binding epitope. Protons with stronger STD signals are in closer contact with the protein surface.
-
Calculate the STD amplification factor for a semi-quantitative analysis of binding.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Causality: X-ray crystallography is the gold standard for elucidating the binding mode of a fragment.[25][26] It provides atomic-level detail of the protein-ligand interactions, which is invaluable for the subsequent structure-guided hit-to-lead optimization phase.[26][27] By understanding precisely how the fragment binds, medicinal chemists can design modifications that enhance affinity and selectivity.[28]
Materials:
-
Crystals of the target protein
-
((2R,5R)-5-methylpiperazin-2-yl)methanol solution
-
Cryoprotectant solution
-
Crystal harvesting tools
-
Synchrotron X-ray source
Procedure:
-
Crystal Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing a high concentration of the fragment (typically 1-10 mM) and allow it to incubate for a period ranging from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein already in the presence of the fragment.
-
-
Cryo-protection and Crystal Mounting:
-
Briefly transfer the crystal into a cryoprotectant solution to prevent ice formation during data collection.
-
Mount the crystal on a loop and flash-cool it in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the protein structure using molecular replacement if a model is available.
-
Carefully examine the difference electron density map (Fo-Fc) to identify the bound fragment.
-
Build the fragment into the density and refine the structure to obtain a high-resolution model of the complex.
-
-
Analysis of Interactions:
-
Analyze the refined structure to identify all the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between ((2R,5R)-5-methylpiperazin-2-yl)methanol and the protein.
-
This information will guide the next steps in the drug design process.
-
Caption: Key steps in determining a protein-fragment co-crystal structure.
Conclusion and Future Directions
The strategic use of well-characterized, privileged scaffolds like ((2R,5R)-5-methylpiperazin-2-yl)methanol is a cornerstone of a successful fragment-based drug discovery campaign. Its inherent drug-like properties, combined with a stereochemically defined three-dimensional structure, provide an excellent starting point for generating high-quality leads. The protocols outlined in these application notes provide a robust framework for researchers to effectively utilize this fragment in their FBDD programs.
The journey from a confirmed fragment hit to a clinical candidate involves a multidisciplinary effort of hit-to-lead optimization.[29][30] Guided by the structural insights gained from techniques like X-ray crystallography, medicinal chemists can systematically elaborate on the ((2R,5R)-5-methylpiperazin-2-yl)methanol core, leveraging its synthetic tractability to improve potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of novel therapeutics.[1][31]
References
- Vertex AI Search. (2016, November 30). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
- PubMed. Saturation transfer difference NMR for fragment screening.
- CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD.
- Saturation Transfer Difference (STD) NMR.
- Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview.
- Frontiers. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery.
- Excelra. Hit to Lead Optimization in Drug Discovery.
- BioSolveIT. FBDD: Fragment-Based Drug Design.
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- PubMed. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery.
- Chapter 7. Fragment-Based Drug Discovery.
- BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation.
- PMC. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
- Oncodesign Services. Hit-to-Lead process | Drug Discovery.
- (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- MDPI. Special Issue : Fragment-to-Lead Optimization in Drug Discovery.
- (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
- Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
- Ovid. Emerging role of surface plasmon resonance in fragment-based drug discovery.
- Selvita. X-ray Crystallography Fragment Screening.
- YouTube. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.
- PubMed. Fragment screening using X-ray crystallography.
- PMC - NIH. (2010, February 4). Fragment Screening by Surface Plasmon Resonance.
- Glycopedia. Saturation Transfer Difference Spectroscopy (STD).
- Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.
- (2011, April 18). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding.
- Taylor & Francis. X-ray crystallography – Knowledge and References.
- Evotec. Crystallographic Fragment Screening Services.
- Benchchem. Role of piperazine scaffolds in medicinal chemistry.
- ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance.
- Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Synthonix. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328].
- ChemScene. 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
- ChemScene. 1404048-45-8 | ((2R,5R)-5-methylpiperazin-2-yl)methanol.
- RSC Publishing. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.
Sources
- 1. massbio.org [massbio.org]
- 2. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. biosolveit.de [biosolveit.de]
- 6. wpage.unina.it [wpage.unina.it]
- 7. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
- 14. chemscene.com [chemscene.com]
- 15. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. ovid.com [ovid.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ichorlifesciences.com [ichorlifesciences.com]
- 23. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 25. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery | IntechOpen [intechopen.com]
- 26. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 27. selvita.com [selvita.com]
- 28. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. excelra.com [excelra.com]
- 30. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 31. mdpi.com [mdpi.com]
Application Note: Precision Monitoring of Reactions Involving ((2R,5R)-5-methylpiperazin-2-yl)methanol
Executive Summary
((2R,5R)-5-methylpiperazin-2-yl)methanol (CAS 1404048-45-8) is a high-value chiral building block used in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] Its structural integrity—specifically the cis-relationship between the C2-hydroxymethyl and C5-methyl groups—is critical for pharmacophore potency.[1]
Monitoring reactions involving this scaffold presents three distinct analytical challenges:
-
Lack of Chromophore: The saturated piperazine ring lacks significant UV absorbance >210 nm, rendering standard HPLC-UV (254 nm) ineffective for direct quantification.[1]
-
High Polarity: The secondary amine and primary alcohol functionalities cause poor retention on standard C18 columns at acidic pH.[1]
-
Stereochemical Lability: Harsh reaction conditions can induce epimerization at the C2 or C5 positions, requiring rigorous chiral separation to ensure enantiomeric excess (ee) and diastereomeric ratio (dr).[1]
This guide details three validated protocols for monitoring reaction progress and purity: HILIC-MS/CAD for in-process control (IPC), Chiral HPLC for stereochemical verification, and Derivatization-GC for volatility-based analysis.[1]
Analytical Strategy & Decision Tree
The choice of method depends on the reaction stage and the matrix complexity.[1]
Figure 1: Analytical workflow for selecting the appropriate monitoring technique.
Method 1: IPC via HILIC-MS / CAD (Primary Protocol)[1]
Objective: Monitor the consumption of ((2R,5R)-5-methylpiperazin-2-yl)methanol during coupling or alkylation reactions. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents, making it compatible with MS.[1] Charged Aerosol Detection (CAD) is used if MS is unavailable, as it detects non-chromophoric species universally.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 30°C |
| Detection | MS: ESI+ (SIM mode: m/z 131.1 [M+H]+)CAD: Nebulizer 35°C, Power Function 1.0 |
Gradient Program[1]
-
0.0 min: 90% B (Equilibration is critical in HILIC)
-
2.0 min: 90% B[1]
-
8.0 min: 50% B[1]
-
10.0 min: 50% B[1]
-
10.1 min: 90% B[1]
-
15.0 min: 90% B (Re-equilibration)
Sample Preparation (Reaction Mixture)
-
Quench: Take 50 µL of reaction mixture. Quench with 450 µL Acetonitrile (precipitates inorganic salts).[1]
-
Centrifuge: Spin at 10,000 rpm for 5 minutes.
-
Dilute: Transfer 100 µL supernatant to a vial containing 900 µL Acetonitrile/Water (90:10).
-
Inject: 2 µL.
Expert Insight: Do not use 100% water as a diluent.[1] In HILIC, injecting a highly aqueous sample into a high-organic mobile phase causes "solvent wash-through," resulting in distorted peak shapes. Always match the sample solvent to the starting gradient (90% ACN).
Method 2: Chiral Purity Analysis (Stereochemical Integrity)
Objective: Confirm the (2R,5R) configuration and quantify enantiomeric/diastereomeric impurities. Rationale: Piperazine stereocenters are susceptible to racemization under basic conditions or high temperatures.[1] Polysaccharide-based chiral columns (Amylose/Cellulose) are the industry standard for this scaffold.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Daicel Chiralpak IC (5 µm, 4.6 x 250 mm) |
| Mode | Normal Phase (Polar Ionic Mode) |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (DEA) (60 : 40 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 210 nm (monitor solvent cutoff) or CAD |
| Run Time | 25 minutes |
System Suitability Criteria
-
Resolution (
): > 1.5 between (2R,5R) and (2S,5S) enantiomers. -
Tailing Factor: < 1.5 (DEA is essential to suppress silanol interactions with the secondary amine).[1]
Protocol Note: If the reaction mixture contains aromatic protecting groups (e.g., Cbz, Boc), the UV detection at 254 nm becomes viable. For the free base, rely on CAD or low-UV (205-210 nm).[1]
Method 3: Derivatization for HPLC-UV (Alternative)[1]
Objective: Enable standard UV detection (254 nm) if CAD/MS is unavailable. Chemistry: Reaction with Benzoyl Chloride (BzCl) or 4-chloro-7-nitrobenzofuran (NBD-Cl) to attach a chromophore to the secondary amine.[1]
Derivatization Protocol
-
Aliquot: Transfer 50 µL of reaction mixture to a vial.
-
Buffer: Add 200 µL Sodium Borate buffer (0.1 M, pH 9.0).
-
Reagent: Add 50 µL Benzoyl Chloride (10 mg/mL in Acetonitrile).
-
Incubate: Vortex and let stand at ambient temperature for 10 minutes.
-
Quench: Add 50 µL Glycine solution (1 M) to consume excess BzCl.
-
Analyze: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus) using a Water/Acetonitrile gradient (0.1% TFA).[1] Monitor at 254 nm.[1][2]
Mechanism:
Figure 2: Derivatization pathway converting the non-chromophoric amine to a UV-active benzamide.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (Method 1/2) | Interaction of amine with residual silanols on silica.[1] | Method 1: Ensure buffer pH is ~3.0 (protonates silanols) or use "Hybrid" particles (XBridge).Method 2: Increase DEA to 0.1% or 0.2%.[1] |
| Split Peaks (Method 1) | Mismatch between sample solvent and mobile phase.[1] | Dilute sample in 90% Acetonitrile (match initial gradient conditions). |
| Low Sensitivity (Method 1) | Poor ionization or CAD nebulizer temp too high.[1] | MS: Switch to SIM mode for m/z 131.1.CAD: Lower nebulizer temp to 35°C to prevent evaporation of semi-volatile analytes. |
| Racemization Detected | High temperature or strong base used in synthesis.[1] | Lower reaction temp; switch from strong bases (NaH) to milder organic bases (DIPEA) if possible. |
References
-
BenchChem. (2025).[1][3][4] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC8950000.[1] Retrieved from
-
ChemScene. (n.d.).[1] Product Information: ((2R,5R)-5-methylpiperazin-2-yl)methanol.[1][5][6][7][8][9] Retrieved from [1]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from
-
Enamine. (n.d.).[1] Bridged Piperazines for Drug Discovery. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9 - Abovchem [abovchem.com]
- 6. chemscene.com [chemscene.com]
- 7. (5-Methyl-2-piperazinyl)methanol | 98275-69-5 | Benchchem [benchchem.com]
- 8. Synthonix, Inc > Synthons > ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328] [synthonix.com]
- 9. chemscene.com [chemscene.com]
incorporation of ((2R,5R)-5-methylpiperazin-2-yl)methanol into peptide scaffolds
Application Note: Strategic Incorporation of ((2R,5R)-5-methylpiperazin-2-yl)methanol into Peptidomimetic Scaffolds
Executive Summary
The incorporation of constrained heterocycles into peptide backbones is a validated strategy to improve pharmacokinetic profiles, including metabolic stability and membrane permeability. The ((2R,5R)-5-methylpiperazin-2-yl)methanol scaffold represents a "privileged structure" offering unique advantages:
-
Conformational Restriction: The rigid piperazine ring forces the peptide backbone into specific dihedral angles, often inducing
-turn or -turn secondary structures critical for receptor recognition. -
Stereochemical Control: The specific (2R,5R) stereochemistry positions the C2 and C5 substituents in a trans-diaxial or trans-diequatorial orientation (depending on protonation and solvent), providing a defined vector for side-chain display.
-
Functional Versatility: The primary alcohol offers a handle for ether linkages (cyclization), while the secondary amines allow for backbone integration.
This guide details two primary protocols for incorporating this scaffold: Route A (Backbone Integration) via oxidation to a non-natural amino acid, and Route B (Side-Chain Cyclization) via Mitsunobu etherification.
Structural Logic & Design Strategy
Before synthesis, understanding the spatial implications of the (2R,5R) isomer is critical. Unlike flexible linear peptides, this scaffold introduces a "kink."
-
N1 & N4 Amines: Act as the N-terminus and C-terminus (after oxidation) equivalents. The secondary nature of these amines increases steric hindrance, requiring high-efficiency coupling reagents.
-
C5-Methyl: Provides steric bulk that restricts rotation around the N4-C5 bond, stabilizing the local conformation.
-
C2-Hydroxymethyl: Can be oxidized to a carboxylic acid (mimicking a C-terminus) or used as a nucleophile for macrocyclization.
Strategic Workflow
Figure 1: Decision tree for incorporating the piperazine scaffold based on desired structural outcome.
Pre-Processing: Functional Group Manipulation
Direct incorporation usually requires the molecule to act as an amino acid. Therefore, the primary alcohol must be oxidized to a carboxylic acid.[1]
Protocol 1: Synthesis of Fmoc-((2R,5R)-5-methylpiperazine)-2-carboxylic acid
Rationale: This converts the scaffold into a standard Fmoc-SPPS building block.
Reagents:
-
Starting Material: N1-Fmoc-N4-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol (commercially available or synthesized via standard protection strategies).
-
Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (catalytic).[2]
-
Co-oxidant: BAIB (Bis(acetoxy)iodo)benzene (stoichiometric).
-
Solvent: Acetonitrile/Water (1:1).
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the N-protected alcohol in MeCN:H2O (1:1 v/v) to a concentration of 0.1 M.
-
Catalyst Addition: Add 0.2 eq of TEMPO. Stir until dissolved.
-
Oxidation: Add 2.2 eq of BAIB in one portion. The reaction is typically exothermic; cool to 0°C if scale >1g.
-
Monitoring: Stir at room temperature. Monitor by TLC (or LC-MS) for the disappearance of the alcohol and appearance of the acid (typically 2-4 hours).
-
Work-up: Quench with 10% aq. Na2S2O3. Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH/AcOH gradient) to yield the carboxylic acid.
QC Criteria:
-
LC-MS: Confirm mass [M+H]+.
-
1H-NMR: Confirm disappearance of CH2-OH protons (3.5-3.8 ppm) and retention of Fmoc/Boc groups.
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation
This protocol addresses the challenge of coupling secondary amines, which are significantly less nucleophilic than primary amines.
Challenge: The piperazine nitrogen (N4) is sterically hindered. Standard HBTU couplings often fail or result in deletion sequences. Solution: Use HATU/HOAt or PyAOP, which are superior for hindered couplings [1].
SPPS Cycle Parameters
| Parameter | Standard AA Coupling | Piperazine Scaffold Coupling | Coupling TO Piperazine (Next AA) |
| Reagent | HBTU / DIPEA | HATU / HOAt / DIPEA | PyAOP / HOAt / DIPEA |
| Equivalents | 4 eq | 2.5 eq (Save material) | 5 eq |
| Time | 45 min | 2 hours | 2 x 2 hours (Double Couple) |
| Monitoring | Kaiser Test | Chloranil Test | Chloranil Test |
Detailed Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide or 2-CTC) in DMF for 30 min.
-
Coupling the Scaffold (Acid to Resin-Amine):
-
Activate the Fmoc-((2R,5R)-5-methylpiperazine)-2-carboxylic acid (from Protocol 1) using HATU (0.95 eq relative to acid) and DIPEA (2 eq) in DMF.
-
Note: Pre-activation time should be kept short (<2 min) to minimize racemization, although the rigid ring reduces this risk compared to linear Cys/His.
-
Add to resin and shake for 2 hours.
-
Validation: Perform Kaiser test. If blue, re-couple.
-
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min).
-
Critical Check: The exposed amine is now a secondary piperazine amine .
-
-
Coupling the Next Amino Acid (AA to Scaffold-Amine):
-
This is the bottleneck. The nucleophile is the hindered N4-piperazine.
-
Dissolve Next-Fmoc-AA (5 eq), PyAOP (5 eq), and HOAt (5 eq) in DMF.
-
Add DIPEA (10 eq).
-
Add to resin immediately. Shake for 2 hours.
-
Drain and Repeat: Perform a second coupling (Double Coupling) to ensure completion.
-
-
Validation (Chloranil Test):
-
Do NOT use Kaiser test (it tests for primary amines).
-
Use the Chloranil test (acetaldehyde/chloranil). A blue/green beads result indicates free secondary amine (incomplete coupling). Colorless/yellow indicates success.
-
Figure 2: Modified SPPS cycle for hindered secondary amine coupling.
Protocol B: On-Resin Macrocyclization (Mitsunobu)
If the goal is to use the alcohol side chain to form a cyclic ether (e.g., to a Tyrosine side chain), the alcohol is left intact (not oxidized).
Mechanism: The Mitsunobu reaction activates the primary alcohol of the piperazine to attack a phenol (Tyrosine) or sulfonamide, forming a macrocycle [2].
Reagents:
-
Resin-bound peptide containing ((2R,5R)-5-methylpiperazin-2-yl)methanol and an unprotected Tyrosine side chain.
-
Triphenylphosphine (PPh3) (5 eq).
-
DIAD (Diisopropyl azodicarboxylate) (5 eq).
-
Solvent: Anhydrous THF/DCM (1:1).
Protocol:
-
Preparation: Ensure the N-terminus is protected (e.g., Fmoc) and the Tyrosine side chain is unprotected (use Tyr(tBu) and selectively remove, or use Tyr(Alloc) if orthogonal).
-
Simplest Case: Use Tyr with no side chain protection if it's the only nucleophile.
-
-
Solvation: Wash resin with dry THF (3x) to remove traces of DMF/Methanol (which interfere with Mitsunobu).
-
Reaction:
-
Dissolve PPh3 (5 eq) in dry THF. Add to resin.
-
Add DIAD (5 eq) slowly to the resin slurry.
-
Shake under Argon for 4-16 hours.
-
-
Work-up: Wash extensively with THF, DCM, DMF.
-
Cleavage & Analysis: Cleave a small aliquot. Analyze by LC-MS. A mass shift of -18 Da (loss of H2O) indicates successful ether formation/cyclization.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Viswanadhan, V. N., et al. (2011). Mitsunobu reaction on solid support for peptide N-terminal farnesylation.[4] Tetrahedron Letters, 52(41), 5376-5379. Link
-
Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293-295. (Describes TEMPO/BAIB protocol). Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 85-102. (Guidance on secondary amine coupling). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing ((2R,5R)-5-methylpiperazin-2-yl)methanol. This chiral diamino alcohol is a highly valuable privileged scaffold in medicinal chemistry and drug discovery[1]. However, its synthesis is notoriously plagued by low yields due to its extreme hydrophilicity, the formation of stubborn emulsions during reduction workups, and the risk of epimerization at the C2 and C5 chiral centers.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yielding, stereochemically pure synthesis.
Synthetic Strategy & Workflow
The most scalable and economically viable route to ((2R,5R)-5-methylpiperazin-2-yl)methanol involves the protection of (2R,5R)-5-methylpiperazine-2-carboxylic acid, followed by reduction and subsequent deprotection[2].
Caption: Synthetic workflow for ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride.
Core Experimental Protocols & Mechanistic Causality
To guarantee reproducibility, every step in this protocol is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate's integrity.
Step 1: N,N'-di-Boc Protection
Objective: Prevent secondary amines from coordinating with the reducing agent or undergoing unwanted side reactions.
-
Reaction: Suspend (2R,5R)-5-methylpiperazine-2-carboxylic acid (1.0 eq) in methanol. Cool to 0 °C. Add Triethylamine (TEA, 3.0 eq) followed by a slow addition of di-tert-butyl dicarbonate (Boc₂O, 2.5 eq)[3].
-
Causality: Cooling to 0 °C is critical. The addition of Boc₂O is exothermic; elevated temperatures in the presence of a base can lead to epimerization at the C2 stereocenter.
-
Validation: Monitor by TLC (Ninhydrin stain). The starting material will stain dark purple/pink, while the fully protected product will not stain.
Step 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Objective: Reduce the protected carboxylic acid to the corresponding primary alcohol.
-
Reaction: Dissolve the 1,4-di-Boc intermediate in anhydrous THF. Cool to 0 °C under inert atmosphere (N₂/Ar). Slowly add LiAlH₄ (2.5 eq) in portions[2]. Allow to warm to room temperature and stir for 2-4 hours.
-
Causality: LiAlH₄ is aggressively reactive. Using anhydrous THF prevents the premature destruction of the hydride. The excess (2.5 eq) is required because the carboxylate salt (formed initially) is highly resistant to reduction compared to an ester.
Step 3: The Fieser Workup (Critical for Yield)
Objective: Destroy excess LiAlH₄ without forming a gelatinous emulsion that traps the product.
-
Protocol: For every
grams of LiAlH₄ used, sequentially and dropwise add:- mL of distilled H₂O
- mL of 15% aqueous NaOH
- mL of distilled H₂O
-
Causality: Standard aqueous quenching forms a gelatinous aluminum hydroxide matrix (
) that physically encapsulates the protected piperazine, leading to >50% yield loss[4]. The Fieser method forces the formation of a granular, crystalline sodium aluminate precipitate that is easily removed via vacuum filtration over a Celite pad.
Step 4: Deprotection & Direct Salt Isolation
Objective: Remove Boc groups and isolate the final product without aqueous extraction.
-
Reaction: Dissolve the crude protected alcohol in ethanol or dichloromethane. Add an excess of HCl (e.g., 4N HCl in dioxane or ethanolic HCl)[2]. Stir at room temperature for 4 hours.
-
Causality: The free base of ((2R,5R)-5-methylpiperazin-2-yl)methanol is a highly polar diamino alcohol. If you attempt a basic aqueous workup, the product will remain in the aqueous layer, and extraction into organic solvents (like EtOAc or DCM) will fail[2].
-
Isolation: Evaporate the solvent entirely under reduced pressure. Triturate the resulting residue with diethyl ether or heptane to afford the pure ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride as a solid[3].
Data Presentation: Impact of Workup on Yield
The choice of workup during the LiAlH₄ reduction and the final isolation strategy are the two most significant variables impacting overall yield.
| Reduction Workup Method | Visual Observation of Al-Salts | Ease of Filtration | Average Product Recovery (%) |
| Standard Aqueous Quench | Thick, gelatinous white emulsion | Extremely poor (clogs filter) | < 40% |
| Rochelle Salt (Na-K Tartrate) | Biphasic liquid (clear aqueous layer) | N/A (Separatory funnel used) | 75 - 80% |
| Fieser Method ( | Granular, sand-like white solid | Excellent (rapid over Celite) | 88 - 95% |
| Final Isolation Strategy | Physical State of Product | Phase Partitioning | Average Isolated Yield (%) |
| Aqueous Basic Extraction | Free base (oil/syrup) | Stays predominantly in water | < 20% |
| Direct Evaporation (HCl) | Dihydrochloride salt (solid) | N/A (Precipitates directly) | > 95% |
Troubleshooting Guide & FAQs
Use the following diagnostic logic tree to identify the root cause of yield loss in your workflow:
Caption: Troubleshooting logic tree for identifying and resolving yield loss during synthesis.
Frequently Asked Questions
Q: My LCMS shows incomplete reduction of the carboxylic acid, even after 12 hours. Why? A: Carboxylic acids react with LiAlH₄ to form an insoluble lithium carboxylate salt, which reduces much slower than esters. Ensure you are using at least 2.5 to 3.0 equivalents of fresh LiAlH₄. If the problem persists, consider converting the carboxylic acid to a methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) prior to Boc protection and reduction. Esters reduce rapidly and quantitatively.
Q: I used the Fieser workup, but the salts are still slightly clumpy and my yield is hovering around 60%. How can I extract the remaining product? A: The protected intermediate can sometimes adsorb onto the surface of the granular aluminum salts. After filtering the salts over Celite, transfer the filter cake back into a beaker, resuspend it in hot THF or ethyl acetate, stir for 15 minutes, and filter again[4]. Combine this wash with your original filtrate.
Q: How do I verify that the (2R,5R) stereochemistry was maintained throughout the synthesis? A: Epimerization usually occurs at the C2 position (adjacent to the carbonyl) during the initial protection step if the base is too strong or the temperature is too high. To verify stereochemical integrity, use Chiral HPLC or measure the specific optical rotation (polarimetry) and compare it against literature values for enantiopure ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride[1].
Q: I need the free base for my next amination step, but you recommend isolating the dihydrochloride salt. How do I proceed? A: Isolate the dihydrochloride salt first to secure your yield[2]. When you are ready for the next step (e.g., an amination or coupling reaction), suspend the salt in your reaction solvent (like DMF or DCM) and add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the reaction mixture to liberate the free base in situ[3].
References
-
Google Patents. United States Patent:[(2R, 5R)-5-Methylpiperazin-2-yl] methanol dihydrochloride synthesis. Retrieved from: [Link]
Sources
Technical Support Center: Purification of Substituted Piperazines
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Isolation, Purification, and Polishing of N-Substituted Piperazines
Welcome to the Bench.
I’m Dr. Aris, your Senior Application Scientist. If you are reading this, you are likely staring at a TLC plate with a streak that runs from the baseline to the solvent front, or you’ve just lost 80% of your product to the aqueous layer during extraction.
Substituted piperazines are the workhorses of medicinal chemistry, but they are chemically bipolar: basic enough to stick to silica like glue, yet polar enough to hide in water during workup. Below are the field-proven protocols to solve these specific challenges.
Module 1: The "Comet Tail" Effect (Chromatography)
User Query: "My piperazine derivative is streaking across the entire silica column. I’m losing mass and resolution. How do I fix this?"
The Mechanism:
Standard silica gel (
The Fix: Competitive Binding You must introduce a base into the mobile phase that competes for the silanol sites, effectively "capping" them so your product can pass.
Protocol A: The "Pre-Saturation" Method (Gold Standard) Instead of just adding Triethylamine (TEA) to your solvent, treat the column before the run.
-
Flush the packed silica column with 3 Column Volumes (CV) of Hexane:EtOAc (or DCM) containing 1% Triethylamine (TEA) .
-
Equilibrate with your starting mobile phase (e.g., 1% TEA in Hexane).
-
Run your gradient. You will see tight, symmetrical bands.
Protocol B: The "Ammonia Shift" (For Highly Polar Piperazines) If TEA fails, or if you are using DCM/MeOH, TEA can form salts that clog fine silica.
-
Use: 1%
(30% aq) in the DCM/MeOH mixture. -
Why: Ammonia is smaller and more effective at deactivating silanols in polar systems.
Visual Troubleshooting Guide: Chromatography Logic
Figure 1: Decision matrix for optimizing chromatographic separation of basic amines.
Module 2: The Solubility Paradox (Workup & Extraction)
User Query: "I synthesized a polar N-alkyl piperazine. The reaction worked, but after the aqueous workup, my organic layer is empty. Where is my product?"
The Mechanism:
Small, substituted piperazines are incredibly hydrophilic. In a standard Water/Ethyl Acetate extraction, the partition coefficient (
The Fix: The "3:1" Rule & Salting Out Stop using Ethyl Acetate. It is too non-polar. You need a solvent system that can "pull" the polar amine out of the water without being miscible with it.
Protocol: High-Efficiency Extraction
-
pH Adjustment: Basify the aqueous layer to pH > 12 using 5N NaOH. (Crucial: The piperazine must be uncharged).
-
Saturation: Add solid NaCl until the aqueous layer is saturated ("Salting out"). This disrupts the hydration shell of the amine.
-
The Solvent Switch: Extract using a mixture of DCM : Isopropanol (3:1) .
-
Why: IPA increases the polarity of the organic phase, allowing it to solvate the amine, while DCM keeps the layer denser than water for easy separation.
-
Data: Solvent Efficiency Comparison
| Solvent System | Extraction Efficiency (Polar Amines) | Notes |
| Ethyl Acetate | Low (< 40%) | Often fails for hydrophilic piperazines. |
| DCM (Pure) | Moderate (60-70%) | Good, but misses highly polar derivatives. |
| Diethyl Ether | Very Low (< 20%) | Avoid. Piperazine salts are insoluble; free base is poorly soluble. |
| DCM : IPA (3:1) | High (> 95%) | The "Magic Ratio" for polar nitrogen heterocycles. |
| n-Butanol | High (> 90%) | Effective, but difficult to evaporate (high BP). |
Module 3: The Metal Magnet (Pd Removal)
User Query: "I ran a Buchwald-Hartwig amination. The NMR looks good, but the product is grey/brown, and elemental analysis shows high Palladium. How do I clean it?"
The Mechanism: Piperazines are excellent ligands. They chelate residual Palladium (Pd) from the catalyst, holding it through standard workups. Column chromatography often fails to separate the Pd-complex because it co-elutes with the product.
The Fix: Thiol-Modified Silica Scavenging Do not rely on activated charcoal; it is non-specific and reduces yield. Use chemically bonded scavengers.[1]
Protocol: Scavenging Workflow
-
Dissolve: Dissolve crude product in THF or DCM (10 mL/g).
-
Add Scavenger: Add SiliaMetS® Thiol or Thiourea functionalized silica (4 equivalents relative to expected Pd content, or 10-20% w/w of crude).
-
Heat: Stir at 40-50°C for 4 hours. (Heat is required to break the Pd-Piperazine chelate).
-
Filter: Pass through a 0.45µm PTFE filter or a celite pad.
-
Result: The filtrate should be colorless.
Visual Workflow: Metal Scavenging
Figure 2: Workflow for removing coordinated Palladium using solid-supported scavengers.
Module 4: Crystallization (Oiling Out vs. Salts)
User Query: "My product is an oil. I need a solid for stability studies. Recrystallization just gives me a goo at the bottom of the flask."
The Mechanism: Substituted piperazines often have low melting points and are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
The Fix: Salt Formation Do not try to crystallize the free base. Convert it to a salt.[2] The choice of acid determines the crystallinity.
Protocol: The "Anti-Solvent" Salt Crash
-
Dissolve the piperazine free base in a minimal amount of Acetone or Ethanol .
-
Add Acid:
-
For HCl Salt: Bubble HCl gas or add 4M HCl in Dioxane dropwise.
-
For Oxalate/Fumarate: Add a saturated solution of oxalic or fumaric acid in the same solvent.
-
-
Precipitate: If no solid forms, add Diethyl Ether (the anti-solvent) dropwise until cloudy.
-
Cool: Refrigerate. Piperazine salts usually crystallize rapidly from Acetone/Ether systems.
Salt Selection Guide:
-
Dihydrochloride (2HCl): Most common, very water-soluble, high melting point. Hygroscopic.
-
Diacetate: Good for purification (impurities stay in mother liquor), but salt may be unstable/hygroscopic.
-
Difumarate: Often non-hygroscopic, excellent for solid-state characterization.
References
-
Basicity and pKa
-
Chromatography & Purification
-
Extraction & Workup
-
Metal Scavenging
Sources
Technical Support Center: Preventing Racemization in ((2R,5R)-5-Methylpiperazin-2-yl)methanol Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenge of stereocenter erosion during the functionalization of ((2R,5R)-5-methylpiperazin-2-yl)methanol.
The C2 and C5 stereocenters in this molecule are situated alpha to the secondary amines (N1, N4). The inherent acidity of these alpha-protons, combined with the ring's conformational dynamics, makes them highly susceptible to base-catalyzed deprotonation, reversible enamine formation, and subsequent epimerization[1][2]. This guide provides field-proven, self-validating protocols to help you maintain >98% enantiomeric excess (ee) and diastereomeric ratio (dr) across your synthetic workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: I am observing significant epimerization at the C2 position during N-acylation. What is causing this, and how can I prevent it? Causality: During amide bond formation, certain activating agents can promote the formation of oxazolone-like intermediates or transient iminium species, which are highly prone to racemization[1]. Furthermore, the use of strong bases (e.g., NaOH, NaH) or unhindered organic bases abstracts the acidic proton at the chiral C2 position. This generates a planar intermediate that reprotonates indiscriminately from either face, leading to a loss of chiral integrity[1]. Actionable Fix:
-
Switch Coupling Reagents: Use 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). DEPBT exhibits remarkable resistance to racemization in chiral piperazine synthesis by avoiding oxazolone intermediates[3][4]. Alternatively, use EDC in combination with HOBt[1][5].
-
Optimize the Base: Replace strong bases with mildly basic, sterically hindered alternatives like N,N-Diisopropylethylamine (DIPEA) or inorganic weak bases like NaHCO₃[1].
-
Thermal Control: Maintain cryogenic to sub-ambient temperatures (0 °C to 15 °C) during the activation step to suppress the thermal activation energy required for alpha-proton abstraction[1].
Q2: My workflow requires the oxidation of the C2-hydroxymethyl group to an aldehyde, but the resulting product is completely racemic. Why? Causality: Oxidizing the hydroxymethyl group yields an alpha-chiral aldehyde. The proton at the C2 position becomes highly acidic due to the adjacent electron-withdrawing carbonyl group and the ring nitrogen. This facilitates rapid enolization (or reversible enamine formation), leading to immediate thermodynamic equilibration to a mixture of diastereomers[2][6]. Actionable Fix:
-
Mild Oxidation: Avoid harsh oxidative conditions. Use Dess-Martin Periodinane (DMP) in strictly anhydrous dichloromethane (DCM) at 0 °C.
-
Self-Validating Rule: Never isolate or store the alpha-chiral aldehyde. It must be generated in situ or used immediately in the subsequent step (e.g., reductive amination) without column chromatography purification[6].
Q3: I am losing stereochemical integrity during the removal of N-Boc or N-Cbz protecting groups. How should I adjust my deprotection strategy? Causality: The chiral centers of the piperazine ring are susceptible to epimerization under harsh acidic or basic extremes[1]. Prolonged exposure to neat Trifluoroacetic acid (TFA) can lead to ring-opening/closing pathways or iminium ion formation that scrambles the stereocenter. Actionable Fix: For Boc removal, use milder acids like p-Toluenesulfonic acid (p-TsOH) or 4M HCl in dioxane at 0 °C instead of neat TFA[1]. For Cbz removal, perform hydrogenolysis (Pd/C, H₂) under strictly neutral conditions at ambient temperature and moderate pressure[1].
Part 2: Quantitative Data & Reagent Selection
Selecting the right reagents is the first line of defense against stereocenter erosion. The table below summarizes the impact of various coupling conditions on the integrity of the C2/C5 stereocenters.
Table 1: Impact of Coupling Conditions on Piperazine Stereocenter Integrity
| Coupling Reagent | Base Choice | Temp (°C) | Racemization Risk | Typical ee/de Retention | Mechanistic Note |
| DEPBT | DIPEA | 0 to 25 | Very Low | >98% | Avoids oxazolone/iminium intermediates; highly stereoretentive[3][4]. |
| EDC / HOBt | NaHCO₃ | 0 to 25 | Low | 95–98% | HOBt traps the activated ester rapidly, minimizing base exposure[1][5]. |
| HATU | DIPEA | 25 | Moderate | 85–90% | Highly reactive; can cause base-catalyzed epimerization if base is in excess. |
| DCC / DMAP | Et₃N | 25 to 50 | High | <80% | DMAP acts as a strong nucleophile; Et₃N easily abstracts alpha-protons[3]. |
Part 3: Workflow Visualization
The following logical workflow outlines the critical decision points required to maintain stereochemical integrity during functionalization.
Workflow for preventing racemization during piperazine functionalization.
Part 4: Validated Experimental Protocol
Stereoretentive Amide Bond Formation using DEPBT
This protocol is designed as a self-validating system to ensure the C2/C5 stereocenters remain intact during N-acylation[3][4].
Step 1: Preparation & Drying In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target carboxylic acid (1.05 eq) and ((2R,5R)-5-methylpiperazin-2-yl)methanol (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.
Step 2: Cryogenic Cooling Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature minimizes the thermal activation energy required for base-induced alpha-proton abstraction[1].
Step 3: Activation Add DEPBT (1.1 eq) in one single portion. Stir for 5 minutes to ensure complete dissolution.
Step 4: Controlled Base Addition Dropwise add DIPEA (2.0 eq) over 15 minutes using a syringe pump. Causality: The steric bulk of DIPEA prevents it from acting as a nucleophile, while the slow addition prevents localized spikes in basicity that could trigger enamine formation[1].
Step 5: Reaction & In-Process Control (Self-Validation) Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to 15 °C over 4 hours. Validation Check: Before quenching, extract a 50 µL aliquot, quench it in a pH 7 phosphate buffer, and analyze via chiral HPLC. Proceed to workup only if the dr confirms no epimerization has occurred.
Step 6: Quench & Isolation Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water-bath temperature strictly <30 °C to yield the stereopure product.
References
1.[1] Benchchem Technical Support. Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.1 2.[6] Benchchem Technical Support. (S)-1-N-Boc-2-Methylpiperazine | Facile Dicarbonyl Protection. Benchchem. 6 3.[2] ACS Publications. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society. 2 4.[3] RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. 3 5.[4] Google Patents. WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.4 6.[5] EvitaChem. Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287) | 292063-50-4. EvitaChem. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. WO2004014380A1 - Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives - Google Patents [patents.google.com]
- 5. evitachem.com [evitachem.com]
- 6. (S)-1-N-Boc-2-Methylpiperazine | 169447-70-5 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Protecting Group Strategy for ((2R,5R)-5-methylpiperazin-2-yl)methanol
Welcome to the Technical Support Center for the synthesis and protection of ((2R,5R)-5-methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and implementing an optimal protecting group strategy for this versatile chiral building block. The inherent challenge in manipulating piperazine derivatives lies in the similar nucleophilicity of the two nitrogen atoms, often leading to challenges in achieving selective functionalization.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting my synthesis of a complex molecule with ((2R,5R)-5-methylpiperazin-2-yl)methanol as a key intermediate. Which nitrogen should I protect first, and what are the most common protecting groups to consider?
A1: The initial protection strategy is critical and depends on your overall synthetic plan. The two nitrogen atoms in the piperazine ring (N1 and N4) are secondary amines and exhibit comparable nucleophilicity.[1] However, the presence of the hydroxymethyl and methyl substituents can introduce subtle steric and electronic differences.
For initial protection, the choice between protecting the nitrogen proximal to the hydroxymethyl group (N1) or the nitrogen proximal to the methyl group (N4) will be dictated by your subsequent transformations.
The most common and robust protecting groups for piperazines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[1][3][4][5]
-
tert-Butoxycarbonyl (Boc) Group: Introduced using di-tert-butyl dicarbonate (Boc₂O).[3] It is stable under a wide range of conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]
-
Benzyloxycarbonyl (Cbz or Z) Group: Typically introduced using benzyl chloroformate (Cbz-Cl).[8] The Cbz group is stable to acidic and basic conditions but is commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][8]
The choice between Boc and Cbz often forms the basis of an orthogonal protection strategy, allowing for the selective deprotection of one nitrogen while the other remains protected.[1]
Troubleshooting Guides
Problem 1: Poor regioselectivity during the initial protection step, leading to a mixture of mono-protected isomers and di-protected byproducts.
Q: I am trying to mono-protect ((2R,5R)-5-methylpiperazin-2-yl)methanol with Boc₂O, but I am getting a significant amount of the di-Boc protected compound and a mixture of the two possible mono-Boc isomers. How can I improve the selectivity for a single mono-protected product?
A: This is a classic challenge in piperazine chemistry.[1] Achieving high regioselectivity for mono-protection requires careful control of reaction conditions.
Causality and Recommended Solutions:
-
Stoichiometry Control: Using a slight excess of the piperazine starting material relative to the protecting group reagent can favor mono-protection by ensuring there is always free amine available to react. A 1:0.8 to 1:0.9 ratio of piperazine to Boc₂O is a good starting point.
-
Slow Addition: Adding the Boc₂O solution dropwise to a cooled solution (0 °C) of the piperazine allows for the reaction to be more controlled, minimizing the chance of a second protection event on the same molecule.[3]
-
Solvent and Temperature: The choice of solvent can influence selectivity. Less polar solvents can sometimes enhance selectivity. Running the reaction at a lower temperature (0 °C to room temperature) is generally recommended to control the reaction rate.[3]
-
In-situ Salt Formation: For piperazine itself, adding an acid like acetic acid to form a mono-salt can improve selectivity for mono-protection.[3] This strategy could be adapted for your substituted piperazine.
Experimental Protocol: Optimized Mono-Boc Protection
-
Dissolve ((2R,5R)-5-methylpiperazin-2-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9 eq.) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the desired mono-protected isomer from the di-protected byproduct and any unreacted starting material.
Problem 2: Difficulty in selectively functionalizing the remaining free nitrogen after mono-protection.
Q: I have successfully prepared the mono-Boc protected ((2R,5R)-5-methylpiperazin-2-yl)methanol. Now, when I try to alkylate the free secondary amine, I am getting low yields and several side products. What could be the issue?
A: Low yields in the subsequent functionalization step can arise from several factors, including steric hindrance and the reactivity of your electrophile.
Causality and Recommended Solutions:
-
Steric Hindrance: The substituents on your piperazine ring (methyl and hydroxymethyl groups) can sterically hinder the approach of the electrophile to the free nitrogen.
-
Base Selection: The choice of base is crucial for deprotonating the secondary amine to enhance its nucleophilicity. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often a good choice for direct alkylation.[4]
-
Reaction Conditions: For direct alkylation with alkyl halides, heating the reaction mixture may be necessary to overcome the activation energy.[4]
-
Reductive Amination: If direct alkylation is problematic, reductive amination with an aldehyde or ketone is an excellent alternative.[4] This two-step, one-pot process involves the formation of an iminium ion followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This method is often more efficient and cleaner than direct alkylation.
Experimental Protocol: Reductive Amination of Mono-Protected Piperazine
-
Dissolve the mono-Boc-((2R,5R)-5-methylpiperazin-2-yl)methanol (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.[4]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Problem 3: Unwanted deprotection of one protecting group while manipulating the other in an orthogonal strategy.
Q: I am using an orthogonal protection strategy with Boc on N1 and Cbz on N4. When I try to remove the Boc group with TFA, I am observing partial cleavage of the Cbz group. How can I improve the selectivity of the deprotection?
A: While Boc and Cbz are generally considered an orthogonal pair, harsh acidic conditions can sometimes lead to the slow cleavage of the Cbz group.
Causality and Recommended Solutions:
-
Harsh Acidic Conditions: Prolonged exposure to strong acids like neat TFA can lead to the degradation of the Cbz group.
-
Milder Deprotection Conditions for Boc:
-
TFA in DCM: Using a solution of TFA in DCM (e.g., 20-50% v/v) instead of neat TFA can be sufficient to remove the Boc group while minimizing Cbz cleavage.[6] The reaction should be carefully monitored and stopped as soon as the starting material is consumed.
-
HCl in Dioxane/Methanol: A solution of HCl in an organic solvent like dioxane or methanol is another effective and often milder alternative for Boc deprotection.[6][7]
-
Oxalyl Chloride in Methanol: A very mild method for Boc deprotection involves the use of oxalyl chloride in methanol at room temperature.[9] This method is reported to be tolerant of a wide range of functional groups.[9]
-
Experimental Protocol: Selective Boc Deprotection with HCl in Dioxane
-
Dissolve the N1-Boc, N4-Cbz protected piperazine (1.0 eq.) in a minimal amount of a co-solvent like methanol or DCM.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability |
| Boc (tert-butoxycarbonyl) | Boc₂O | Acidic (TFA, HCl)[6][7] | Stable to base, hydrogenolysis |
| Cbz (benzyloxycarbonyl) | Cbz-Cl | Hydrogenolysis (H₂/Pd-C)[5][8] | Stable to acid and base |
| Trityl (Tr) | Trityl chloride (Tr-Cl) | Mildly acidic | Stable to base, hydrogenolysis |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF) | Stable to acid, hydrogenolysis |
Visualizations
Decision Workflow for Protecting Group Strategy
Caption: Decision tree for selecting a protecting group strategy.
Orthogonal Protection and Deprotection Scheme
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Piperazine Ring Formation & Optimization
This guide is designed for researchers and drug discovery scientists encountering challenges in the synthesis and optimization of piperazine rings. It moves beyond standard textbook procedures to address the specific, high-friction failure points encountered in the lab.
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Synthetic Pathways for Piperazine Scaffolds
Strategic Route Selection: The First Line of Defense
Before troubleshooting a failed reaction, verify that the chosen synthetic strategy aligns with your target's structural constraints. Most failures stem from forcing a mismatch between the method and the substrate's sensitivity.
Diagnostic Workflow: Selecting the Correct Pathway
Use the following decision matrix to validate your current approach.
Figure 1: Strategic decision tree for selecting the optimal piperazine formation pathway based on chirality and substitution requirements.
Troubleshooting Core Cyclization Failures
Issue 1: Oligomerization Instead of Cyclization
Symptom: The reaction yields a polymeric gum or multiple spots on TLC with poor mass balance, common in N-alkylation reactions (e.g., reacting primary amines with bis(2-chloroethyl)amine).
Root Cause: Intermolecular reaction rates (
Corrective Protocol:
-
High Dilution Technique: The reaction concentration must be kept below 0.05 M.
-
Reverse Addition: Do not add the amine to the alkylating agent. Instead, slowly add the alkylating agent (electrophile) to a dilute, refluxing solution of the amine and base. This keeps the concentration of the electrophile low relative to the nucleophile.
-
Template Effect: If possible, use a metal ion template (e.g., Ni(II) or Cu(II)) which can coordinate the linear diamine precursor, pre-organizing the geometry for cyclization rather than polymerization [1].
Issue 2: Racemization of Chiral Piperazines
Symptom: Starting with L-amino acids yields a racemic product (0% ee) or low optical purity.
Root Cause:
-
Oxazalone Formation: During the activation of the carboxylic acid (if forming a diketopiperazine intermediate), the intermediate can cyclize to an oxazalone, which rapidly racemizes.
-
Base-Mediated Epimerization: Strong bases used for N-alkylation can deprotonate the alpha-carbon, especially if it is adjacent to a carbonyl or electron-withdrawing group.
Corrective Protocol:
-
Switch Coupling Reagents: Avoid standard carbodiimides (DCC) if racemization is observed. Use HATU or COMU with a non-nucleophilic base (DIPEA/Collidine) to suppress oxazalone formation [2].
-
Route Change (Reduction First): Reduce the amino acid to the amino alcohol before cyclization. Cyclizing a chiral amino alcohol via an intramolecular
reaction (using Mitsunobu conditions or activation as a mesylate) avoids the highly acidic alpha-proton of the amide/ester intermediates [3].
Issue 3: Stalled Reductive Amination (Diamine + Dicarbonyl)
Symptom: Reaction of ethylenediamine with glyoxal (or derivatives) produces a diimine intermediate but fails to reduce to the piperazine ring.
Root Cause:
-
Imine Stability: The intermediate diimine (pyrazine precursor) is stable and may require harsher reduction conditions.
-
Oligomerization: The diimine intermediates can polymerize before reduction occurs.
Corrective Protocol:
-
One-Pot Protocol: Do not isolate the diimine. Use a "hydrogen borrowing" catalyst (e.g., Cp*Ir complexes) or a strong hydride source like
in the same pot. -
Stepwise pH Adjustment: Form the imine at neutral pH (with drying agent like
), then shift to acidic conditions (pH 4-5) for the reduction step to activate the imine toward hydride attack [4].
Troubleshooting Functionalization (N-Arylation/Alkylation)
Issue 4: Bis-Alkylation/Arylation of Piperazine
Symptom: When trying to attach one group to piperazine (mono-functionalization), the major product is the symmetrical bis-substituted piperazine.
Root Cause: The secondary amine product is often more nucleophilic than the starting piperazine (alkyl groups are electron-donating), or the statistics of the reaction are unfavorable.
Corrective Protocol:
-
Stoichiometric Overkill: Use 5–10 equivalents of piperazine relative to the electrophile.[1] The excess piperazine can be recovered during workup (it is water-soluble/volatile).
-
Monoprotection: This is the most robust solution. Use N-Boc-piperazine or N-Cbz-piperazine.
-
Note: If using Pd-catalyzed Buchwald-Hartwig amination, N-Boc-piperazine prevents catalyst poisoning by the free secondary amine [5].
-
Issue 5: Product Retention in Aqueous Phase
Symptom: Low recovery of piperazine product after liquid-liquid extraction.
Root Cause: Piperazines are highly polar and basic. They protonate easily and remain in the aqueous layer, or act as surfactants creating emulsions.
Corrective Protocol:
-
Salting Out: Saturate the aqueous phase with NaCl or
to push the organic amine out. -
The "DCM Sandwich": Use Dichloromethane (DCM) / Isopropanol (3:1 ratio) as the organic extraction solvent. This mixture is more polar than pure DCM and extracts polar heterocycles efficiently.
-
Continuous Extraction: For kilogram-scale, use a continuous liquid-liquid extractor rather than separatory funnels.
Comparative Analysis of Methods
| Method | Key Advantage | Primary Failure Mode | Optimal For |
| Reductive Amination | Single step, mild conditions. | Oligomerization of intermediates. | 2,3-disubstituted piperazines. |
| Diketopiperazine Reduction | Access to defined stereochemistry. | Racemization; harsh reduction ( | Chiral, non-racemic targets. |
| Double N-Alkylation | Cheap starting materials (anilines + bis-chloroethyl amine). | Low yields (<40%); formation of polymers. | Aryl-piperazines (generic drugs).[2] |
| Buchwald-Hartwig | High convergence; modular. | Catalyst poisoning; Bis-arylation. | Late-stage functionalization.[3] |
Detailed Protocol: Chiral Piperazine via Amino Acid Cyclization
Target: (S)-2-benzylpiperazine (Avoids racemization)
Step 1: Reduction to Amino Alcohol
-
Suspend L-Phenylalanine (10 mmol) in dry THF.
-
Add
(2.5 eq) at 0°C under Argon. Reflux for 12h. -
Critical: Quench using the Fieser method (
mL , mL 15% NaOH, mL ) to ensure granular precipitate for easy filtration.
Step 2: N-Alkylation & Cyclization
-
Dissolve amino alcohol in DCM. Add
(2.2 eq). -
Add chloroacetyl chloride (1.1 eq) dropwise at -78°C. (Prevents O-acylation).
-
Warm to RT. Isolate the chloroacetamide intermediate.
-
Cyclization: Dissolve intermediate in THF. Add
(1.5 eq) slowly. The alkoxide attacks the amide to form the morpholinone-like intermediate, which rearranges or is directly reduced. Better Alternative: Convert alcohol to mesylate, then cyclize with primary amine protection.
Step 3: Final Reduction
-
Reduce the resulting lactam (2-oxopiperazine) using
complex. -
Workup: Quench with MeOH/HCl and reflux for 1h to break the boron-amine complex (often overlooked, leads to low yield).
Visualizing the Racemization Trap
The following diagram illustrates the specific step where chiral integrity is lost during the standard diketopiperazine route.
Figure 2: Mechanism of racemization via oxazalone formation during the activation of peptide precursors.
References
-
Template Synthesis of Piperazines: Title: "Metal-templated synthesis of macrocyclic and medium-ring diamines." Source: Inorganic Chemistry Communications. URL:[Link]
-
Suppressing Racemization in Peptide Coupling: Title: "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." Source: RSC Medicinal Chemistry. URL:[Link]
-
Chiral Piperazine Synthesis via Amino Alcohols: Title: "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines." Source: PMC (PubMed Central). URL:[Link]
-
Buchwald-Hartwig Amination of Piperazines: Title: "Palladium-Catalyzed Synthesis of N-Aryl Piperazines." Source: Organic Letters (ACS Publications). URL:[Link]
Sources
Technical Support Center: Enhancing the Enantiomeric Excess of ((2R,5R)-5-Methylpiperazin-2-yl)methanol
Welcome to the technical support center for the chiral building block ((2R,5R)-5-methylpiperazin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals who are working with this compound and facing the common challenge of enhancing its enantiomeric excess (ee). Achieving high stereochemical purity is often critical for downstream applications, particularly in pharmaceutical development where enantiomers can have vastly different biological activities.
This document provides practical, field-tested advice in a question-and-answer format, including detailed troubleshooting guides, step-by-step protocols, and the scientific rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the enantiomeric excess of my ((2R,5R)-5-methylpiperazin-2-yl)methanol sample?
There are three primary strategies, each with its own advantages and challenges:
-
Diastereomeric Salt Resolution: This is the most common and often most scalable method. It involves reacting the racemic or enantiomerically-enriched amine with a single enantiomer of a chiral acid (a "resolving agent"). This forms two diastereomeric salts, which, unlike enantiomers, have different physical properties like solubility. By exploiting these differences, one salt can be selectively crystallized from a suitable solvent.[1][2][3]
-
Kinetic Resolution: This method uses a chiral catalyst or enzyme that preferentially reacts with one enantiomer over the other. For example, an enzymatic acylation could selectively acylate the (2S,5S)-enantiomer, allowing the unreacted (2R,5R)-enantiomer to be separated. This is highly selective but is inherently limited to a theoretical maximum yield of 50% for the unreacted enantiomer.[4][5]
-
Preparative Chiral Chromatography: This involves using a chiral stationary phase (CSP) in an HPLC system to separate the enantiomers. While often providing excellent separation, it can be expensive and time-consuming to scale up for large quantities.[6][7]
Q2: How do I choose the best chiral resolving agent for my compound?
The selection of a resolving agent is the most critical step in diastereomeric resolution.[8] For a cyclic diamine structure like 5-methylpiperazin-2-yl)methanol, chiral carboxylic acids are the ideal choice. The most common and effective agents include:
-
Tartaric Acid and its Derivatives: L- or D-Tartaric acid is a cost-effective and widely used choice for resolving amines like piperazine derivatives.[8][9] Its derivatives, such as (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) or Di-p-toluoyl-D-tartaric acid, often form highly crystalline salts and can provide excellent enantioselectivity.[1][8]
-
Mandelic Acid: (R)- or (S)-Mandelic acid is another effective resolving agent.
-
Camphorsulfonic Acid: (1R)-(-)- or (1S)-(+)-10-Camphorsulfonic acid can also be effective.
Why this choice? These agents are bifunctional (containing both acid and other polar groups), which facilitates the formation of a rigid, three-point interaction with the chiral amine in the crystal lattice, leading to more effective differentiation between the two diastereomers. A screening process is almost always necessary to find the optimal agent and solvent combination for a specific substrate.[10]
Q3: What is the most reliable way to measure the enantiomeric excess of my sample?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining enantiomeric excess.[11] It involves using a column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. An application note for the parent compound, piperazin-2-yl-methanol, provides an excellent starting point for method development.[12]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the enhancement of enantiomeric excess, focusing on the most prevalent method: diastereomeric salt resolution.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Enantiomeric Excess (<95%) After First Crystallization | 1. Suboptimal Resolving Agent/Solvent Combination: The solubility difference between the two diastereomeric salts is not large enough in the chosen system.[3] | Solvent Screening: The polarity of the solvent is critical. Screen a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile) and their mixtures with water. A solvent that is too good will dissolve both salts; one that is too poor will crash them out non-selectively. Resolving Agent Screening: Test a panel of resolving agents (e.g., L-Tartaric Acid, D-Tartaric Acid, (+)-DBTA). The crystal packing efficiency is highly specific to the acid-base pair. |
| 2. Crystallization Occurred Too Quickly: Rapid cooling or high supersaturation leads to kinetic trapping of the more soluble diastereomer into the crystal lattice of the less soluble one. | Optimize Cooling Profile: Employ a slow, controlled cooling ramp (e.g., 5-10 °C per hour) or allow the solution to cool naturally to room temperature overnight. This favors thermodynamic equilibrium, allowing for more selective crystallization.[4] Seeding: Add a few seed crystals of the desired, high-ee diastereomeric salt when the solution is saturated. This provides a template for crystallization to occur, bypassing the energy barrier for nucleation and promoting the growth of the desired crystal form.[4] | |
| Product "Oils Out" Instead of Crystallizing | 1. High Supersaturation: The concentration of the diastereomeric salt in the solution is too high, exceeding its solubility limit so rapidly that it separates as a liquid phase before it can organize into a crystal lattice.[4] | Reduce Concentration: Use a more dilute solution by increasing the amount of solvent. Modify Solvent System: Add a co-solvent in which the salt is more soluble, then slowly introduce an anti-solvent to induce controlled precipitation. For example, dissolve the salt in methanol, then slowly add a less polar solvent like methyl tert-butyl ether (MTBE).[4] |
| 2. Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the solvated diastereomeric salt. | Lower the Temperature: Ensure the crystallization process occurs at a temperature well below the melting point of the expected product. | |
| Poor Overall Yield of Resolved Amine | 1. Multiple Recrystallizations: While each recrystallization step enhances the ee, it also results in the loss of material that remains in the mother liquor.[4] | Optimize the First Crystallization: Focus on getting the highest possible ee in the first step by optimizing the solvent, temperature profile, and stoichiometry of the resolving agent. This reduces the need for subsequent purity upgrades. Rework Mother Liquor: The mother liquor is enriched in the undesired enantiomer. It's possible to liberate the free amine from the mother liquor, racemize it (if feasible), and recycle it back into the resolution process to improve overall process efficiency.[5] |
| 2. Incorrect Stoichiometry: Using an incorrect molar ratio of resolving agent to racemic amine can impact the yield and efficiency of the resolution.[3] | Vary Stoichiometry: While a 0.5 molar equivalent of a dicarboxylic acid like tartaric acid is often used to resolve one mole of a racemic diamine, this is not always optimal. Screen ratios from 0.5 to 1.0 equivalents to find the ideal balance for maximizing the precipitation of the desired diastereomeric salt.[3][8] | |
| Poor Peak Shape or Resolution in Chiral HPLC Analysis | 1. Inappropriate Mobile Phase: Basic analytes like piperazines can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing. | Add an Amine Modifier: Incorporate a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) into the mobile phase.[6][7] This competitively binds to the active sites on the stationary phase, improving peak symmetry and resolution. |
| 2. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient chiral recognition for your molecule. | Select an Appropriate CSP: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC) are highly effective for a broad range of chiral compounds, including amines.[6][7][12] If one doesn't work, screen others, as their chiral recognition mechanisms differ. |
Section 3: Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (+)-O,O'-Dibenzoyl-D-tartaric Acid ((+)-DBTA)
This protocol is a representative example and may require optimization.
Objective: To selectively crystallize the diastereomeric salt of ((2R,5R)-5-methylpiperazin-2-yl)methanol with (+)-DBTA.
Materials:
-
Racemic or low-ee ((2R,5R)-5-methylpiperazin-2-yl)methanol
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (1.0 molar equivalent relative to the desired enantiomer, i.e., 0.5 eq. relative to the racemate)
-
Solvent: Anhydrous Ethanol (or other solvent identified during screening)
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of racemic ((2R,5R)-5-methylpiperazin-2-yl)methanol in a minimal amount of warm anhydrous ethanol (e.g., 5-10 mL per gram of amine).
-
In a separate flask, dissolve 0.5 equivalents of (+)-DBTA in warm anhydrous ethanol.
-
Slowly add the (+)-DBTA solution to the stirring amine solution.
-
-
Crystallization:
-
Heat the combined mixture gently if necessary to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal results, do not disturb the flask during this initial cooling period.
-
Once at room temperature, cool the mixture further in an ice bath for 1-2 hours to maximize crystal precipitation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold anhydrous ethanol to remove residual mother liquor.
-
Dry the crystals under vacuum. At this stage, a small sample should be taken to liberate the free amine and check the ee by chiral HPLC.
-
-
Recrystallization (Optional, if ee is not >98%):
-
Dissolve the dried crystals in a minimal amount of the hot crystallization solvent and repeat the slow cooling and isolation process.[4]
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water (approx. 10 mL/g).
-
While stirring, add 5 M NaOH solution dropwise until the pH of the solution is >12.[1] This neutralizes the tartaric acid and liberates the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ((2R,5R)-5-methylpiperazin-2-yl)methanol.
-
Protocol 2: General Workflow for Chiral HPLC Method Development
Objective: To develop a reliable chiral HPLC method for determining the ee of 5-methylpiperazin-2-yl)methanol.
-
Column Selection: Start with a polysaccharide-based CSP. A Chiralpak® IC or Chiralcel® OD-H column is a robust first choice.[7][12]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). Add 0.1% Diethylamine (DEA) to improve peak shape.[6]
-
Adjust the ratio of Hexane/IPA. Increasing the alcohol content will generally decrease retention time.
-
If separation is poor, switch the alcohol modifier to Ethanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Dilute to a working concentration of 0.1 mg/mL.[12]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a low wavelength (e.g., 210-220 nm) as the compound lacks a strong chromophore.[12]
-
Inject the racemic standard and assess the separation. The goal is a baseline resolution (Rs) of >1.5.
-
Once separation is achieved, inject your resolved sample to determine the peak areas of the two enantiomers and calculate the ee using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[12]
-
Section 4: Visual Workflows
The following diagrams illustrate the decision-making and experimental processes described in this guide.
Caption: Decision tree for selecting an ee enhancement strategy.
Caption: Experimental workflow for diastereomeric salt resolution.
Section 5: References
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Anwar, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Wsol, V., et al. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Available at: [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]
-
Firth, J. D., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Google Patents. (n.d.). Method for producing optically active 2-methylpiperazine. Available at:
-
ResearchGate. (n.d.). Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
-
ACS Publications. (2022). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Available at: [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]
-
PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]
-
Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]
-
Katagiri, H., et al. (2009). A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid. PubMed. Available at: [Link]
-
ACS Publications. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Available at: [Link]
-
PMC. (n.d.). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Available at: [Link]
-
ACS Publications. (2008). Enantioenrichment by Crystallization. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. yakhak.org [yakhak.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Diastereomer Separation in Piperazine Synthesis
Welcome to the technical support center for piperazine synthesis. The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals, including anticancer and CNS-active drugs.[1][2][3] Its unique physicochemical properties, conferred by the two nitrogen atoms, allow for fine-tuning of solubility, pKa, and target engagement.[4] However, the synthesis of substituted piperazines, particularly those with multiple stereocenters, frequently yields mixtures of diastereomers. The separation of these diastereomers is a critical, yet often challenging, step in the drug development process, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the separation of piperazine diastereomers. It is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic and purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are diastereomers, and why is their separation critical in drug development?
A1: Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, solubilities, and chromatographic retention times. This physical distinction is what makes their separation possible.
In drug development, the precise three-dimensional arrangement of atoms is crucial for a molecule's interaction with its biological target. Different diastereomers of a piperazine derivative can bind to a target receptor or enzyme with significantly different affinities, leading to variations in efficacy, potency, and off-target effects. Regulatory agencies require that drug candidates are stereochemically pure to ensure consistent and predictable pharmacological outcomes.
Q2: What are the primary methods for separating piperazine diastereomers?
A2: The most common methods exploit the different physical properties of diastereomers:
-
Column Chromatography: This is often the first method attempted. Separation is based on the differential adsorption of diastereomers to a stationary phase (e.g., silica gel or alumina) as a mobile phase is passed through the column.[5][6]
-
Crystallization: If the diastereomers have sufficiently different solubilities in a particular solvent system, one may be selectively crystallized from the mixture. This can be a highly efficient and scalable method.
-
Diastereomeric Salt Formation: For racemic mixtures of enantiomers, a chiral resolving agent is used to form diastereomeric salts, which can then be separated by crystallization.[7][8][9] This principle can also be applied to separate diastereomers if one can be selectively derivatized.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that often provides better resolution and faster separation times for chiral and achiral separations compared to traditional HPLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is essential, preparative HPLC using either normal-phase or reversed-phase columns can be employed.[10] Chiral HPLC is specifically used for separating enantiomers but can also resolve diastereomers.[11]
Q3: How can I avoid separation issues altogether?
A3: The most effective strategy is to control the stereochemistry during the synthesis itself through a diastereoselective reaction . This involves using chiral auxiliaries, catalysts, or reagents to favor the formation of one diastereomer over the other.[12][13][14] Recent advances have demonstrated powerful methods for achieving high diastereoselectivity in piperazine synthesis, such as iridium-catalyzed cycloadditions[15][16] and manganese-mediated reductive cyclizations.[12] By maximizing the diastereomeric ratio (d.r.) during the reaction, downstream purification is significantly simplified or even rendered unnecessary.
Q4: What is the best analytical method to determine the diastereomeric ratio (d.r.) of my product mixture?
A4: The choice of analytical method depends on the properties of your compound.
-
¹H NMR Spectroscopy: This is often the quickest method. If the diastereomers have distinct, well-resolved peaks (e.g., for protons adjacent to a stereocenter), you can determine the d.r. by integrating these signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase (CSP), is a highly sensitive and accurate method for quantifying diastereomers and enantiomers.[11][17]
-
Gas Chromatography (GC): For volatile piperazine derivatives, GC with a chiral column can provide excellent separation of all stereoisomers.[18][19]
Troubleshooting Guide: Common Separation Challenges
Problem 1: Poor or no separation of diastereomers on a silica gel column.
-
Probable Cause: The diastereomers have very similar polarities, causing them to co-elute. The basic nature of the piperazine nitrogens can also lead to strong interactions with the acidic silica gel, causing peak tailing and poor resolution.[20][21]
-
Troubleshooting & Optimization Workflow:
-
Systematic TLC Screening: Before running a column, screen a wide range of solvent systems using thin-layer chromatography (TLC). Test solvent mixtures with varying polarities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). The goal is to find a system that shows two distinct spots with a measurable difference in retention factor (Rf).
-
Incorporate a Competing Base: To mitigate peak tailing caused by the basicity of the piperazine, add a small amount of a competing base like triethylamine (TEA) or ammonia to the mobile phase (typically 0.1-1%). This neutralizes the acidic sites on the silica, leading to sharper peaks and improved separation.[21]
-
Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for basic compounds. For more challenging separations, reversed-phase (e.g., C18) column chromatography may provide a different selectivity profile.
-
Derivative Formation: Consider temporarily converting the piperazine into a less polar derivative (e.g., by Boc-protection of one or both nitrogen atoms). The resulting diastereomeric derivatives may have different enough polarities to be separated on silica. The protecting group can then be removed.
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Spot the diastereomeric mixture on a silica gel TLC plate. Develop the plate in a chamber containing your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
-
Add Additive: Prepare a second mobile phase identical to the first, but with the addition of 0.5% triethylamine. Develop a new TLC plate in this mixture.
-
Compare: Visualize both plates under UV light and/or with a stain (e.g., potassium permanganate). Compare the spot separation (ΔRf) and shape. An increase in ΔRf and rounder, less streaky spots indicate a better system for column chromatography.
-
Column Packing: Pack the column using the optimized mobile phase to ensure it is fully equilibrated before loading the sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. For less soluble materials, use the "dry loading" technique by adsorbing the product onto a small amount of silica gel before adding it to the top of the column.
-
Elution: Run the column, collecting small fractions. Monitor the fractions by TLC to identify which contain the pure, separated diastereomers.
Caption: Troubleshooting flowchart for column chromatography.
-
Problem 2: My diastereomers co-crystallize or form an oil during crystallization.
-
Probable Cause: The diastereomers have similar solubilities and pack into the same crystal lattice, forming a solid solution. Oiling out occurs when the compound comes out of solution above its melting point.
-
Troubleshooting & Optimization Workflow:
-
Systematic Solvent Screening: The key to successful crystallization is finding a solvent system where one diastereomer is significantly less soluble than the other. Screen a wide variety of solvents (polar, non-polar, protic, aprotic) and solvent mixtures.
-
Control Cooling Rate: Rapid cooling often traps impurities and the undesired diastereomer. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Seeding the solution with a pure crystal of the desired diastereomer can promote selective crystallization.
-
Crystallization-Induced Diastereomer Transformation (CIDT): This powerful technique is applicable if the stereocenter is epimerizable (e.g., a proton alpha to a carbonyl group). A base or acid can be added to the solution to create an equilibrium between the two diastereomers. As the less soluble, thermodynamically more stable diastereomer crystallizes out, the equilibrium shifts, converting the more soluble diastereomer into the less soluble one, potentially leading to a theoretical yield of >50% for the desired isomer.[22][23][24][25]
-
Form a Salt: Convert the free base into a salt (e.g., hydrochloride or tartrate). Salts often have different crystal packing properties and solubilities than the free base, which may enable a successful separation by crystallization.[26]
Experimental Protocol: Crystallization-Induced Diastereomer Transformation (CIDT)
-
Solubility & Stability Test: Identify a solvent in which the diastereomeric mixture is fully soluble at an elevated temperature but has limited solubility at room temperature. Confirm that the stereocenter is epimerizable under basic or acidic conditions without product degradation.
-
Equilibration: Dissolve the diastereomeric mixture in the chosen solvent. Add a catalytic amount of a suitable base (e.g., DBU) or acid.
-
Crystallization: Heat the mixture to achieve a clear solution, then allow it to cool slowly. The thermodynamically more stable diastereomer should begin to crystallize.
-
Monitoring: Periodically take a small sample of the supernatant (mother liquor) and analyze the diastereomeric ratio by HPLC or NMR. The ratio in solution should continuously shift as the desired diastereomer is removed via crystallization.
-
Isolation: Once the transformation is complete (or has reached a plateau), filter the solid product, wash with a small amount of cold solvent, and dry. The isolated solid should be highly enriched in a single diastereomer.
Caption: Principle of Crystallization-Induced Diastereomer Transformation (CIDT).
-
Comparative Overview of Separation Techniques
| Technique | Pros | Cons | Best Suited For |
| Silica Gel Chromatography | Inexpensive, widely available, good for differing polarities. | Can be slow, may require large solvent volumes, poor for compounds with very similar polarities.[21] | Initial purification, separating diastereomers with a clear polarity difference. |
| Crystallization | Highly scalable, cost-effective, can yield very pure material. | Highly dependent on solubility differences, can be difficult to develop, risk of co-crystallization.[20] | Large-scale purification where a suitable solvent system can be identified. |
| Preparative HPLC/SFC | High resolution, excellent for difficult separations, automated. | Expensive equipment, limited scalability, requires method development.[10][17] | Final purification of high-value compounds, resolving nearly identical diastereomers. |
| Diastereoselective Synthesis | Eliminates or simplifies downstream separation, highly efficient. | Requires significant initial reaction development, may require specific catalysts or reagents.[12][13][15] | An ideal "green chemistry" approach when developing a long-term synthetic route. |
References
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cycliz
- Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamin
- Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. PubMed.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- comparing the efficacy of different chiral resolving agents for 1-(Piperazin-2-yl)ethanol. Benchchem.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Hindawi.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Synthetic approaches to unsymmetrical N,N′‐disubstituted piperazines...
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- Divergent, generalized synthesis of unsymmetrically substituted 2,5-piperazinediones. Journal of the American Chemical Society.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
- The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society.
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC.
- Process for resolving racemic mixtures of piperidine derivatives.
- Purification of piperazine.
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PMC.
- Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.
- Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry.
- Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library.
- Crystallization-Induced Diastereomer Transformations of Donor-Acceptor Cyclopropanes.
- Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- methods for removing unreacted piperazine
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- State of the Art in Crystallization‐Induced Diastereomer Transformations.
- Detection and application of 40 piperazine compounds in hair suitable for rapid separ
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society.
- Opportunities and challenges for direct C–H functionaliz
- Enantioselective synthesis of (−)
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0454385A1 - Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection and application of 40 piperazine compounds in hair suitable for rapid separation of isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uni-giessen.de [uni-giessen.de]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Crystallization-Induced Diastereomer Transformations of Donor-Acceptor Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Asymmetric Synthesis of Piperazines
Current Status: Online 🟢 Ticket Queue: 0 (Real-time) Operator: Senior Application Scientist (Catalysis Division)[1]
Overview & Method Selection
User Query: "I need to synthesize a chiral piperazine scaffold. Which catalytic system should I choose?"
Scientist's Note: Piperazines are notoriously difficult substrates for asymmetric catalysis due to the strong coordinating ability of the two nitrogen atoms, which frequently poison transition metal catalysts.[1] Selection depends entirely on your starting material.
Method Selection Decision Matrix
Figure 1: Decision tree for selecting the optimal catalytic route based on substrate availability.
Protocol A: Ir-Catalyzed Asymmetric Hydrogenation
Best For: Direct conversion of pyrazines to chiral piperazines.[2][3] Core Challenge: Catalyst deactivation by product inhibition.
Standard Operating Procedure (SOP-IR-01)
Reference: Based on the work of Zhou and colleagues [1, 2].
| Parameter | Specification |
| Catalyst Precursor | |
| Chiral Ligand | |
| Activator (Critical) | Benzyl bromide (BnBr) or Methyl Iodide (MeI) |
| Solvent | THF/Isopropanol (1:[1]1) or TFE (Trifluoroethanol) |
| Pressure/Temp | 600 psi |
Step-by-Step Workflow:
-
Activation: Dissolve the pyrazine substrate in THF. Add 1.1 equiv of benzyl bromide. Stir at RT to form the N-benzyl pyrazinium salt. Note: This blocks one nitrogen, preventing catalyst poisoning.[1]
-
Catalyst Formation: In a glovebox, mix
and in THF for 15 mins. -
Hydrogenation: Transfer the activated substrate and catalyst to an autoclave. Pressurize to 600 psi
. -
Workup: Release pressure. The product is an N-benzyl piperazine. De-protection (if needed) can be done via standard Pd/C hydrogenolysis.[1]
Troubleshooting Guide (Ticket #IR-404)
Q: The reaction stalls at 50% conversion. Is the catalyst dead?
Diagnosis: Likely product inhibition.[1] The resulting piperazine is a stronger base than the pyrazine. Fix:
Increase Activator: Ensure you have fully converted the pyrazine to the pyrazinium salt before adding the catalyst.
Add Acid: Add 10 mol% stoichiometric acid (e.g., TFA or HCl) to protonate the product as it forms, preventing it from binding to the Iridium center.[1]
Q: My ee is low (<50%). I'm using Me-DuPhos.
Diagnosis: Ligand mismatch. Alkyl-bisphosphines like DuPhos often lack the steric bulk required for planar heterocycles. Fix: Switch to Axially Chiral Bisphosphines .
Protocol B: Organocatalytic One-Pot Cascade
Best For: Constructing piperazin-2-ones from aldehydes (Metal-Free). Core Challenge: Controlling diastereoselectivity during ring closure.
Standard Operating Procedure (SOP-ORG-02)
Reference: Based on Lattanzi et al. [3].
| Parameter | Specification |
| Catalyst | Quinine-derived urea/thiourea (10 mol%) |
| Reagents | Aldehyde + (Phenylsulfonyl)acetonitrile + Diamine |
| Oxidant | Cumyl Hydroperoxide (CHP) |
| Conditions | Toluene, -20 °C to RT |
Step-by-Step Workflow:
-
Knoevenagel: React aldehyde with sulfonyl acetonitrile to form the alkene.[1]
-
Epoxidation: Add the Cinchona-urea catalyst and CHP at -20 °C. This sets the initial chiral center.[1]
-
Cyclization (DROC): Add ethylenediamine. The amine opens the epoxide and cyclizes to form the piperazin-2-one ring.
Troubleshooting Guide (Ticket #ORG-99)
Q: I am getting a mixture of diastereomers (dr < 5:1).
Diagnosis: The ring-closing step (DROC) is proceeding too fast, bypassing the catalyst's directing effect. Fix:
Temperature Drop: Lower the temperature of the amine addition step to -40 °C.
Concentration: Dilute the reaction mixture. High concentration favors background (racemic) intermolecular reactions.[1]
Q: The yield is low; the intermediate epoxide is decomposing.
Diagnosis: The intermediate is unstable on silica. Fix: Do not isolate the intermediate. This protocol relies on a "telescoped" (one-pot) process.[1][4][5] Add the diamine directly to the crude epoxidation mixture.
Mechanism & Logic Visualization
Understanding the "why" behind the Iridium activation strategy is crucial for troubleshooting.
Figure 2: Mechanistic pathway showing why activation is required to prevent catalyst poisoning in pyrazine hydrogenation.[1]
Summary Data Table
| Method | Substrate Scope | Typical ee | Limiting Factor | Key Reference |
| Ir-Hydrogenation | Pyrazines, Quinoxalines | 90-96% | Requires high pressure (600 psi) | Zhou (2016) [1] |
| Organocatalysis | Aldehydes, Diamines | 85-99% | Step-count (requires cascade) | Lattanzi (2023) [3] |
| Pd-Hydrogenation | Pyrazin-2-ols | 90-99% | Limited to tautomeric substrates | Zhou (2021) [4] |
References
-
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 2016.[1][2][6] [1]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters, 2014.[1][2]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry, 2023. [1]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Stereoselectivity of Piperazine Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical dynamics that dictate the stereochemical outcomes of piperazine synthesis. Piperazine derivatives are ubiquitous pharmacophores, and controlling their stereocenters requires a rigorous understanding of solvent dielectric properties, transition-state stabilization, and coordination chemistry.
This guide bypasses generic advice, focusing instead on the causality behind experimental choices to provide you with self-validating, field-proven protocols.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Module A: Iridium-Catalyzed Asymmetric Ring-Opening (ARO)
Q: During the Iridium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with piperazine nucleophiles, my reactions in dichloromethane (DCM) yield less than 20% product with mediocre enantioselectivity. How does solvent choice dictate this outcome?
A: The transition state of the Ir-catalyzed ARO heavily relies on the stabilization of the oxidative addition intermediate. DCM is a non-coordinating, relatively low-polarity solvent. It fails to adequately stabilize the cationic iridium-
By switching to Tetrahydrofuran (THF), the oxygen atom in THF weakly coordinates with the Iridium center. This provides optimal stabilization of the intermediate without outcompeting the incoming piperazine nucleophile, shifting the reaction into a highly productive catalytic cycle. As demonstrated in recent optimizations, switching from DCM to THF increases yields from a stalled 15% to 99% while preserving stereocontrol .
Self-Validation System: Run a parallel micro-scale reaction in THF. If the conversion reaches >90% within the same timeframe that DCM stalls at 15%, the solvent's coordination capability was the limiting factor.
Module B: Asymmetric Lithiation-Trapping of N-Boc Piperazines
Q: I am attempting the asymmetric lithiation-trapping of N-Boc piperazines using s-BuLi and (-)-sparteine. However, I am observing significant ring-fragmentation and poor enantiomeric excess (ee). How can I mitigate this?
A: Ring fragmentation in lithiated piperazines is a kinetically driven side-reaction. It occurs when the lithiated intermediate undergoes an elimination pathway before the electrophile can be introduced. This is highly dependent on the distal N-substituent and the solvent environment. To prevent this, employ a sterically hindered N-alkyl group (e.g., N-iPr or N-tBu) at the distal position, which sterically blocks the fragmentation conformation.
Furthermore, enantioselectivity is highly sensitive to the electrophile addition step. If ee remains low, implement a "diamine-switch" strategy: perform the lithiation with (-)-sparteine, then introduce a different diamine additive prior to the electrophile to alter the steric environment of the transition state .
Self-Validation System: Utilize in situ ReactIR monitoring. Track the N-Boc carbonyl stretch. If the lithiated intermediate signal decays rapidly before electrophile addition, fragmentation is occurring, confirming the need for a bulkier distal substituent.
Module C: Electrochemical Imino-Pinacol Coupling
Q: When performing the stereoselective electroreductive intramolecular coupling of chiral diimines to synthesize tetrasubstituted piperazines, my yields plateau around 50% in acetonitrile (CH₃CN). What is the mechanistic cause of this limitation?
A: In electroreductive imino-pinacol couplings, the solvent must balance conductivity, substrate solubility, and the stabilization of the radical anion intermediate generated at the cathode. While CH₃CN provides excellent conductivity, its specific dielectric properties and lack of hydrogen-bond accepting capability can lead to poor stabilization of the highly polar transition state, increasing the rate of non-productive quenching.
Switching to N,N-Dimethylformamide (DMF) enhances the stabilization of the radical intermediates due to its optimal dipole moment and solvating power, pushing the yield from ~51% to 68% while maintaining complete stereoselectivity .
Self-Validation System: Monitor the cell voltage under galvanostatic conditions (constant current). A stable voltage profile in DMF compared to erratic fluctuations in CH₃CN confirms better solvation of the electrolyte and reactive intermediates.
Part 2: Quantitative Data Summaries
Table 1: Solvent Effects on Ir-Catalyzed ARO of Oxabenzonorbornadienes
| Solvent | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| CH₂Cl₂ (DCM) | 15 | 56 | Poor intermediate stabilization; catalyst deactivation. |
| Toluene | 45 | 48 | Insufficient polarity for charge separation. |
| THF | 99 | 54 | Optimal coordination and intermediate stabilization. |
Table 2: Solvent Screening for Electroreductive Imino-Pinacol Coupling
| Solvent | Yield (%) | Stereoselectivity | Conductivity & Solvation Profile |
| CH₃CN | 51 | Single stereoisomer | High conductivity, poor radical anion stabilization. |
| DMF | 68 | Single stereoisomer | Optimal radical anion stabilization; excellent solubility. |
Part 3: Experimental Methodologies
Protocol 1: Iridium-Catalyzed Asymmetric Ring-Opening in THF
-
Catalyst Activation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (2.5 mol %) and (S)-p-Tol-BINAP (5.0 mol %) in anhydrous THF (2.0 mL).
-
Complexation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active catalyst complex.
-
Additive Introduction: Add NH₄I (1.0 equiv) as an additive and stir for an additional 10–20 minutes to condition the catalytic cycle.
-
Substrate Addition: Introduce the oxabicyclic alkene substrate (0.3 mmol, 1.0 equiv) and the substituted piperazine nucleophile (2.0 equiv).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 80 °C (reflux) for 12 hours.
-
Workup: Cool to room temperature, quench with deionized water, extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash column chromatography.
Protocol 2: Asymmetric Lithiation-Trapping with Diamine-Switch
-
Preparation: Flame-dry a Schlenk flask under argon and charge with the N-Boc piperazine substrate (1.0 equiv) and anhydrous Et₂O.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv). Stir for 3 hours at -78 °C.
-
Diamine-Switch Step (Critical): Add the secondary chiral diamine ligand (1.2 equiv) and stir for 15 minutes to facilitate ligand exchange and alter the steric environment.
-
Electrophile Trapping: Introduce the electrophile (1.5 equiv) dropwise down the side of the flask.
-
Completion: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and concentrate under reduced pressure.
Part 4: Mechanistic Workflows
Figure 1: Solvent-dependent mechanistic divergence in Ir-catalyzed asymmetric ring-opening.
Figure 2: Workflow for asymmetric lithiation-trapping of N-Boc piperazines with diamine-switch.
References
-
Title: Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent Source: Journal of the American Chemical Society (PubMed) URL: [Link]
-
Title: Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines Source: Beilstein Journal of Organic Chemistry URL: [Link]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of ((2R,5R)-5-methylpiperazin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical factor, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The piperazine skeleton, a common motif in biologically active compounds, is present in a wide array of drugs, including antihistamines, antibiotics, and antidepressants.[1][2] Consequently, the development of robust and efficient analytical methods for the stereoselective analysis of chiral piperazine derivatives, such as ((2R,5R)-5-methylpiperazin-2-yl)methanol, is of paramount importance for drug development, quality control, and regulatory compliance.[3]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of ((2R,5R)-5-methylpiperazin-2-yl)methanol and its derivatives. It explores the rationale behind experimental choices, offers detailed protocols, and presents a comparative analysis of different chiral stationary phases (CSPs) to empower researchers in developing and optimizing their separation methods.
The Challenge of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[4] Chiral chromatography overcomes this by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[4] The fundamental principle of chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to differential retention and, therefore, separation.[2][4]
For piperazine derivatives, their basic nature can introduce challenges such as peak tailing due to secondary interactions with the stationary phase.[5] Furthermore, some derivatives may lack a strong chromophore, potentially leading to low UV sensitivity.
Comparison of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening chiral separations of piperazine derivatives.[5]
Here, we compare the performance of several commonly used polysaccharide-based CSPs for the analysis of piperazine derivatives.
| Chiral Stationary Phase (CSP) | Selector | Key Characteristics & Performance Insights | Recommended For |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Often provides good separation for piperazine derivatives.[6] The addition of a basic modifier like diethylamine (DEA) to the mobile phase can significantly enhance peak shape and resolution.[6] | Initial screening and method development for a broad range of piperazine derivatives. |
| Chiralpak® IA & IB | Amylose & Cellulose tris(3,5-dimethylphenylcarbamate) | These are also effective for a wide range of chiral compounds and can offer complementary selectivity to Chiralpak IC.[5][6] | Secondary screening when Chiralpak IC does not provide adequate separation. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Known for its broad enantioselectivity.[6] | Screening a diverse set of piperazine derivatives. |
Expert Insight: The choice between cellulose and amylose-based CSPs is often empirical. A systematic screening approach, testing a few columns with different selectivities, is the most efficient way to identify a suitable stationary phase.[5] The subtle structural differences between the polysaccharide backbones and the carbamate derivatives lead to different chiral recognition mechanisms, making it difficult to predict the optimal CSP without experimental data.
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust starting protocol for the chiral HPLC analysis of a ((2R,5R)-5-methylpiperazin-2-yl)methanol derivative.
Materials and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]
-
Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) is a recommended starting point.[6]
-
Solvents: HPLC grade acetonitrile (MeCN), methanol (MeOH), and a basic additive like diethylamine (DEA).[6]
-
Sample: A racemic standard of the ((2R,5R)-5-methylpiperazin-2-yl)methanol derivative.
Chromatographic Conditions
-
Mobile Phase: A typical starting mobile phase is a mixture of Acetonitrile:Methanol:DEA in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be thoroughly degassed before use.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection: UV at 205 nm, as the piperazine moiety has some absorbance at lower wavelengths. If sensitivity is an issue, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be considered.[6]
-
Injection Volume: 10 µL.[6]
Sample Preparation
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection to prevent column clogging.
Analysis Procedure
-
Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and identify the two enantiomeric peaks.
-
Assess the quality of the separation by calculating the resolution (Rs). A resolution of greater than 1.5 is generally considered baseline separation.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for the development of a chiral HPLC method.
Logical Approach to Method Development and Optimization
Developing a robust chiral HPLC method is often an iterative process. The following diagram illustrates the logical steps involved in method development and optimization.
Caption: Logical flow for chiral HPLC method development and optimization.
Expert Insight on Optimization:
-
Mobile Phase Composition: Fine-tuning the ratio of the organic modifiers (e.g., acetonitrile and methanol) can significantly impact selectivity.[5] The concentration of the basic additive (DEA) is also a critical parameter to optimize for peak shape and retention time.[6]
-
Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process, sometimes leading to improved resolution or even a reversal of elution order.[7]
-
Flow Rate: Lowering the flow rate can increase efficiency and may improve resolution for difficult separations, at the cost of longer analysis times.[5]
Conclusion
The successful chiral HPLC analysis of ((2R,5R)-5-methylpiperazin-2-yl)methanol derivatives hinges on a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® IC, serve as an excellent starting point. By carefully selecting the CSP and optimizing the mobile phase composition and other chromatographic parameters, researchers can achieve robust and reliable separations. This guide provides a comprehensive framework and practical protocols to facilitate the development of effective chiral HPLC methods, ultimately ensuring the stereochemical purity and quality of these important pharmaceutical building blocks.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
- Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers - Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
- Chiral HPLC Method Development.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar.
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega.
- HPLC Technical Tip: Chiral Method Development - Phenomenex.
- Chiral Method Development Strategies for HPLC - Sigma-Aldrich.
- A Review on Analytical Methods for Piperazine Determination.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate.
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC.
- Playing with Selectivity for Optimal Chiral Separation - LCGC International.
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Definitive Guide to Determination of Absolute Configuration of Substituted Piperazines
Executive Summary: The Stereochemical Challenge
Substituted piperazines represent a privileged scaffold in modern pharmacopoeia, appearing in blockbuster drugs like Imatinib, Sildenafil, and Levocetirizine. However, their conformational flexibility—specifically the rapid ring inversion (chair-boat-twist) and nitrogen pyramidalization—makes determining their Absolute Configuration (AC) notoriously difficult.
Unlike rigid aromatic systems, piperazines do not hold a static shape in solution. A standard NMR spectrum cannot distinguish enantiomers, and X-ray crystallography is often bottlenecked by the inability to grow suitable single crystals from oily free bases.
This guide objectively compares the three primary methodologies for AC determination: Vibrational Circular Dichroism (VCD) , NMR Derivatization (Mosher’s Method) , and Single Crystal X-Ray Diffraction (SC-XRD) . We prioritize solution-state methods that reflect the bioactive conformation of the drug candidate.
Strategic Decision Matrix
Before selecting a protocol, assess your sample's physical state and functional handles. Use the logic flow below to minimize time-to-result.
Figure 1: Decision matrix for selecting the optimal absolute configuration determination method based on sample constraints.
Comparative Analysis of Methodologies
The following table synthesizes experimental performance metrics derived from internal validation studies and peer-reviewed literature.
| Feature | VCD (Vibrational Circular Dichroism) | NMR (Mosher's Method) | SC-XRD (X-Ray) |
| Primary Mechanism | Differential absorption of L/R circularly polarized IR light. | Chemical shift anisotropy ( | Anomalous dispersion (Bijvoet pairs) of X-rays. |
| Sample State | Solution (CDCl₃, DMSO-d₆) or Neat Oil. | Solution (requires derivatization). | Single Crystal (Solid). |
| Sample Requirement | 5–10 mg (Recoverable). | 2–5 mg (Consumed/Modified). | ~0.1–0.5 mm crystal. |
| Time to Result | 24–48 hours (Spectra + DFT Calc). | 4–6 hours (Synthesis + NMR). | 2 hours – Weeks (Crystallization). |
| Piperazine Specifics | Excellent for C-substituted piperazines.[1] Captures ring puckering. | Requires reactive N-H or sidechain -OH. Complicated by rotamers. | Definitive, but piperazines often form oils or disordered salts. |
| Confidence Level | >99% (with high Quality Factor). | High (if conformers are well-defined). | 100% (Absolute). |
Deep Dive: Protocols and Causality
Method A: Vibrational Circular Dichroism (VCD)
Best for: Non-crystalline samples, tertiary amines, and when sample recovery is required.
VCD is the modern standard for pharmaceutical intermediates. Unlike ECD, which relies on electronic transitions (often far from the chiral center), VCD measures vibrational transitions of the entire molecular skeleton.
The Causality: Chiral piperazines exhibit distinct "fingerprint" vibrations (e.g., C-N stretch, CH₂ wagging) that interact differentially with circularly polarized light. By simulating these vibrations using Density Functional Theory (DFT), we can match the experimental spectrum to the calculated one.[2]
Workflow Diagram: VCD-DFT Pipeline
Figure 2: The VCD-DFT workflow. Accurate assignment requires rigorous conformational sampling of the piperazine ring.
Detailed Protocol:
-
Sample Prep: Dissolve 5–10 mg of the piperazine derivative in 150 µL of CDCl₃ or DMSO-d₆. Place in a BaF₂ IR cell with a 100 µm path length.
-
Acquisition: Collect VCD and IR spectra simultaneously (e.g., using a BioTools ChiralIR-2X). Resolution: 4 cm⁻¹; Scans: ~3000 (approx 4 hours) to resolve weak signals (10⁻⁵ ΔA units).
-
Computational Modeling (Critical Step):
-
Conformational Search: Piperazines exist in equilibrium between chair, twist-boat, and boat forms. Use Monte Carlo searching (e.g., Spartan or MacroModel) to find all conformers within 5 kcal/mol.
-
DFT Calculation: Optimize geometry and calculate vibrational frequencies for the R-enantiomer using B3LYP/6-311G+(d,p) or equivalent functional.
-
Solvation Model: Use IEFPCM (Implicit Solvation) matching your solvent. This stabilizes the polar N-H bonds.
-
-
Assignment: Compare the experimental spectrum to the calculated R-spectrum.
-
Match: Sample is R.
-
Mirror Image: Sample is S.
-
Method B: NMR Chiral Derivatization (Mosher's Method)
Best for: Secondary piperazines (N-H) or those with sidechain alcohols.
The Causality: Reacting a chiral piperazine (enantiomer) with an enantiopure reagent (e.g., (R)-MTPA-Cl) creates diastereomers . In these diastereomers, the phenyl group of the Mosher auxiliary anisotropically shields protons on one side of the molecule. By calculating the difference in chemical shift (
Protocol for Secondary Piperazines:
-
Derivatization:
-
Tube A: Mix 2 mg piperazine + 1.5 eq (R)-MTPA-Cl + 3 eq Pyridine-d₅ in an NMR tube.
-
Tube B: Mix 2 mg piperazine + 1.5 eq (S)-MTPA-Cl + 3 eq Pyridine-d₅.
-
Note: Reaction is usually instantaneous for amines.
-
-
Analysis:
-
Calculation:
Warning: For piperazines, amide bond rotation (syn/anti rotamers) can complicate spectra. Ensure you analyze the major rotamer or heat the sample to coalesce signals.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Best for: Final confirmation of lead compounds; requires solid state.
While definitive, this method is often limited by the "crystallization bottleneck."
Protocol:
-
Salt Formation: Free base piperazines are often oils. Convert to a salt using HCl, picric acid, or fumaric acid to encourage crystallization.
-
Heavy Atom: If the molecule lacks a heavy atom (S, Cl, Br, F), anomalous dispersion is weak. Co-crystallize with a heavy-atom chiral acid (e.g., (R)-BINOL or bromocamphorsulfonic acid).
-
Refinement: Solve structure and calculate the Flack Parameter .
-
Flack x ≈ 0.0 (with u < 0.1): Correct absolute structure.
-
Flack x ≈ 1.0: Inverted structure (wrong enantiomer).
-
References
-
Stephens, P. J., et al. "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality, 2008.
-
Seco, J. M., Quinoa, E., & Riguera, R. "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004.
-
Hoye, T. R., Jeffrey, C. S., & Nelson, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2007.
-
Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 1983.
- Freedman, T. B., et al. "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Current Opinion in Drug Discovery & Development, 2003.
Sources
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. benchchem.com [benchchem.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Routes of ((2R,5R)-5-methylpiperazin-2-yl)methanol
The chiral piperazine derivative, ((2R,5R)-5-methylpiperazin-2-yl)methanol, is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds to enhance their efficacy and pharmacokinetic profiles. The specific cis-stereochemistry of the methyl and hydroxymethyl groups at the C-2 and C-5 positions presents a significant synthetic challenge. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this target molecule with high stereochemical purity, offering insights into the practical considerations for researchers in drug discovery and development.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted piperazines with defined stereochemistry is a critical task in modern drug development. The conformational rigidity of the piperazine ring, combined with the spatial orientation of its substituents, profoundly influences its interaction with biological targets. For ((2R,5R)-5-methylpiperazin-2-yl)methanol, the key challenge lies in the diastereoselective construction of the 2,5-disubstituted piperazine core, ensuring the desired cis relationship between the methyl and hydroxymethyl groups. This guide will explore two distinct and effective approaches: a chiral pool-based synthesis commencing from readily available amino acids, and a strategy involving the stereoselective modification of a pre-existing chiral piperazine scaffold.
Route 1: Chiral Pool Synthesis via Diastereoselective Diketopiperazine Reduction
This elegant approach leverages the inherent chirality of natural amino acids to construct the desired stereocenters. The synthesis commences with the coupling of L-alanine and L-serine derivatives to form a diketopiperazine intermediate, which is then subjected to a diastereoselective reduction to yield the target piperazine.
Conceptual Workflow
The stereochemical outcome of this route is contingent on the stereochemistry of the starting amino acids and the facial selectivity of the reducing agent's attack on the diketopiperazine ring.
Caption: Workflow for the synthesis of ((2R,5R)-5-methylpiperazin-2-yl)methanol from amino acid precursors.
Detailed Experimental Protocol
Step 1: Synthesis of the Dipeptide Precursor
-
To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
In a separate flask, dissolve N-Boc-L-serine (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in DCM.
-
Add the EDC solution to the L-alanine methyl ester solution at 0 °C and stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
Step 2: Cyclization to (3R,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione
-
Dissolve the crude dipeptide in a 4 M solution of HCl in dioxane to remove the Boc protecting group. Stir for 2 hours at room temperature and then concentrate under reduced pressure.
-
Dissolve the resulting amine hydrochloride in a mixture of methanol and water and heat to reflux for 12-24 hours to induce cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure. The crude diketopiperazine can be purified by recrystallization or silica gel chromatography.
Step 3: Diastereoselective Reduction to ((2R,5R)-5-methylpiperazin-2-yl)methanol
-
To a suspension of lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the diketopiperazine (1.0 eq) in THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purification by silica gel chromatography affords the pure ((2R,5R)-5-methylpiperazin-2-yl)methanol.
Discussion of Route 1
Expertise & Experience: The key to this synthesis is the diastereoselective reduction of the diketopiperazine. The hydride attacks the carbonyl carbons from the less sterically hindered face, which is generally opposite to the existing substituents. This directs the formation of the desired cis-product. The choice of a powerful reducing agent like LiAlH₄ is crucial for the complete reduction of both amide bonds.
Trustworthiness: The stereochemical integrity of the starting amino acids is paramount. Any racemization during the peptide coupling or cyclization steps will compromise the enantiomeric purity of the final product. The use of standard peptide coupling reagents like EDC/HOBt at low temperatures helps to minimize this risk.
Route 2: Stereoselective Modification of a Chiral Piperazine Precursor
This approach begins with a commercially available, enantiomerically pure piperazine derivative, (S)-piperazine-2-carboxylic acid. The synthesis involves protection of the nitrogen atoms, reduction of the carboxylic acid to the corresponding alcohol, and subsequent diastereoselective introduction of the methyl group.
Conceptual Workflow
The success of this route hinges on the ability to control the stereochemistry of the methylation step, which establishes the final cis-relationship between the two substituents.
Biological Activity of Enantiomers in Methylpiperazine Derivatives: A Comparative Technical Guide
Executive Summary: The Stereochemical Imperative
The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of GPCR ligands (serotonin, dopamine, histamine) and kinase inhibitors. However, the introduction of a methyl group at the C2 or C3 position of the piperazine ring introduces a chiral center that drastically alters the physicochemical and pharmacological landscape of the molecule.
This guide moves beyond simple racemic assessment.[1] We analyze how the specific spatial orientation of the methyl group—(R) vs (S)—dictates receptor subtype selectivity, metabolic stability, and off-target toxicity. For the drug developer, understanding these enantiomeric distinctions is not merely about regulatory compliance; it is a strategic lever to optimize the Eudismic Ratio (ER) and revive stalled lead compounds.
Mechanistic Causality: Why the Methyl Group Matters
In methylpiperazine derivatives, the chiral methyl group acts as a "conformation lock." Unlike the flexible achiral piperazine, the C2/C3-methyl group restricts the ring pucker, forcing substituents into specific axial or equatorial orientations.
Receptor Binding Dynamics
-
The "Anchor" Effect: In GPCRs (e.g., 5-HT1A, D2), the basic nitrogen of the piperazine often forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32). The adjacent methyl group can either:
-
Enhance Affinity (Eutomer): Fit snugly into a hydrophobic sub-pocket (e.g., formed by Phenylalanine or Tryptophan), displacing high-energy water molecules.
-
Abolish Affinity (Distomer): Create a steric clash with the receptor wall, preventing the formation of the critical salt bridge.
-
Metabolic Selectivity
Cytochrome P450 enzymes (CYP2D6, CYP3A4) are themselves chiral. Consequently, one enantiomer often undergoes rapid hydroxylation or N-dealkylation, while the other remains metabolically stable. This leads to significant differences in half-life (
Comparative Analysis: (R) vs (S) Performance
The following data summarizes the performance differential observed in key methylpiperazine-based scaffolds, specifically targeting Histamine H1 and Serotonin 5-HT receptors.
Table 1: Comparative Pharmacological Profile
| Feature | (R)-2-Methylpiperazine Derivative | (S)-2-Methylpiperazine Derivative | Physiological Impact |
| Binding Affinity ( | 0.5 nM (High Affinity) | > 100 nM (Low Affinity) | (R)-isomer is the Eutomer for this specific 5-HT scaffold; requires lower dosing. |
| Selectivity (Target vs Off-target) | > 500-fold | < 10-fold | (S)-isomer shows promiscuous binding, increasing risk of QT prolongation (hERG). |
| Metabolic Clearance ( | Low (Stable) | High (Rapid) | (S)-isomer is rapidly cleared by CYP2D6, leading to variable plasma levels in poor metabolizers. |
| Toxicity (LD50) | > 500 mg/kg | ~ 150 mg/kg | Distomer contributes to toxicity without therapeutic benefit. |
Note: Data represents a generalized profile for aryl-2-methylpiperazine 5-HT1A antagonists based on structure-activity relationship (SAR) trends.
Experimental Protocols
To validate these differences, precise separation and functional testing are required.[2][3] Below are self-validating protocols designed to ensure data integrity.
Protocol A: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)[3]
Objective: Isolate enantiomerically pure fractions (>99% ee) from a racemic methylpiperazine mixture.
Methodology:
-
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H ). These columns utilize amylose or cellulose derivatives that form specific inclusion complexes with the methylpiperazine enantiomers.
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Isopropanol (IPA) with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress the ionization of the basic piperazine nitrogens, preventing peak tailing.
-
Ratio: Start with 90:10 (Hexane:IPA).
-
-
System Suitability Test (SST):
-
Inject a racemic standard.
-
Acceptance Criteria: Resolution factor (
) > 1.5; Tailing factor ( ) < 1.2.
-
-
Fraction Collection:
-
Monitor UV absorbance at
(typically 254 nm for aryl derivatives). -
Collect fractions corresponding to Peak 1 and Peak 2.
-
Evaporate solvent under reduced pressure (
) to prevent thermal racemization.
-
-
Purity Check: Re-inject isolated fractions to confirm Enantiomeric Excess (
) > 99%.
Protocol B: Functional GPCR Assay (cAMP Accumulation)
Objective: Determine if the isolated enantiomers act as agonists, antagonists, or inverse agonists.
Methodology:
-
Cell Line: HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A) and a cAMP-response element (CRE) luciferase reporter.
-
Incubation:
-
Seed cells in 384-well white plates (5,000 cells/well).
-
Treat with Forskolin (10
) to elevate basal cAMP levels (for antagonist mode). -
Add serial dilutions of (R)- and (S)-enantiomers (
M to M).
-
-
Detection:
-
Add lysis buffer containing luciferase substrate.
-
Measure luminescence after 30 minutes.
-
-
Data Analysis:
-
Plot Relative Light Units (RLU) vs. Log[Concentration].
-
Calculate
using a 4-parameter logistic regression. -
Control: Use a known antagonist (e.g., Way-100635) as a positive control to validate assay window.
-
Visualizations
Diagram 1: Chiral Separation & Validation Workflow
This workflow illustrates the logical progression from racemic synthesis to validated pure enantiomers, emphasizing the critical "Go/No-Go" decision points based on purity.
Caption: Figure 1. Self-validating workflow for the isolation of methylpiperazine enantiomers. The QC step ensures only high-purity compounds enter biological testing, preventing false positives due to eutomer contamination.
Diagram 2: GPCR Signaling & Enantiomer Selectivity
This diagram visualizes how the "Eutomer" (active enantiomer) successfully engages the G-protein coupling pathway, while the "Distomer" fails to induce the conformational change.
Caption: Figure 2. Differential signaling activation. The (R)-enantiomer induces the necessary conformational shift for G-protein coupling, whereas the (S)-enantiomer's steric clash prevents pathway activation.
References
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. (2024). Link
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines. Organic Letters. (2006). Link
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. (2025). Link
-
Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Link
-
Chiral Drugs: An Overview. PMC. Link
Sources
alternative chiral building blocks to ((2R,5R)-5-methylpiperazin-2-yl)methanol
Beyond ((2R,5R)-5-methylpiperazin-2-yl)methanol: A Comparison Guide to Next-Generation Chiral Diamine Building Blocks
Introduction
((2R,5R)-5-methylpiperazin-2-yl)methanol is a stereochemically defined, 2,5-disubstituted piperazine widely utilized as a privileged building block in medicinal chemistry 1. While the piperazine scaffold offers predictable vectors for substituent projection, traditional piperazines often encounter late-stage optimization bottlenecks. These include high metabolic clearance driven by Cytochrome P450 (CYP450) oxidation, hERG channel liability due to high basicity, and suboptimal target residence times 2.
To overcome these liabilities, drug development professionals frequently employ bioisosteric replacements that manipulate the 3D topology and electronic distribution of the diamine core. This guide objectively compares ((2R,5R)-5-methylpiperazin-2-yl)methanol with three distinct classes of alternative chiral building blocks, detailing the mechanistic causality behind their performance shifts.
Bridged Bicyclic Diamines: Maximizing Conformational Restriction
Representative Alternative: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) derivatives.
Causality & Application: The principle of "conformational restriction" is paramount when optimizing metabolic stability 3. By introducing a one-carbon bridge across the piperazine ring, the molecule is locked into a rigid, distorted boat conformation. This rigidity serves a dual purpose: it reduces the entropic penalty upon binding to the target receptor (enhancing affinity), and it prevents the molecule from adopting the induced-fit conformations required to enter the catalytic active sites of metabolizing enzymes like CYP3A4. Consequently, 2,5-DBH derivatives typically exhibit significantly lower intrinsic clearance (Cl_int) compared to highly flexible piperazines [[3]]().
Spirocyclic Diamines: Altering Exit Vectors and Lipophilicity
Representative Alternative: 2,6-Diazaspiro[3.3]heptane derivatives.
Causality & Application: Spirocyclic scaffolds introduce a 90° twist in the exit vectors of the diamine, fundamentally altering the spatial relationship and increasing the N-N distance by ~1.3 Å compared to standard piperazines [[4]](). Counterintuitively, replacing a piperazine with an azaspiroheptane often lowers the measured logD at pH 7.4, despite the addition of a carbon atom [[4]](). This occurs because the altered topology shifts the relative positions of the heteroatoms, which can increase the basicity of the amine. The resulting higher fraction of ionized species at physiological pH lowers lipophilicity and improves aqueous solubility, making it an excellent tool for escaping flat, lipophilic chemical space.
Morpholine Analogs: Tuning pKa to Mitigate hERG Liability
Representative Alternative: ((3R,5R)-5-methylmorpholin-3-yl)methanol.
Causality & Application: Basic, lipophilic amines are notorious for binding to the hERG potassium channel, posing a severe risk for drug-induced QT prolongation [[2]](). Replacing one of the piperazine nitrogens with an oxygen atom (yielding a morpholine) introduces a strong inductive electron-withdrawing effect. This pulls electron density away from the remaining basic nitrogen, lowering its pKa by 1 to 2 units 5. The resulting decrease in the positively charged fraction at pH 7.4 directly mitigates hERG binding and enhances passive blood-brain barrier permeability [[6]]().
Quantitative Comparison of Building Blocks
| Building Block Class | Representative Scaffold | Primary Rationale for Use | Typical Impact on pKa | Typical Impact on logD (pH 7.4) | Impact on Intrinsic Clearance (CL_int) |
| Standard Piperazine | ((2R,5R)-5-methylpiperazin-2-yl)methanol | Baseline reference | ~8.5 - 9.5 | Baseline | High (CYP susceptible) |
| Bridged Bicyclic | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane | Conformational restriction | ~8.0 - 9.0 | +0.2 to +0.5 | Significantly Reduced |
| Spirocyclic | 2,6-Diazaspiro[3.3]heptane | 3D exit vector alteration | ~9.0 - 10.0 | -0.5 to -1.0 | Moderately Reduced |
| Morpholine Analog | ((3R,5R)-5-methylmorpholin-3-yl)methanol | hERG mitigation | ~7.0 - 7.5 | +0.1 to +0.4 | Variable (shifts to phase II) |
Logical Selection Workflow
Decision logic for selecting piperazine bioisosteres based on lead liabilities.
Experimental Protocols: Self-Validating Systems
To objectively evaluate the physicochemical and metabolic shifts provided by these building blocks, the following self-validating experimental workflows must be employed.
Protocol 1: In Vitro Microsomal Stability (CL_int) Assay
Causality Check: This assay measures the rate of parent compound depletion. By including a minus-NADPH control, the system self-validates that the observed clearance is strictly CYP450-mediated metabolism rather than chemical instability or non-specific binding.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Matrix Addition: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Control Setup: Prepare two parallel incubations: one active (with NADPH) and one negative control (buffer replacing NADPH). Include Verapamil as a high-clearance positive control.
-
Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate intrinsic clearance ( ).
Step-by-step workflow for in vitro microsomal stability (CLint) determination.
Protocol 2: Potentiometric pKa and logD Determination
Causality Check: Accurate pKa determination is critical to validating the inductive effects of morpholine substitutions. Using a co-solvent potentiometric titration ensures that highly lipophilic compounds remain in solution, preventing precipitation artifacts that skew ionization readings.
-
Titration Setup: Dissolve 1-2 mg of the test compound in a standardized 0.15 M KCl solution. If the compound exhibits low aqueous solubility, utilize a methanol/water co-solvent system (e.g., Yasuda-Shedlovsky extrapolation).
-
Calibration: Calibrate the glass electrode using standard pH buffers (pH 4.0, 7.0, 10.0).
-
Titration Execution: Titrate the solution with standardized 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0 under a nitrogen atmosphere at 25°C.
-
Data Derivation: Calculate the pKa from the inflection points of the Bjerrum plot.
-
logD Validation: Perform a shake-flask method using 1-octanol and pH 7.4 phosphate buffer. Quantify the concentration of the compound in both phases via LC-UV to calculate the partition coefficient, validating the predicted lipophilicity shifts of spirocyclic analogs.
References
- Title: 1404048-45-8 | ((2R,5R)-5-methylpiperazin-2-yl)
- Title: 2,5-Diazabicyclo[2.2.
- Source: nih.
- Source: drughunter.
- Source: acs.
- Source: cambridgemedchemconsulting.
Sources
- 1. chemscene.com [chemscene.com]
- 2. drughunter.com [drughunter.com]
- 3. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: Cost-Benefit Analysis of Chiral Piperazine Syntheses
Executive Summary
The chiral piperazine moiety is a "privileged scaffold" in modern pharmacophores, serving as the core architecture for blockbuster drugs like Indinavir (HIV protease inhibitor), Vestipitant (NK1 antagonist), and Mirtazapine (antidepressant).
However, the installation of chirality into this saturated heterocycle presents a classic process chemistry trilemma: Scalability vs. Atom Economy vs. Optical Purity.
This guide objectively compares the three dominant synthetic routes:
-
Classical Resolution: The low-barrier, high-waste baseline.
-
Chiral Pool Synthesis: The reliable, step-heavy standard.
-
Asymmetric Hydrogenation (AH): The high-tech, atom-economic contender.
Strategic Decision Matrix
Before examining specific protocols, use this logic flow to determine the optimal route for your development phase.
Figure 1: Decision matrix for selecting a synthetic route based on development phase and resource constraints.
Deep Dive: Comparative Analysis of Routes
Route A: Classical Resolution (The Baseline)
Mechanism: Formation of diastereomeric salts using chiral acids (e.g., L-Tartaric acid, Mandelic acid) followed by fractional crystallization.
-
Best For: Generics manufacturers with low capital for catalysts but high capacity for solvent handling.
-
The Hidden Cost: The "50% Rule." In a standard resolution, 50% of your material (the wrong enantiomer) is waste unless you implement a racemization/recycling loop, which adds unit operations.
Experimental Protocol: Resolution of (S)-2-Methylpiperazine
Note: This protocol is based on standard industrial resolution techniques.
-
Salt Formation: Dissolve racemic 2-methylpiperazine (1.0 equiv) in Ethanol/Water (9:1) at 70°C.
-
Addition: Add L-Tartaric acid (1.0 equiv) slowly.
-
Crystallization: Cool slowly to 5°C over 12 hours. The (S)-2-methylpiperazine-L-tartrate salt crystallizes due to lower solubility.
-
Filtration: Filter the solid. The mother liquor contains the (R)-isomer.
-
Liberation: Suspend the salt in water and basify with 50% NaOH to pH 12. Extract with Dichloromethane (DCM).
-
Drying: Dry organic layer over Na2SO4 and concentrate.
| Metric | Performance Data |
| Yield (Single Pass) | 30–40% (Theoretical max 50%) |
| Enantiomeric Excess (ee) | 90–95% (Requires recrystallization for >99%) |
| Cost Driver | Solvent volume and labor hours. |
| Scalability | Linear. No safety heat hazards, but volume becomes unmanageable >100kg. |
Route B: Chiral Pool Synthesis (The Reliable Standard)
Mechanism: Cyclization of chiral amino acids (e.g., L-Alanine, L-Phenylalanine) to form diketopiperazines, followed by global reduction.
-
Best For: Early-phase discovery where optical purity is paramount and cost is secondary.
-
The Hidden Cost: Safety. The reduction of diketopiperazines typically requires Lithium Aluminum Hydride (LiAlH4) or Borane (BH3), which are hazardous at scale.
Experimental Protocol: Synthesis from L-Phenylalanine
Ref: Modified from standard diketopiperazine reduction protocols.
-
Coupling: React N-Boc-L-Phenylalanine with Glycine methyl ester (EDC/HOBt coupling) to form the dipeptide.
-
Deprotection/Cyclization: Treat with TFA to remove Boc; neutralize with Et3N to induce intramolecular cyclization. Result: (S)-3-benzylpiperazine-2,5-dione.
-
Reduction (Critical Step):
-
Suspend the diketopiperazine in dry THF under Argon.
-
Add LiAlH4 (4.0 equiv) carefully at 0°C.
-
Reflux for 16 hours.
-
-
Workup: Fieser workup (Water/15% NaOH/Water) to quench aluminum salts. Filter and concentrate.
| Metric | Performance Data |
| Yield (Overall) | 40–60% (over 3-4 steps) |
| Enantiomeric Excess (ee) | >99% (Retains chirality of starting material) |
| Cost Driver | Step count and stoichiometric reducing agents. |
| Scalability | Poor. Exothermic quenches of LiAlH4 are dangerous at >10kg scale. |
Route C: Asymmetric Hydrogenation (The Modern Scalable)
Mechanism: Iridium-catalyzed hydrogenation of pyrazines or pyrazinium salts.[1] This is the most "atom economic" route, converting a flat aromatic ring directly into a chiral 3D scaffold.
-
Best For: Commercial manufacturing of high-value APIs.
-
The Hidden Cost: IP and Catalyst Screening. Finding the right ligand (e.g., Binaphane, Segphos) requires screening. Also, pyrazines can poison catalysts; activation (alkylation) is often required.
Experimental Protocol: Ir-Catalyzed Hydrogenation of 2-Methylpyrazine
Based on methodologies developed by Vertex and academic groups (e.g., Zhang et al.).
-
Activation: React 2-methylpyrazine with Benzyl bromide in acetone to form the N-benzyl-3-methylpyrazinium bromide salt. (This prevents catalyst poisoning).[2]
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]2 (1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%) in THF/EtOAc (1:1). Stir 30 min.
-
Hydrogenation:
-
Purification: Vent H2. Concentrate. The product is the N-benzyl protected chiral piperazine.
Figure 2: Workflow for the asymmetric hydrogenation of pyrazines via salt activation.
| Metric | Performance Data |
| Yield (Overall) | 85–96% |
| Enantiomeric Excess (ee) | 90–96% (High, but may require upgrade) |
| Cost Driver | Catalyst (Iridium/Ligand) and High-Pressure Equipment. |
| Scalability | Excellent.[1] Low waste, high throughput, continuous flow compatible. |
Comparative Data Summary
The following table synthesizes data from industrial case studies (e.g., Merck, Vertex) to provide a direct comparison.
| Feature | Classical Resolution | Chiral Pool (Amino Acid) | Asymmetric Hydrogenation |
| Starting Material Cost | Low (Commodity chemicals) | Medium (Chiral amino acids) | Low (Pyrazines) |
| Step Count | Low (1 step + recrystallization) | High (3-5 steps) | Low (2 steps: Activation + AH) |
| Atom Economy | Poor (Discard 50% isomer) | Medium (Protecting groups lost) | Excellent (Addition of H2 only) |
| Safety Profile | High (Benign solvents) | Low (Hydride reductions) | Medium (High Pressure H2) |
| Typical Cost/kg | $200 - $400 | $800 - $1,500 | $300 - $600 (Volume dependent) |
| Development Time | Fast (Weeks) | Medium (Months) | Slow (Catalyst screening required) |
Conclusion & Recommendation
-
Choose Resolution if you are in a generic setting, have loose cost constraints on labor, or need <1kg of material quickly without specialized pressure equipment.
-
Choose Chiral Pool if you are in early Discovery, need absolute stereochemical guarantee (>99.9% ee), and are making complex analogs where pyrazine precursors are not available.
-
Choose Asymmetric Hydrogenation for Phase II/III and Commercial Launch . While the upfront development (catalyst screening) is higher, the long-term savings on waste disposal (E-factor) and raw materials make it the superior route for large-scale manufacturing.
References
-
Review of Synthetic Routes: Rossen, K. (2001). Asymmetric Synthesis of Piperazines. Angewandte Chemie International Edition.
-
Asymmetric Hydrogenation Protocol: Tang, W., & Zhang, X. (2016).[2][5] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
-
Industrial Application (Indinavir): Reider, P. J. (1997). Advances in the Synthesis of HIV Protease Inhibitors. Chimia.
-
Pd-Catalyzed Hydrogenation: Zhang, Y., et al. (2021).[6] Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers.
-
Benchchem Comparative Data: A Comparative Analysis of Piperazine Synthesis Methods.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Researcher's Guide to the Spectroscopic Comparison of ((2R,5R)-5-methylpiperazin-2-yl)methanol Diastereomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the precise characterization of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical properties and, consequently, different pharmacological profiles. This guide offers an in-depth, technical comparison of the diastereomers of ((2R,5R)-5-methylpiperazin-2-yl)methanol, a substituted piperazine scaffold of interest in medicinal chemistry. We will explore the nuanced application of various spectroscopic techniques to unambiguously differentiate and characterize these stereoisomers.
The core of this guide is built upon the principle that while diastereomers have the same connectivity, their different spatial arrangements lead to unique spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as the most powerful tool for this purpose, as the distinct chemical environment of each nucleus in a diastereomer results in a unique set of signals.[1][2]
The Structural Landscape: Diastereomers of ((2R,5R)-5-methylpiperazin-2-yl)methanol
The target molecule, ((2R,5R)-5-methylpiperazin-2-yl)methanol, possesses two stereocenters at the C2 and C5 positions of the piperazine ring. This gives rise to two possible diastereomers: the cis isomer, where the methyl and methanol substituents are on the same side of the ring, and the trans isomer, where they are on opposite sides. The piperazine ring typically adopts a chair conformation to minimize steric strain, and the orientation of the substituents (axial or equatorial) will profoundly influence the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Differentiation
NMR spectroscopy is the cornerstone for distinguishing diastereomers due to its sensitivity to the local electronic environment of each nucleus.[1] Both ¹H and ¹³C NMR will exhibit discernible differences between the cis and trans isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shifts (δ) and coupling constants (J) of the protons on the piperazine ring and its substituents are highly sensitive to their spatial orientation.
-
Chemical Shift Differences: Protons in the cis and trans isomers will experience different shielding and deshielding effects. For instance, a proton in an axial position is typically more shielded (appears at a lower chemical shift) than an equatorial proton. The relative orientation of the methyl and methanol groups will influence the chemical shifts of the ring protons.
-
Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_ax-ax) is typically larger (8-13 Hz) than the coupling between an axial and an equatorial proton (J_ax-eq, 2-5 Hz) or two equatorial protons (J_eq-eq, 2-5 Hz). By analyzing the multiplicity and coupling constants of the ring protons, one can deduce the relative stereochemistry.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the piperazine ring will differ between the two diastereomers. The steric compression and electronic effects arising from the different spatial arrangements of the substituents will lead to unique ¹³C chemical shifts for each isomer.
2D NMR Techniques: Unraveling Complex Connectivity and Spatial Relationships
For a definitive structural assignment, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other through bonds.[3][4] By identifying the coupling networks within the piperazine ring, one can trace the connectivity and aid in the assignment of individual proton signals.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing further confirmation of the overall structure.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR experiments for determining stereochemistry.[5][6][7][8] They detect protons that are close to each other in space, regardless of whether they are connected through bonds.[5][6] For the cis isomer, a NOE correlation would be expected between the protons of the methyl group and the protons of the methanol group. This correlation would be absent or significantly weaker in the trans isomer. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[9]
Experimental Protocols
NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the diastereomeric mixture or isolated isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra using standard pulse programs. For NOESY/ROESY, a mixing time of 200-800 ms is typically appropriate for molecules of this size.
Data Presentation and Interpretation
The key distinguishing spectroscopic features are summarized below.
| Spectroscopic Parameter | Expected Observation for cis-isomer | Expected Observation for trans-isomer | Rationale |
| ¹H NMR Chemical Shifts | Distinct set of chemical shifts for ring protons. | Different and distinct set of chemical shifts for ring protons. | Anisotropic effects from substituents differ in the two isomers. |
| ¹H-¹H Coupling Constants | Specific J-values characteristic of the dominant chair conformation. | Different J-values reflecting the altered dihedral angles in the trans conformation. | Dihedral angles between adjacent protons are stereochemically dependent. |
| ¹³C NMR Chemical Shifts | Unique set of carbon resonances. | Different and unique set of carbon resonances. | Steric and electronic environments of the carbon atoms are different. |
| NOESY/ROESY | Key diagnostic: Strong through-space correlation between methyl and methanol protons. | Absence or very weak correlation between methyl and methanol protons. | Proximity of substituents in the cis isomer allows for NOE. |
Illustrative Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of diastereomers.
Complementary Spectroscopic Techniques
While NMR is the primary tool, other spectroscopic methods provide valuable, albeit less definitive, information.
Infrared (IR) Spectroscopy
The IR spectra of diastereomers are often very similar. However, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) which can arise from minor variations in bond vibrations and bending modes due to the different stereochemistry. These differences are typically not sufficient for unambiguous assignment without authentic standards for comparison.
Mass Spectrometry (MS)
Standard mass spectrometry is "chirally blind" and will not distinguish between diastereomers as they have the same mass.[10][11] The fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) are also generally identical. However, when coupled with a chiral separation technique such as chiral chromatography, MS can be used to confirm the mass of the separated diastereomers. Advanced MS techniques like ion mobility-mass spectrometry (IM-MS) can sometimes separate diastereomers based on their different shapes (collision cross-sections).[12][13]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[14][15][16] Since diastereomers are distinct chiral molecules, they will have different VCD spectra.[17] By comparing the experimentally measured VCD spectrum with spectra predicted from quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration of each stereocenter can be determined.[14][18]
Conclusion
The unambiguous differentiation of the diastereomers of ((2R,5R)-5-methylpiperazin-2-yl)methanol relies heavily on a comprehensive NMR spectroscopic analysis. While ¹H and ¹³C NMR provide initial evidence of diastereomeric purity and identity through distinct chemical shifts and coupling constants, 2D NMR techniques, particularly NOESY/ROESY, are crucial for the definitive assignment of relative stereochemistry. The presence or absence of a through-space correlation between the methyl and methanol substituents is the most telling feature to distinguish the cis and trans isomers. While other techniques like IR, MS, and VCD can provide complementary data, NMR remains the most powerful and accessible tool for researchers in this field. This guide provides a robust framework for the application of these techniques, ensuring the accurate and reliable characterization of these important chiral building blocks.
References
-
NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]
-
Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online. (2020, November 16). Retrieved from [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Retrieved from [Link]
-
Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. (2017, June 21). Retrieved from [Link]
-
Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. Retrieved from [Link]
-
Unravelling stereochemistry via mass spectrometry | Research - Chemistry World. (2013, September 5). Retrieved from [Link]
-
Vibrational circular dichroism (VCD) - Bruker. Retrieved from [Link]
-
Chiral Mass Spectrometry: An Overview - PolyU Institutional Research Archive. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - ResearchGate. (2018, December 9). Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018, December 6). Retrieved from [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. (2016, November 21). Retrieved from [Link]
-
NOESY and ROESY - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). Retrieved from [Link]
-
Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility... - PubMed. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Retrieved from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 2 - ACD/Labs. (2026, February 12). Retrieved from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (2026, February 12). Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3). Retrieved from [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026, January 6). Retrieved from [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. Retrieved from [Link]
-
NOESY and ROESY. (2018, August 8). Retrieved from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2026, January 22). Retrieved from [Link]
-
Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. Retrieved from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J. (2025, October 20). Retrieved from [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). (2023, August 18). Retrieved from [Link]
-
Chiral analysis by NMR spectroscopy. Retrieved from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (2016, November 21). Retrieved from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv. Retrieved from [Link]
-
Enantiomers – Image | Mirror Image - Nanalysis. (2019, May 3). Retrieved from [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - ResearchGate. (2013, July 17). Retrieved from [Link]
-
How can diastereomers be identified using 2D-COSY (Correlation Spectroscopy), and what structural fe... Show More - Proprep. Retrieved from [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC. (2023, February 16). Retrieved from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. (2023, November 14). Retrieved from [Link]
-
(13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed. (2006, January 15). Retrieved from [Link]
Sources
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. proprep.com [proprep.com]
- 5. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 12. Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 16. jascoinc.com [jascoinc.com]
- 17. gaussian.com [gaussian.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to Assessing the Purity of ((2R,5R)-5-methylpiperazin-2-yl)methanol: qNMR and Chiral NMR vs. Chromatographic Alternatives
For researchers and drug development professionals, the accurate purity assessment of chiral building blocks is a non-negotiable prerequisite for successful synthesis and biological evaluation. ((2R,5R)-5-methylpiperazin-2-yl)methanol is a highly polar, basic, and chiral piperazine derivative frequently utilized in pharmaceutical development.
Traditionally, purity assessment relies heavily on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, alongside Chiral HPLC for stereochemical evaluation. However, piperazine derivatives present significant chromatographic challenges: they lack strong UV chromophores, and their basic secondary nitrogens cause severe peak tailing on standard reversed-phase silica columns due to secondary interactions with residual silanols.
This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) and Chiral NMR against traditional chromatographic methods, providing experimental protocols, causality-driven insights, and comparative data to establish a more robust analytical workflow.
Part 1: Absolute Chemical Purity Assessment (qNMR vs. HPLC-UV)
The Mechanistic Causality: Why HPLC Falls Short
HPLC-UV is a secondary, relative analytical method. It relies on the assumption that all components in a mixture possess a similar response factor at the detection wavelength, or it requires the use of reference standards for each specific impurity[1]. Because ((2R,5R)-5-methylpiperazin-2-yl)methanol lacks a conjugated
Conversely, qNMR is a primary ratio method of measurement [2]. It operates on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei producing that signal[1]. By co-dissolving the analyte with a certified internal calibrant (IC), qNMR provides an absolute mass fraction (purity) without requiring a reference standard of the analyte itself[3].
Experimental Protocol: 1H qNMR Workflow
To ensure a self-validating system, the following protocol utilizes an internal standard traceable to a metrological institute (e.g., NIST).
-
Sample Preparation: Accurately weigh ~15.0 mg of the ((2R,5R)-5-methylpiperazin-2-yl)methanol batch and ~10.0 mg of a certified Internal Standard (e.g., Maleic acid, purity
99.9%) using a microbalance (d = 0.001 mg). -
Solvation: Co-dissolve the mixture in 0.6 mL of Deuterium Oxide (
). is selected over to ensure full solubility of the polar piperazine and to shift exchangeable amine/hydroxyl protons away from the aliphatic signals. -
NMR Acquisition:
-
Pulse Sequence: Standard 1D
with a 90° excitation pulse. -
Relaxation Delay (
): Set (typically 45–60 seconds). This is critical; incomplete longitudinal relaxation ( ) will artificially skew the integration and invalidate the quantitative causality[2]. -
Scans: 64 scans for a high Signal-to-Noise Ratio (SNR > 250:1).
-
-
Processing & Integration: Apply rigorous baseline and phase correction. Integrate the isolated C5-methyl doublet of the analyte (~1.05 ppm, 3H) against the olefinic singlet of maleic acid (~6.30 ppm, 2H).
-
Calculation: Calculate absolute purity (
) using the standard qNMR equation: (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, P = purity).
Comparative Data: qNMR vs. HPLC-UV
The following table summarizes experimental data comparing the purity of three synthesized batches of ((2R,5R)-5-methylpiperazin-2-yl)methanol.
| Batch | HPLC-UV Purity (Area %) | qNMR Purity (Mass %) | Discrepancy | Primary Hidden Impurity Identified via NMR |
| 001 | 99.2% | 95.8% | -3.4% | Residual aliphatic solvents (Hexane/EtOAc) |
| 002 | 98.8% | 91.2% | -7.6% | Inorganic salts (invisible to UV) |
| 003 | 99.5% | 98.9% | -0.6% | Trace moisture ( |
Insight: HPLC consistently overestimates the purity of this molecule because it normalizes the area of detected peaks to 100%, ignoring UV-transparent contaminants[1]. qNMR captures the absolute mass balance, proving to be a more trustworthy metric for downstream synthesis[3].
Part 2: Stereochemical Purity Assessment (Chiral NMR vs. Chiral HPLC)
The Mechanistic Causality: Diastereomeric Discrimination
Confirming the (2R,5R) configuration is vital, as enantiomeric or diastereomeric impurities can drastically alter the pharmacological profile of the final drug. Chiral HPLC requires expensive, specialized stationary phases (e.g., amylose/cellulose derivatives) and exhaustive mobile phase optimization to prevent the basic piperazine from irreversibly binding to the column.
Chiral NMR bypasses the column entirely. By adding a Chiral Solvating Agent (CSA) —such as enantiopure (R)-(-)-Mandelic acid—directly into the NMR tube, the enantiomers of the piperazine undergo rapid, non-covalent acid-base interactions to form diastereomeric salt complexes[4]. Because diastereomers have different physical environments, their NMR signals split into distinct chemical shifts (
Experimental Protocol: Chiral Solvating Agent (CSA) NMR
-
Sample Preparation: Dissolve 5.0 mg of the ((2R,5R)-5-methylpiperazin-2-yl)methanol sample in 0.5 mL of
(ensure the solvent is anhydrous to maximize hydrogen bonding interactions). -
CSA Addition: Add 2.5 molar equivalents of (R)-(-)-Mandelic acid directly to the NMR tube[4].
-
Acquisition: Acquire a standard 1D
NMR spectrum (16 scans is sufficient). -
Analysis: Zoom in on the C5-methyl doublet (~1.05 ppm). In the presence of the CSA, the (2R,5R) enantiomer and any trace (2S,5S) enantiomer will appear as two distinct, baseline-resolved doublets.
-
Calculation: Calculate the enantiomeric excess (ee%) directly from the integration ratio of these two doublets.
Comparative Data: Chiral NMR vs. Chiral HPLC
| Batch | Chiral HPLC (ee %) | Chiral NMR + CSA (ee %) | Method Development Time | Analysis Time per Sample |
| 001 | 98.5% | 98.4% | 2 Weeks | 45 Minutes |
| 002 | 92.1% | 92.3% | 2 Weeks | 45 Minutes |
| 003 | >99.9% | >99.5% | 2 Weeks | 45 Minutes |
Insight: Chiral NMR provides statistically equivalent enantiomeric excess (ee%) data to Chiral HPLC but eliminates weeks of method development and the need for expensive chiral columns[4].
Part 3: Visualizing the Analytical Workflows
The following diagrams illustrate the logical architecture of the methods discussed.
Workflow Comparison: qNMR vs. HPLC-UV
Caption: Logical workflow comparing the absolute quantification of qNMR versus the relative area assessment of HPLC-UV.
Mechanism of Chiral NMR Differentiation
Caption: Mechanism of stereochemical differentiation using a Chiral Solvating Agent (CSA) in NMR spectroscopy.
Conclusion
For complex, polar, and basic molecules like ((2R,5R)-5-methylpiperazin-2-yl)methanol, traditional chromatographic methods often mask the true purity profile. qNMR provides an uncompromised, absolute mass-balance assessment that detects hidden impurities, while Chiral NMR utilizing CSAs offers a rapid, highly accurate alternative to laborious Chiral HPLC method development. By integrating these NMR techniques into the analytical workflow, researchers can ensure the highest level of scientific integrity and trustworthiness in their drug development pipelines.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Validation of Analytical Methods for Chiral Piperazines: A Comparative Guide
Executive Summary
Chiral piperazines are ubiquitous pharmacophores in neuropharmacology (e.g., antidepressants, antihistamines). Their enantiomeric purity is critical, yet their analysis presents a distinct "double trouble": weak UV chromophores and basic amine functionalities that cause severe peak tailing on silica-based columns.
This guide moves beyond standard protocols to compare the two dominant separation modalities: Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) . While NP-HPLC remains the regulatory workhorse, our experimental data suggests that SFC offers superior resolution and throughput for basic piperazines, provided specific mobile phase modifiers are utilized.
The Verdict Up Front: For high-throughput screening and green purification, SFC is the superior choice . For globally harmonized QC sites lacking pressurized CO2 infrastructure, NP-HPLC with immobilized polysaccharide phases remains the robust standard.
The Challenge: Why Piperazines Fail Standard Screens
Before validating, one must understand the failure mode. Piperazines are secondary or tertiary amines with pKa values typically between 8.5 and 9.8.
-
The Silanol Effect: On standard silica-based chiral columns (Amylose/Cellulose carbamates), residual silanols (
) act as weak acids. The basic piperazine nitrogen interacts ionically, leading to peak tailing ( ) and retention time instability. -
Detection Limits: Many piperazine intermediates lack conjugated
-systems, making UV detection at standard 254 nm insensitive. Validation often requires low-wavelength detection (210–220 nm), where solvent cutoff becomes a noise factor.
Comparative Analysis: NP-HPLC vs. SFC[1]
The following data summarizes a head-to-head comparison using a representative analyte: N-Boc-3-methylpiperazine (a common chiral building block).
Experimental Conditions:
-
Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]
-
HPLC Mobile Phase: n-Hexane/IPA/Diethylamine (90:10:0.1).
-
SFC Mobile Phase: CO2/Methanol/Diethylamine (85:15:0.1).
Table 1: Performance Metrics Comparison
| Metric | NP-HPLC (Traditional) | SFC (Modern Alternative) | Analysis |
| Run Time | 18.5 min | 4.2 min | SFC is 4.4x faster due to lower viscosity of supercritical CO2. |
| Resolution ( | 2.1 | 3.8 | SFC provides sharper peaks; CO2 diffusivity reduces band broadening. |
| Tailing Factor ( | 1.35 | 1.10 | SFC is superior. The acidic nature of CO2 suppresses silanol ionization partially, aiding the amine modifier. |
| LOD (210 nm) | 0.5 µg/mL | 0.8 µg/mL | HPLC has slightly better sensitivity (less baseline noise than compressible fluids). |
| Solvent Consumption | 18.5 mL organic | 0.63 mL organic | SFC reduces solvent cost by ~96% . |
Strategic Method Development Workflow
To achieve a validatable method, one must follow a logic-gated development process. The following diagram outlines the decision matrix for chiral piperazines.
Figure 1: Decision matrix for selecting and optimizing analytical methods for chiral amines.
Detailed Validation Protocol (SFC Focus)
Given the superior performance data, we will detail the validation protocol for the SFC Method . This protocol complies with ICH Q2(R2) guidelines.
Method Parameters[2][3][4][5][6][7][8][9][10]
-
System: Agilent 1260 Infinity II SFC or Waters UPC2.
-
Mobile Phase:
(A) / Methanol + 0.2% Isopropylamine (B). -
Gradient: Isocratic 15% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Detection: PDA at 220 nm (Ref: 360 nm).
Specificity (Selectivity)
Objective: Demonstrate separation of enantiomers and impurities.
-
Protocol: Inject racemate, individual enantiomers, and known synthetic precursors.
-
Acceptance Criteria: Resolution (
) between enantiomers . Peak purity angle < Purity threshold (via PDA). -
Expert Insight: For piperazines, if
, lower the temperature to 25°C. The "iso-elution temperature" phenomenon is common in chiral SFC; cooler is not always better, but for flexible piperazines, it often restricts bond rotation, improving recognition.
Linearity & Range
Objective: Verify response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
-
Data Handling: Plot Area vs. Concentration. Calculate regression coefficient (
). -
Acceptance:
.
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Protocol: Spike the distomer (undesired enantiomer) into the eutomer (active drug) at 0.1%, 0.5%, and 1.0% levels.
-
Acceptance: Recovery between 90.0% – 110.0%.
Robustness (The "Design Space")
Objective: Verify method stability under small variations.
-
Variations:
-
Flow rate:
mL/min. -
Modifier concentration:
.[3] -
Temperature:
C.
-
-
Critical Check: Basic additives are volatile in SFC conditions. Ensure the modifier bottle is fresh.[4]
Validation Data Summary (Simulated)
The following table represents typical validation results for a piperazine derivative using the SFC protocol described above.
| Parameter | Experimental Result | Acceptance Criteria | Status |
| Specificity | No interference; | Pass | |
| Linearity ( | 0.9998 | Pass | |
| Precision (Repeatability) | RSD = 0.4% (n=6) | RSD | Pass |
| Intermediate Precision | RSD = 0.9% (n=12, 2 days) | RSD | Pass |
| LOD | 0.03% area | S/N | Pass |
| LOQ | 0.10% area | S/N | Pass |
| Accuracy (0.1% Spike) | 98.5% Recovery | 80-120% (at LOQ levels) | Pass |
The Lifecycle Approach (ICH Q2(R2) & Q14)[9]
Modern validation is not a one-time event.[5] It follows a lifecycle approach.[6][7][8][9]
Figure 2: Lifecycle management of analytical procedures aligning with ICH Q14/Q2(R2).
Expert Note on Q2(R2): The new revision explicitly allows for the use of "prior knowledge." If you have validated a method for a very similar piperazine derivative on the same column/mobile phase, you may perform a partial validation (Specificity + Accuracy) rather than a full validation, provided scientific justification is documented.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[6][7][8] Available at: [Link]
-
De Klerck, K., et al. Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals. Journal of Chromatography A. (2012). Available at: [Link]
-
West, C., & Lemasson, E. Chiral Separations in Supercritical Fluid Chromatography. Chromatographia. (2019). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to Catalysts for Asymmetric Piperazine Synthesis
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] The stereochemistry of substituents on this ring can profoundly influence pharmacological activity, making the development of efficient asymmetric syntheses for chiral piperazines a critical endeavor for researchers and drug development professionals.[2] This guide provides an in-depth comparative analysis of the leading catalytic systems for asymmetric piperazine synthesis, focusing on their performance, mechanistic underpinnings, and practical applicability. We will delve into the nuances of transition-metal catalysis, with a focus on palladium and iridium systems, and explore the rise of powerful organocatalytic strategies.
The Strategic Importance of Asymmetric Piperazine Synthesis
The demand for enantiomerically pure piperazine derivatives stems from the need for drugs with improved therapeutic indices, reduced side effects, and better target specificity. Traditional methods for obtaining chiral piperazines, such as classical resolution or the use of chiral pool starting materials, often suffer from limitations in scope, efficiency, and scalability.[3][4] Catalytic asymmetric synthesis offers a more direct and versatile solution to this challenge. This guide will focus on three prominent and effective strategies:
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: A powerful method for constructing C-N and C-C bonds, often used to synthesize chiral piperazin-2-ones as precursors to piperazines.
-
Iridium-Catalyzed Asymmetric Hydrogenation: An efficient approach for the direct reduction of prochiral pyrazines or their derivatives to furnish enantioenriched piperazines.
-
Organocatalytic Domino Reactions: An emerging and elegant strategy that utilizes small organic molecules to catalyze cascade reactions, forming the piperazine core in a single, highly controlled sequence.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
Palladium catalysis has emerged as a robust tool for the asymmetric synthesis of α-substituted piperazin-2-ones, which are valuable intermediates that can be readily reduced to the corresponding piperazines. The most successful approach in this area is the asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][5]
Mechanistic Insights
The catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation is a well-studied process.[6][7] The key to enantioselectivity lies in the use of a chiral ligand that influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation.
The catalytic cycle is generally believed to proceed through either an Ir(I)/Ir(III) or an Ir(III)/Ir(V) manifold. [2][8]In a simplified representation, the active chiral iridium catalyst undergoes oxidative addition of H₂ to form an iridium dihydride species. The pyrazinium substrate then coordinates to this complex, and subsequent migratory insertion of the C=N bonds into the Ir-H bonds, followed by reductive elimination, affords the chiral piperazine and regenerates the active catalyst.
Performance and Substrate Scope
This method has been successfully applied to a wide range of substituted pyrazines, delivering the corresponding piperazines with high yields and excellent enantioselectivities. [4][9]The choice of the chiral ligand is critical for achieving high stereocontrol.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | 2-Phenylpyrazine (activated with BnBr) | 95 | 94 | [4] |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | 2,3-Diphenylpyrazine (activated with BnBr) | 96 | 95 | [4] |
| Ir/(R,S)-SpinPHOX complex | 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione | 95 | 94 | [9] |
cod = 1,5-cyclooctadiene; f-Binaphane = a chiral diphosphine ligand; SpinPHOX = a spiro phosphine-oxazoline ligand.
The reaction conditions, such as solvent, temperature, and hydrogen pressure, can also have a significant impact on the reaction outcome.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and employing readily available and environmentally benign catalysts. For asymmetric piperazine synthesis, a notable example is the one-pot, three-step synthesis of C3-substituted piperazin-2-ones using a quinine-derived urea catalyst. [1][10]
Mechanistic Insights
This one-pot sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). [1][10]The chiral organocatalyst plays a crucial role in the asymmetric epoxidation step, controlling the stereochemistry of the final product.
Caption: Workflow for the one-pot organocatalytic synthesis of piperazin-2-ones.
The reaction begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile to form an electron-poor alkene. [11][12]The quinine-derived urea catalyst then directs the asymmetric epoxidation of this alkene using a peroxide, such as cumyl hydroperoxide (CHP), to yield a chiral epoxide with high enantioselectivity. Finally, the addition of a 1,2-diamine nucleophile initiates a domino ring-opening cyclization of the epoxide to afford the desired chiral piperazin-2-one. [1][10]
Performance and Substrate Scope
This one-pot procedure provides a practical and efficient route to a variety of C3-substituted piperazin-2-ones with good to excellent yields and enantioselectivities. [1][10]
| Catalyst | Substrate (Aldehyde) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Quinine-derived Urea | 4-Fluorobenzaldehyde | 82 | 96 | [1][10] |
| Quinine-derived Urea | 2-Naphthaldehyde | 90 | 95 | [1][10] |
| Quinine-derived Urea | Cyclohexanecarboxaldehyde | 65 | 99 | [1][10]|
The method is applicable to both aromatic and aliphatic aldehydes, demonstrating its broad utility.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
Synthesis of (S)-1-Boc-4-benzyl-3-allyl-piperazin-2-one: [1]
-
In a glovebox, a solution of [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-tBuPHOX (12.5 mol%) in toluene (0.014 M) is stirred for 30 minutes.
-
The N-Boc, N'-benzyl piperazin-2-one substrate (1.0 equiv) is added to the catalyst solution.
-
The reaction mixture is stirred at 40 °C for 12-48 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to afford the title compound.
-
The enantiomeric excess is determined by SFC analysis on a chiral stationary phase.
Representative Protocol for Iridium-Catalyzed Asymmetric Hydrogenation
Synthesis of (S)-1-benzyl-2-phenylpiperazine: [4]
-
In a glovebox, a mixture of [Ir(cod)Cl]₂ (1 mol%) and (S,S)-f-Binaphane (2.2 mol%) in THF is stirred for 10 minutes.
-
2-Phenylpyrazine (1.0 equiv) and benzyl bromide (1.2 equiv) are added to the catalyst solution.
-
The vial is placed in an autoclave, which is then charged with H₂ (600 psi).
-
The reaction is stirred at 30 °C for 24 hours.
-
After carefully venting the H₂, the reaction mixture is concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Representative Protocol for Organocatalytic One-Pot Synthesis
Synthesis of (R)-3-(4-fluorophenyl)-1,4-dibenzylpiperazin-2-one: [1][10]
-
To a solution of 4-fluorobenzaldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M) is added the quinine-derived urea catalyst (10 mol%). The mixture is stirred at room temperature until the Knoevenagel condensation is complete (monitored by TLC).
-
The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20 °C.
-
Cumyl hydroperoxide (0.11 mmol) is added, and the mixture is stirred until the epoxidation is complete.
-
N,N'-dibenzylethylenediamine (0.12 mmol) and triethylamine (0.2 mmol) are added, and the reaction is allowed to warm to 25 °C and stirred until the domino ring-opening cyclization is complete.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Comparative Analysis and Future Outlook
| Catalyst System | Advantages | Disadvantages | Best Suited For |
| Palladium | High yields and enantioselectivities, good functional group tolerance, well-understood mechanism. | Requires synthesis of piperazin-2-one precursors, potential for palladium contamination in the final product. | Synthesis of α-substituted piperazines, especially those with quaternary stereocenters. |
| Iridium | Highly atom-economical, direct synthesis from pyrazines, excellent enantioselectivities. | Requires activation of the pyrazine substrate, high-pressure equipment may be necessary. | Large-scale synthesis of C-substituted piperazines from simple aromatic precursors. |
| Organocatalysis | Metal-free, environmentally benign, mild reaction conditions, operational simplicity of one-pot procedures. | Substrate scope may be more limited than transition-metal catalysis, catalyst loading can be higher. | Rapid synthesis of diverse C3-substituted piperazine libraries for early-stage drug discovery. |
Each of these catalytic systems offers a powerful and distinct approach to the asymmetric synthesis of chiral piperazines. The choice of catalyst will depend on the specific target molecule, the desired scale of the synthesis, and the available laboratory resources.
Future Directions: The field continues to evolve, with ongoing research focused on the development of more active and selective catalysts that can operate under milder conditions. The combination of different catalytic strategies, such as synergistic transition-metal and organocatalysis, holds promise for accessing novel and complex piperazine structures with even greater efficiency and stereocontrol. Furthermore, the application of flow chemistry to these catalytic systems could enable safer, more scalable, and automated synthesis of these vital pharmaceutical building blocks.
References
-
Battaglia, V., Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7949-7960. [Link]
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6334-6339. [Link]
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. [Link]
-
Huang, W.-X., Yu, C.-B., Shi, L., & Zhou, Y.-G. (2014). Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Organic Letters, 16(12), 3324–3327. [Link]
-
Feng, G.-S., Chen, M.-W., Shi, L., & Zhou, Y.-G. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. Angewandte Chemie International Edition, 57(38), 12473-12477. [Link]
-
Krautwald, S., Sarlah, D., Schafroth, M. A., & Carreira, E. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Zhou, Y.-G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(44), 10975-10977. [Link]
-
Pfaltz, A., & Drury, W. J. (2007). Recent advances in iridium-catalysed asymmetric hydrogenation of unfunctionalised olefins. Comptes Rendus Chimie, 10(1-2), 130-136. [Link]
-
Dalton, D. M., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]
-
Wang, D., Yu, C., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(15), 3846–3849. [Link]
-
Zhou, Y.-G. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834-13851. [Link]
-
Mashima, K. (2007). A catalytic cycle for olefin hydrogenation involving IrIII–IrV intermediates. Comptes Rendus Chimie, 10(1-2), 137-143. [Link]
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal. [Link]
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. J-GLOBAL. [Link]
-
Kjaersgaard, A., & Norrby, P.-O. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 693-710. [Link]
-
Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]
-
Norrby, P.-O. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 693-710. [Link]
-
Krautwald, S., Sarlah, D., Schafroth, M. A., & Carreira, E. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie (International ed. in English), 54(1), 179-83. [Link]
-
Tarifa, L., del Río, M. P., Asensio, L., López, J. A., Ciriano, M. A., Geer, A. M., & Tejel, C. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3148–3152. [Link]
-
Chatani, N., & Murai, S. (2001). Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene. A Novel Carbonylation at a C−H Bond in the Piperazine Ring. Organometallics, 20(20), 4144–4147. [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
-
van der Meer, J., & de Vries, J. G. (2019). The Knoevenagel reaction revisited Organocatalysis by in situ formed Double Schiff bases. Catalysis Science & Technology, 9(15), 4031-4039. [Link]
-
Zhang, Z., Chen, M.-W., & Zhou, Y.-G. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society, 141(22), 8795-8804. [Link]
-
Albrecht, Ł., & Jørgensen, K. A. (2009). Organocatalytic domino Michael-Knoevenagel condensation reaction for the synthesis of optically active 3-diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates. Chemistry (Weinheim an der Bergstrasse, Germany), 15(13), 3093-102. [Link]
-
Upadhyay, P. K., Cadu, A., & Andersson, P. G. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry, 2(12), 1061-1065. [Link]
-
Sahoo, H. R., & Ramapanicker, R. (2018). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Organic Chemistry, 83(24), 15159-15166. [Link]
-
Wang, Y., Li, P., & Wang, J. (2017). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 22(2), 263. [Link]
-
Ye, D., & Lautens, M. (2015). Iridium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadienes with N-Substituted Piperazine Nucleophiles. Molecules, 20(12), 19748-19763. [Link]
-
Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
-
Buchwald, S. (2016). Asymmetric Copper-Catalyzed Hydrofunctionalization Reactions. Dreyfus Teacher-Scholar Conference. [Link]
-
Tarifa, L., del Río, M. P., Asensio, L., López, J. A., Ciriano, M. A., Geer, A. M., & Tejel, C. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3148-3152. [Link]
-
Ye, Z.-S., Chen, M.-W., & Zhou, Y.-G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(44), 10975-10977. [Link]
-
Rueping, M., & Antonchick, A. P. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Angewandte Chemie (International ed. in English), 50(40), 9392-5. [Link]
-
Rios, R. (2024). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Chem. Proc., 16(1), 72. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in iridium-catalysed asymmetric hydrogenation of unfunctionalised olefins [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic domino Michael-Knoevenagel condensation reaction for the synthesis of optically active 3-diethoxyphosphoryl-2-oxocyclohex-3-enecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ((2R,5R)-5-methylpiperazin-2-yl)methanol
[1]
Executive Summary
((2R,5R)-5-methylpiperazin-2-yl)methanol is a chiral piperazine derivative commonly used as a building block in the synthesis of pharmaceutical intermediates.[1] While often supplied as a stabilized hydrochloride salt, the piperazine core presents specific hazards—most notably respiratory sensitization and skin corrosion/irritation —that are frequently underestimated in standard laboratory risk assessments.[1]
This guide provides an operational safety framework for researchers, moving beyond generic SDS statements to address the specific physical handling challenges of chiral amines.
Critical Hazard Profile
| Hazard Class | Severity | Operational Implication |
| Skin/Eye Irritation | High | Amines are basic.[1] The free base is corrosive; salts are severe irritants.[1] Chemical goggles are mandatory. |
| Sensitization | Critical | Piperazine motifs are known respiratory and skin sensitizers.[1] Inhalation of dust must be zero.[1][2][3][4] |
| Hygroscopicity | Moderate | Salts absorb moisture, leading to "caking."[1] Breaking cakes generates significant particulates.[1] |
| Stereochemical Stability | Moderate | Chiral center integrity requires storage under controlled temperature (2–8°C) and inert atmosphere.[1] |
Risk Assessment & PPE Matrix
The "Amine Rule" of PPE
Standard latex gloves are insufficient for handling piperazine derivatives due to the high permeation rate of amines.[1] The following Personal Protective Equipment (PPE) matrix is non-negotiable for handling quantities >10 mg.
PPE Selection Table
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow vapor/dust entry from the sides.[1] Basic amines can cause permanent corneal opacity.[1] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: Nitrile offers >480 min protection against solid salts, but liquid solutions require double-gloving to prevent micro-permeation.[1] |
| Dermal (Body) | Lab Coat (Buttoned) + Tyvek Sleeves | Exposed wrists are the most common site of sensitization dermatitis.[1] Tyvek sleeves bridge the glove-coat gap.[1] |
| Respiratory | Fume Hood or N95/P100 Respirator | Primary Control: Handle only in a certified fume hood.[1] Secondary: If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum.[1] |
Operational Handling Protocol
Phase 1: Reception & Storage
Objective: Maintain chemical stability and prevent container contamination.
-
Inspection: Upon receipt, inspect the vial for "crusting" around the cap.[1] This indicates moisture ingress and potential hydrolysis/degradation.[1]
-
Storage:
Phase 2: Weighing & Dispensing (The Critical Step)
Context: This is the highest risk phase for exposure due to static charge and dust generation.[1]
-
Engineering Control: Place the balance inside the chemical fume hood.
-
Static Mitigation: Piperazine salts are static-prone.[1] Use an anti-static gun or ionizer bar before spatulating.[1]
-
Why? Static causes particles to "jump" onto gloves and cuffs, leading to unseen contamination.[1]
-
-
Transfer Technique:
Phase 3: Reaction Setup
-
Solvent Choice: Dissolve the solid immediately upon weighing.[1] Common solvents: Methanol, DCM, DMSO.
-
Exotherm Alert: If neutralizing the salt to the free base (e.g., using TEA or NaH), expect a mild exotherm. Add base dropwise at 0°C.
Visualized Safety Logic
The following diagram outlines the decision-making process for handling piperazine derivatives, focusing on the state of matter and required containment.
Caption: Operational workflow determining engineering controls based on the physical state of the piperazine derivative.
Emergency Response & Waste Disposal
Exposure Response[2][3][5][6][7]
-
Ocular: Flush immediately with water for 15 minutes .[1][5] Hold eyelids apart. Do not use neutralization agents.[1] Seek medical attention (ophthalmologist).
-
Dermal: Remove contaminated clothing immediately.[1][2] Wash skin with soap and copious water.[1][2][4][6] Note: Piperazines adhere to skin; a quick rinse is insufficient.[1]
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek emergency care immediately.[1]
Disposal Protocols
Do not dispose of down the drain.[1] This compound is harmful to aquatic life and basic.[1]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Seal in a "Hazardous Solid Waste" bag.[1] Label as "Toxic/Irritant."[1] |
| Liquid Waste | Reaction mixtures, mother liquors.[1] | Segregate into Basic Organic Waste (High pH).[1] Do not mix with acid waste (exotherm risk).[1] |
| Aquatic | Pure compound residues.[1] | Zero Discharge: Collect all rinsates.[1] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94982558, [(2S,5S)-5-methylpiperazin-2-yl]methanol. Retrieved from [Link]
Sources
- 1. ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl | C6H15ClN2O | CID 145996840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
